molecular formula C15H22N2O4 B15598024 Tyr-Ile

Tyr-Ile

Katalognummer: B15598024
Molekulargewicht: 294.35 g/mol
InChI-Schlüssel: QJKMCQRFHJRIPU-XDTLVQLUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tyr-Ile is a dipeptide formed from L-tyrosine and L-isoleucine residues. It has a role as a metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-3-9(2)13(15(20)21)17-14(19)12(16)8-10-4-6-11(18)7-5-10/h4-7,9,12-13,18H,3,8,16H2,1-2H3,(H,17,19)(H,20,21)/t9-,12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKMCQRFHJRIPU-XDTLVQLUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tyr-Ile (Tyrosyl-Isoleucine) Dipeptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tyr-Ile (Tyrosyl-Isoleucine) is a small biomolecule composed of the amino acids Tyrosine and Isoleucine. While research into its specific biological roles is ongoing, this compound has demonstrated significant potential as a bioactive compound, notably as a competitive inhibitor of the Angiotensin-I-Converting Enzyme (ACE). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of the this compound dipeptide. Detailed experimental protocols for its synthesis, purification, characterization, and bioactivity assessment are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

The this compound dipeptide consists of a tyrosine residue linked to an isoleucine residue via a peptide bond. The chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

  • IUPAC Name: (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid[1]

  • Molecular Formula: C₁₅H₂₂N₂O₄[1]

  • Synonyms: Tyrosylisoleucine, YI dipeptide, this compound[1]

Physicochemical Data:

PropertyValueSource
Molecular Weight 294.35 g/mol [1]
Monoisotopic Mass 294.15795719 Da[1]
XLogP3 -1.8[1]
Hydrogen Bond Donors 4PubChem
Hydrogen Bond Acceptors 5PubChem
Rotatable Bond Count 7PubChem
Physical Description Solid[1]

Biological Activity and Signaling Pathways

Angiotensin-I-Converting Enzyme (ACE) Inhibition

The most well-documented biological activity of the this compound dipeptide is its role as a competitive inhibitor of the Angiotensin-I-Converting Enzyme (ACE).[2] ACE is a key enzyme in the Renin-Angiotensin System (RAS), which plays a crucial role in blood pressure regulation. By inhibiting ACE, this compound can prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby contributing to a reduction in blood pressure.

Quantitative Data for ACE Inhibition:

ParameterValueInhibition TypeSource
IC₅₀ 6.56 ± 1.12 µM-[2]
Kᵢ 3.10 ± 0.28 µMCompetitive[2]
Signaling Pathway: The Renin-Angiotensin System (RAS)

The following diagram illustrates the Renin-Angiotensin System and the point of inhibition by the this compound dipeptide.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I   Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II   AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Tyr_Ile This compound Dipeptide Tyr_Ile->ACE Inhibits SPPS_Workflow Resin 1. Resin Swelling (e.g., 2-Chlorotrityl chloride resin in DMF) Loading 2. Loading of First Amino Acid (Fmoc-Ile-OH) Resin->Loading Capping 3. Capping of Unreacted Sites (e.g., DCM/MeOH/DIPEA) Loading->Capping Deprotection1 4. Fmoc Deprotection (20% Piperidine in DMF) Capping->Deprotection1 Coupling 5. Coupling of Second Amino Acid (Fmoc-Tyr(tBu)-OH with coupling agent e.g., HATU) Deprotection1->Coupling Deprotection2 6. Final Fmoc Deprotection (20% Piperidine in DMF) Coupling->Deprotection2 Cleavage 7. Cleavage and Side-Chain Deprotection (e.g., TFA cocktail) Deprotection2->Cleavage Crude_Peptide Crude this compound Dipeptide Cleavage->Crude_Peptide

References

A Methodological Framework for Elucidating the Biological Function of Novel Dipeptides: A Case Study on Tyrosine-Isoleucine (Tyr-Ile)

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

The biological roles of short-chain peptides are an area of expanding research, with known functions ranging from nutritive roles to nuanced modulation of complex signaling pathways. While many di- and tripeptides have been characterized, the specific biological function of the dipeptide Tyrosine-Isoleucine (Tyr-Ile) remains largely undefined in publicly available literature. This document, therefore, serves as a methodological whitepaper outlining a comprehensive strategy for the systematic investigation and characterization of a novel dipeptide's biological function, using this compound as a working example. We will detail a phased experimental approach, from initial in silico screening to in vitro validation and potential in vivo analysis. This guide provides standardized experimental protocols, templates for quantitative data presentation, and visual workflows to aid researchers in the discovery and development of new peptide-based therapeutics.

Introduction: The Expanding Role of Dipeptides

Dipeptides, consisting of two amino acids linked by a peptide bond, have long been understood as intermediates in protein digestion and metabolism. However, emerging evidence has identified specific dipeptides as active signaling molecules with diverse physiological roles. For instance, the dipeptide carnosine (β-alanyl-L-histidine) exhibits antioxidant and anti-glycation properties, while kyotorphin (B1673678) (L-tyrosyl-L-arginine) is a known analgesic neuropeptide.

The dipeptide Tyrosine-Isoleucine (YI) is composed of a large aromatic amino acid (Tyrosine) and a branched-chain amino acid (Isoleucine). Based on its constituent amino acids, one could hypothesize several potential, yet unproven, biological activities:

  • Neuromodulatory Activity: Tyrosine is a precursor to catecholamine neurotransmitters (dopamine, norepinephrine). This compound could potentially influence neurotransmitter synthesis or act as a ligand for neuronal receptors.

  • Metabolic Regulation: Isoleucine is involved in glucose metabolism and muscle protein synthesis. The dipeptide could play a role in metabolic signaling pathways.

  • Enzyme Inhibition: The structure of this compound may allow it to act as a competitive or allosteric inhibitor for certain proteases or other enzymes.

Given the lack of specific data on this compound, a structured research workflow is necessary to elucidate its function.

A Phased Approach to Functional Characterization

We propose a multi-phase workflow to systematically investigate the biological function of a novel dipeptide like this compound. This process is designed to efficiently screen for potential activities and then validate promising leads through more rigorous assays.

G cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Mechanistic & In Vivo Studies p1_1 Target Prediction (e.g., PharmMapper, SuperPred) p1_2 Virtual Docking (e.g., AutoDock Vina) p1_1->p1_2 Top Hits p1_3 Broad Phenotypic Screen (e.g., Cell Viability, Proliferation) p1_1->p1_3 Hypothesis Generation p1_2->p1_3 Hypothesis Generation p2_1 Receptor Binding Assays p1_3->p2_1 Identified Phenotype p2_3 Cell-Based Signaling Assays (cAMP, Ca2+, Reporter Gene) p2_1->p2_3 p2_2 Enzyme Inhibition Assays p2_2->p2_3 p3_1 Pathway Analysis (Western Blot, RNA-Seq) p2_3->p3_1 Confirmed Activity p3_2 Cellular Models (e.g., Primary Neurons, Adipocytes) p3_1->p3_2 p3_3 Animal Models (e.g., Rodent behavioral or metabolic studies) p3_2->p3_3 G TyrIle This compound Receptor µ-Opioid Receptor (GPCR) TyrIle->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Downstream Cellular Response (e.g., Analgesia) CREB->Downstream

An In-Depth Technical Guide to the Stability and Hydrolysis of the Tyr-Ile Peptide Bond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and hydrolysis of the Tyrosine-Isoleucine (Tyr-Ile) peptide bond. Understanding the factors that govern the cleavage of this specific amide linkage is critical for researchers in drug discovery and development, proteomics, and biochemistry. The this compound motif is of particular interest due to its susceptibility to enzymatic cleavage and its potential role in the metabolic stability of peptide-based therapeutics.

Core Concepts of this compound Peptide Bond Stability

The stability of a peptide bond is a cornerstone of protein and peptide structural integrity. The this compound bond, like all peptide bonds, can be cleaved through hydrolysis, a reaction that is thermodynamically favorable but kinetically slow in the absence of a catalyst. The rate of hydrolysis is significantly influenced by several factors, including pH, temperature, and the presence of enzymes.

Non-Enzymatic Hydrolysis

Non-enzymatic hydrolysis of the peptide bond is a slow process under physiological conditions. The stability of the this compound bond is influenced by the chemical environment, particularly the pH.

  • Acidic Conditions: At low pH, the carbonyl oxygen of the peptide bond can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This process, known as specific acid catalysis, can lead to the cleavage of the peptide bond.

  • Basic Conditions: Under alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the peptide bond. This base-catalyzed hydrolysis also results in peptide bond cleavage.

  • Neutral Conditions: At neutral pH, the uncatalyzed hydrolysis of a peptide bond is exceedingly slow. The half-life of a typical peptide bond in neutral aqueous solution at 25°C is estimated to be on the order of several hundred years.

While specific quantitative data for the non-enzymatic hydrolysis of the this compound dipeptide is not extensively documented in the literature, the general principles of pH-dependent peptide hydrolysis apply. The rate of hydrolysis is typically slowest in the neutral pH range and increases under both acidic and basic conditions.

Enzymatic Hydrolysis

The most significant pathway for this compound peptide bond cleavage in biological systems is through enzymatic hydrolysis. The this compound sequence is a known recognition and cleavage site for certain proteases, most notably chymotrypsin (B1334515).

Chymotrypsin: This serine protease, found in the digestive system, exhibits a strong preference for cleaving peptide bonds on the C-terminal side of large hydrophobic amino acid residues, such as tyrosine, tryptophan, and phenylalanine. The bulky aromatic side chain of tyrosine fits well into the hydrophobic S1 pocket of the chymotrypsin active site, positioning the adjacent peptide bond for nucleophilic attack by the catalytic serine residue. The this compound bond is therefore a prime substrate for chymotrypsin-mediated proteolysis.

Quantitative Data on Peptide Bond Hydrolysis

Precise kinetic data for the hydrolysis of the this compound bond is crucial for predicting the stability of peptides and proteins containing this sequence.

Non-Enzymatic Hydrolysis Rates
ConditionApproximate Half-Life (t½)Notes
pH Dependence (at 25°C)
pH 1.0 (Acidic)Days to WeeksRate is significantly increased compared to neutral pH.
pH 7.0 (Neutral)Hundreds of YearsExtremely slow rate of uncatalyzed hydrolysis.
pH 13.0 (Basic)Days to WeeksRate is significantly increased due to nucleophilic attack by OH⁻.
Temperature Dependence (at pH 7.0)
25°CHundreds of YearsBaseline stability at room temperature.
100°CDays to WeeksRate increases significantly with temperature.

Note: The values presented are estimations for a generic peptide bond and can vary based on the specific amino acid sequence and local environment.

Enzymatic Hydrolysis Kinetics: Chymotrypsin

The efficiency of chymotrypsin cleavage is described by the Michaelis-Menten kinetic parameters, Km (Michaelis constant) and kcat (catalytic rate constant). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a particular substrate. While specific kinetic parameters for the this compound bond are not consistently reported across the literature, the following table presents representative kinetic data for chymotrypsin acting on various tyrosine-containing substrates to provide a comparative context.

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
N-Acetyl-L-Tyrosine Ethyl Ester0.71932.8 x 10⁵
N-Benzoyl-L-Tyrosine Ethyl Ester0.151771.2 x 10⁶
N-Acetyl-L-Tyrosine Amide230.041.7
N-Succinyl-Ala-Ala-Pro-Phe-pNA0.05701.4 x 10⁶

Data is compiled from various literature sources and serves as an illustrative comparison. Actual values can vary depending on experimental conditions.

Experimental Protocols for Studying this compound Peptide Bond Hydrolysis

A systematic approach is required to accurately assess the stability of the this compound peptide bond. The following sections detail common experimental methodologies.

General Workflow for In Vitro Stability Assay

The following diagram illustrates a typical workflow for assessing the stability of a this compound containing peptide in a biological matrix or under specific chemical conditions.

experimental_workflow General Workflow for this compound Peptide Stability Assay cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Peptide_Synthesis Synthesize & Purify This compound containing peptide Peptide_Solution Dissolve peptide in appropriate solvent and prepare stock solution Peptide_Synthesis->Peptide_Solution Buffer_Prep Prepare buffers of varying pH (e.g., 3, 5, 7.4, 9) or biological matrix (e.g., plasma) Incubation_Setup Incubate peptide solution in buffers/matrix at controlled temperature(s) Buffer_Prep->Incubation_Setup Peptide_Solution->Incubation_Setup Time_Points Withdraw aliquots at specific time points (e.g., 0, 1, 2, 4, 8, 24h) Incubation_Setup->Time_Points Quenching Quench reaction (e.g., add acid/organic solvent to precipitate proteins) Time_Points->Quenching Sample_Processing Process samples (e.g., centrifugation, supernatant collection) Quenching->Sample_Processing HPLC_Analysis Analyze samples by RP-HPLC to quantify remaining intact peptide Sample_Processing->HPLC_Analysis MS_Analysis Identify degradation products by LC-MS/MS Sample_Processing->MS_Analysis Data_Analysis Calculate percentage of intact peptide remaining over time HPLC_Analysis->Data_Analysis Half_Life Determine half-life (t½) and hydrolysis rate constant (k) Data_Analysis->Half_Life

A general experimental workflow for assessing peptide stability.
Detailed Methodology: RP-HPLC Analysis

Objective: To quantify the amount of intact this compound containing peptide remaining over time.

Materials:

  • This compound dipeptide or a peptide containing the this compound sequence.

  • Acetonitrile (ACN), HPLC grade.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Water, HPLC grade.

  • Reversed-phase C18 HPLC column.

  • HPLC system with a UV detector.

Protocol:

  • Sample Preparation: Following the incubation and quenching steps described in the general workflow, centrifuge the samples to pellet any precipitated proteins. Carefully collect the supernatant.

  • HPLC System Setup:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm (for the peptide bond) and 280 nm (for the tyrosine side chain).

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized to achieve good separation between the intact peptide and its hydrolysis products (tyrosine and isoleucine).

  • Analysis: Inject a fixed volume of the supernatant from each time point onto the HPLC system.

  • Data Analysis: Integrate the peak area of the intact peptide at each time point. The percentage of intact peptide remaining at time 't' is calculated as: (Peak Area at time 't' / Peak Area at time 0) * 100. The half-life (t½) can then be determined by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.

Detailed Methodology: LC-MS/MS Analysis

Objective: To identify the degradation products and confirm the cleavage of the this compound bond.

Materials:

  • LC-MS/MS system (e.g., a quadrupole time-of-flight or triple quadrupole mass spectrometer).

  • Solvents and columns as described for RP-HPLC, but using MS-compatible buffers (e.g., 0.1% formic acid instead of TFA).

Protocol:

  • Sample Preparation: Prepare samples as for HPLC analysis.

  • LC-MS/MS System Setup:

    • The liquid chromatography parameters will be similar to the HPLC method, optimized for separation of the peptide and its fragments.

    • The mass spectrometer will be operated in a data-dependent acquisition mode, where the instrument performs a full scan to detect the masses of eluting compounds, followed by MS/MS fragmentation of the most abundant ions.

  • Analysis: Inject the samples into the LC-MS/MS system.

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z values of the intact peptide, tyrosine, and isoleucine.

    • Analyze the MS/MS fragmentation spectra to confirm the identity of the degradation products. The fragmentation pattern will show characteristic b- and y-ions that confirm the amino acid sequence.

Signaling Pathways and Logical Relationships

The enzymatic cleavage of the this compound bond is a key step in protein digestion and metabolism. The following diagram illustrates the chymotrypsin-mediated hydrolysis of a peptide containing a this compound bond.

chymotrypsin_cleavage Chymotrypsin-Mediated Cleavage of a this compound Peptide Bond Peptide Peptide Substrate (...-Tyr-Ile-...) ES_Complex Enzyme-Substrate Complex Peptide->ES_Complex Chymotrypsin Chymotrypsin (Serine Protease) Chymotrypsin->ES_Complex Acyl_Enzyme Acyl-Enzyme Intermediate (...-Tyr-Enzyme + H₂N-Ile-...) ES_Complex->Acyl_Enzyme Nucleophilic attack by Ser195 Product1 C-terminal Fragment (H₂N-Ile-...) Acyl_Enzyme->Product1 Release of C-terminal fragment Product2 N-terminal Fragment (...-Tyr-COOH) Acyl_Enzyme->Product2 Release of N-terminal fragment Regenerated_Enzyme Regenerated Chymotrypsin Acyl_Enzyme->Regenerated_Enzyme Hydrolysis Water H₂O Water->Acyl_Enzyme Regenerated_Enzyme->Chymotrypsin

Mechanism of chymotrypsin-catalyzed peptide bond hydrolysis.

Implications for Drug Development

The stability of the this compound peptide bond is a critical consideration in the design of peptide-based drugs. Peptides with exposed this compound sequences are likely to be rapidly cleared by proteases like chymotrypsin, leading to a short in vivo half-life. Several strategies can be employed to enhance the stability of such peptides:

  • Amino Acid Substitution: Replacing either the Tyrosine or Isoleucine with a non-natural amino acid or a D-amino acid can disrupt recognition by proteases.

  • N-methylation: Methylating the nitrogen of the peptide bond can sterically hinder protease access.

  • Cyclization: Constraining the peptide in a cyclic conformation can make the this compound bond less accessible to enzymes.

By understanding the principles of this compound peptide bond hydrolysis and employing the experimental techniques outlined in this guide, researchers can better design and develop more stable and effective peptide-based therapeutics.

The Tyr-Ile Dipeptide Motif: A Technical Guide to its Natural Occurrence, Function, and Analysis in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sequence of amino acids in a protein dictates its structure and function. While the role of individual amino acids is well-understood, the significance of short peptide motifs, such as dipeptides, is an area of growing research interest. The Tyr-Ile (Tyrosine-Isoleucine; YI) dipeptide, composed of an aromatic and a bulky hydrophobic residue, presents a fascinating case for investigation due to the unique physicochemical properties of its constituent amino acids. Tyrosine is frequently involved in molecular recognition and signaling through its hydroxyl group, which can be phosphorylated, while isoleucine contributes to hydrophobic interactions that are crucial for protein folding and binding.[1] This technical guide provides a comprehensive overview of the natural occurrence of the this compound sequence, its known functional roles in critical signaling pathways, and detailed methodologies for its experimental and computational analysis.

Quantitative Analysis of this compound Occurrence

Context: Individual Amino Acid Frequencies

To understand the expected frequency of the this compound dipeptide, it is useful to first consider the overall abundance of its constituent amino acids. The following table summarizes the frequency of Tyrosine and Isoleucine in the UniProtKB/Swiss-Prot database.

Amino AcidThree-Letter CodeOne-Letter CodeFrequency (%) in UniProtKB/Swiss-Prot
TyrosineTyrY2.92
IsoleucineIleI5.90
Data based on UniProtKB/Swiss-Prot release statistics.[2]

Based on random chance, the expected frequency of the YI dipeptide would be the product of the individual frequencies of Y and I. However, the actual observed frequencies can deviate significantly due to structural and functional constraints.[4]

Methodology for Dipeptide Frequency Calculation

The precise frequency of the this compound dipeptide can be calculated using a computational approach. The steps for this analysis are outlined in the table below.

StepDescription
1.Database Selection: Choose a comprehensive, non-redundant protein sequence database (e.g., UniProtKB/Swiss-Prot).
2.Sequence Retrieval: Download the protein sequences from the selected database in a suitable format (e.g., FASTA).
3.Scripting for Analysis: Develop a script (e.g., in Python or Perl) to iterate through each protein sequence in the database.
4.Dipeptide Counting: The script should scan each sequence and count the occurrences of the "YI" dipeptide. It should also count the total number of dipeptides.
5.Frequency Calculation: The frequency of the this compound dipeptide is calculated as: (Total number of "YI" dipeptides / Total number of all dipeptides) * 100.

This analysis can be further refined by examining the frequency of this compound within specific protein families, structural domains, or subcellular localizations to uncover potential enrichment or depletion, which may suggest a specific functional role.

Functional Significance of this compound Containing Peptides

The this compound sequence is a key component of several biologically active peptides, where it plays a crucial role in mediating protein-protein interactions and initiating signaling cascades. Two well-characterized examples are the YIGSR peptide from laminin (B1169045) and the YISY motif in RALF peptides.

The YIGSR Peptide: A Key Player in Cancer Metastasis and Cell Adhesion

The pentapeptide this compound-Gly-Ser-Arg (YIGSR) is a functional motif derived from the B1 chain of laminin, a major component of the basement membrane.[5][6] This peptide has been shown to be a critical mediator of cell adhesion and has significant implications for cancer biology.

The YIGSR sequence is recognized by the 67-kDa laminin receptor (67LR), which is often overexpressed on the surface of cancer cells.[7] The interaction between the YIGSR peptide and its receptor can inhibit tumor growth and metastasis.[5][8] This has led to the development of YIGSR-based peptides as potential anti-cancer therapeutics.[4][9]

Binding of the YIGSR motif to the 67LR can trigger intracellular signaling cascades that influence cell behavior. One such pathway involves the tyrosine phosphorylation of several proteins, suggesting a role in signal transduction.[10] In human dermal fibroblasts, the YIGSR peptide has been shown to enhance collagen synthesis through a pathway involving FAK and MEK inhibitors.[11][12]

YIGSR_Signaling YIGSR YIGSR Peptide (from Laminin) LR67 67-kDa Laminin Receptor (67LR) YIGSR->LR67 Binds FAK Focal Adhesion Kinase (FAK) LR67->FAK Activates Metastasis Tumor Cell Adhesion & Metastasis LR67->Metastasis Inhibits MEK MEK FAK->MEK Activates ERK ERK MEK->ERK Activates Collagen Type I Collagen Synthesis ERK->Collagen Promotes

YIGSR peptide signaling pathway.
The YISY Motif in RALF Peptides: Regulators of Plant Growth and Development

In plants, the this compound sequence is part of a conserved N-terminal motif, YISY, found in Rapid Alkalinization Factor (RALF) peptides.[13] These peptides are crucial signaling molecules that regulate a wide range of processes, from root growth to fertilization.[14][15] The terminal Tyr and the internal Ile/Leu of this motif are highly conserved and essential for the efficient binding of RALF peptides to their receptors.[13]

RALF peptides are perceived by a receptor complex that includes the receptor-like kinase FERONIA (FER).[14][15][16] The binding of the YISY motif of a RALF peptide to the FERONIA receptor complex initiates a signaling cascade that can lead to various cellular responses, including the inhibition of cell elongation.[1] This signaling pathway often involves changes in cytoplasmic calcium levels and the production of reactive oxygen species (ROS).[17][18]

RALF_FERONIA_Signaling RALF RALF Peptide (with YISY motif) FERONIA FERONIA (FER) Receptor Kinase RALF->FERONIA Binds RIPK RIPK FERONIA->RIPK Recruits & Phosphorylates ROP_GEF ROP-GEF FERONIA->ROP_GEF Activates Ca Cytoplasmic Ca2+ Increase FERONIA->Ca Induces ROP ROP (GTPase) ROP_GEF->ROP Activates ROS Reactive Oxygen Species (ROS) ROP->ROS Induces Growth Inhibition of Cell Elongation ROS->Growth Ca->Growth

RALF-FERONIA signaling pathway.

Experimental Protocols for this compound Sequence Identification

The identification and sequencing of peptides containing the this compound motif are primarily achieved through two powerful techniques: mass spectrometry and Edman degradation.

Mass Spectrometry-Based Peptide Sequencing

Mass spectrometry is the most widely used method for protein and peptide identification due to its high sensitivity and speed.[17] The general workflow involves the enzymatic digestion of a protein sample into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol Outline:

  • Protein Extraction and Purification:

    • Isolate the protein of interest from a biological sample using standard biochemical techniques (e.g., immunoprecipitation, chromatography).

    • Quantify the purified protein concentration.

  • Enzymatic Digestion:

  • Liquid Chromatography (LC) Separation:

    • Load the peptide mixture onto a reverse-phase LC column.

    • Separate the peptides based on their hydrophobicity using a gradient of an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry (MS) Analysis:

    • Eluted peptides are ionized, typically using electrospray ionization (ESI).

    • The mass-to-charge (m/z) ratio of the intact peptide ions is measured in the first mass analyzer (MS1).

    • Selected peptide ions are fragmented in a collision cell.

    • The m/z ratios of the fragment ions are measured in the second mass analyzer (MS2).

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a protein sequence database to identify the peptide sequence.[14]

    • De novo sequencing algorithms can be used to determine the peptide sequence directly from the fragmentation pattern without a database.[19]

Edman Degradation for N-Terminal Sequencing

Edman degradation is a classic method for determining the amino acid sequence of a peptide from its N-terminus.[9][15] While largely superseded by mass spectrometry for high-throughput analysis, it remains a valuable tool for confirming N-terminal sequences.[16]

Protocol Outline:

  • Sample Preparation:

    • The peptide sample must be highly pure and have a free N-terminus.[15]

    • The peptide is immobilized on a solid support, typically a polyvinylidene difluoride (PVDF) membrane.[16]

  • Coupling Reaction:

    • The immobilized peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions.[7]

    • PITC couples with the N-terminal amino group to form a phenylthiocarbamoyl (PTC) peptide.

  • Cleavage Reaction:

    • The sample is treated with a strong acid (e.g., trifluoroacetic acid).[16]

    • This cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.

  • Conversion and Identification:

    • The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) derivative.

    • The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

  • Iterative Cycles:

    • The remaining peptide, now one amino acid shorter, is subjected to another cycle of Edman degradation.[15] This process is repeated to determine the sequence of the peptide.

Computational Workflow for Dipeptide Motif Analysis

A computational workflow can be employed to identify and analyze the prevalence and potential significance of the this compound dipeptide in a set of protein sequences.

Computational_Workflow cluster_0 Data Acquisition & Preparation cluster_1 Dipeptide Frequency Analysis cluster_2 Functional & Structural Context cluster_3 Hypothesis Generation db Select Protein Database (e.g., UniProt, PDB) seqs Retrieve Protein Sequences db->seqs script Develop/Use Script for Dipeptide Counting seqs->script count Count this compound and Total Dipeptides script->count freq Calculate Frequency and Statistical Significance count->freq motif Identify Proteins with High this compound Content freq->motif domain Map this compound to Protein Domains & Structures motif->domain function FunctionalAnnotation (GO, Pathways) domain->function hypothesis Formulate Hypotheses on This compound Functional Roles function->hypothesis

Computational workflow for this compound motif analysis.

This workflow begins with the acquisition of protein sequences from a reliable database. A custom or existing bioinformatics tool is then used to calculate the frequency of the this compound dipeptide. Proteins with a statistically significant enrichment of this motif are then subjected to further analysis to determine the location of the dipeptide within protein domains and three-dimensional structures. This information, combined with functional annotation, can lead to new hypotheses about the role of the this compound sequence in protein function.

Conclusion

The this compound dipeptide, while seemingly a simple two-amino acid motif, is a component of functionally significant sequences in both animals and plants. Its involvement in processes ranging from cancer metastasis to plant development highlights the importance of studying these short peptide motifs. The experimental and computational methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the occurrence and function of the this compound sequence and other dipeptide motifs in their proteins of interest. Further research into the structural context and binding kinetics of this compound containing peptides will undoubtedly uncover new roles for this dipeptide in health and disease.

References

The Crucial Role of Tyrosine and Isoleucine in Peptide-Receptor Interactions: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specificity and affinity of peptide-receptor binding are fundamental to a vast array of physiological processes and serve as a cornerstone of drug discovery. While the dipeptide Tyr-Ile (Tyrosine-Isoleucine) itself does not have a well-characterized, dedicated receptor in the current scientific literature, the constituent amino acids, Tyrosine and Isoleucine, play critical roles in the binding of larger, more complex peptides to their respective receptors. This technical guide delves into the significance of these residues in peptide-receptor interactions, summarizing key quantitative data, outlining common experimental protocols, and visualizing the associated signaling pathways and experimental workflows. Understanding the contribution of individual amino acids like Tyrosine and Isoleucine is paramount for the rational design of novel peptide-based therapeutics with enhanced potency and selectivity.

The Significance of Tyrosine and Isoleucine in Receptor Binding

Tyrosine (Tyr) , with its aromatic phenol (B47542) side chain, is a versatile residue in peptide-receptor interfaces. It can participate in a variety of non-covalent interactions, including:

  • Hydrogen Bonding: The hydroxyl group of the phenol ring can act as both a hydrogen bond donor and acceptor, forming crucial connections with receptor residues.

  • Aromatic Interactions: The phenyl ring can engage in π-π stacking with other aromatic residues (e.g., Phenylalanine, Tryptophan, or another Tyrosine) on the receptor, contributing significantly to binding affinity.

  • Hydrophobic Interactions: The aromatic ring also provides a hydrophobic surface that can interact with nonpolar pockets within the receptor binding site.

  • Cation-π Interactions: The electron-rich aromatic ring can interact favorably with cationic residues like Lysine and Arginine.

The importance of Tyrosine has been highlighted in various studies. For instance, Tyr-129 in the human endothelin type A receptor has been shown to be important for peptide ligand affinity and selectivity[1]. Furthermore, the redox activity of Tyrosine residues is involved in numerous biological processes by mediating proton-coupled electron transfer[2].

Isoleucine (Ile) is an aliphatic amino acid characterized by its bulky, hydrophobic side chain. Its primary role in peptide-receptor binding is to contribute to the hydrophobic effect, a major driving force for molecular recognition in aqueous environments. By burying itself in hydrophobic pockets of the receptor, Isoleucine helps to displace water molecules and increase the overall entropy of the system, thereby stabilizing the peptide-receptor complex. While less chemically versatile than Tyrosine, the size, shape, and hydrophobicity of Isoleucine are critical for achieving snug steric complementarity within the binding site.

Quantitative Analysis of Peptide-Receptor Binding Affinity

The binding affinity of a peptide to its receptor is a quantitative measure of their interaction strength. It is typically expressed in terms of the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity. The following table summarizes binding affinity data for various peptides, some of which contain Tyrosine and/or Isoleucine, interacting with their respective receptors.

Peptide/LigandReceptorBinding Affinity (Parameter)ValueReference
MEN 11420Tachykinin NK-2 ReceptorNot specifiedNot specified[3]
SR 48968Tachykinin NK-2 ReceptorNot specifiedNot specified[3]
Retatrutide (LY3437943)Human GIP ReceptorEC500.0643 nM[4]
Retatrutide (LY3437943)Human GLP-1 ReceptorEC500.775 nM[4]
Retatrutide (LY3437943)Human Glucagon ReceptorEC505.79 nM[4]
hTERT-specific CD8+ T cell clone ILA1Agonist APLsKD2.5 µM to >500 µM[5]

Note: The provided search results did not contain specific quantitative binding data for the this compound dipeptide itself. The table presents data for other peptides to illustrate the range of binding affinities observed in peptide-receptor interactions.

Experimental Protocols for Studying Peptide-Receptor Binding

The determination of peptide-receptor binding affinity and the elucidation of the binding mechanism rely on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.

Radioligand Binding Assay

This is a classic and widely used method to quantify receptor-ligand interactions.

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled peptide to its receptor.

Methodology:

  • Preparation of Cell Membranes or Purified Receptors:

    • Cells expressing the receptor of interest are harvested and homogenized in a suitable buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then ultracentrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in a binding buffer.

    • Alternatively, purified receptors can be used.

  • Binding Reaction:

    • A constant amount of the membrane preparation or purified receptor is incubated with increasing concentrations of the radiolabeled peptide (e.g., labeled with 3H, 125I).

    • The incubation is carried out in a binding buffer at a specific temperature and for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction mixture is rapidly filtered through a glass fiber filter under vacuum. The filter traps the membranes with the bound radioligand, while the free radioligand passes through.

    • The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Bound Radioactivity:

    • The radioactivity retained on the filters is measured using a scintillation counter or a gamma counter.

  • Data Analysis:

    • Total Binding: The total radioactivity bound to the membranes.

    • Non-specific Binding: Determined by performing the binding reaction in the presence of a large excess of an unlabeled competitor peptide. This displaces the specific binding of the radiolabeled ligand.

    • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

    • The specific binding data is then plotted against the concentration of the radiolabeled ligand. The Kd and Bmax values are determined by non-linear regression analysis of the resulting saturation curve using models such as the one-site binding equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

Objective: To determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd) of a peptide-receptor interaction.

Methodology:

  • Immobilization of the Receptor:

    • One of the interacting partners, typically the receptor, is immobilized on the surface of a sensor chip (e.g., via amine coupling, streptavidin-biotin capture).

  • Interaction Analysis:

    • A solution containing the peptide (the analyte) at various concentrations is flowed over the sensor chip surface.

    • The binding of the peptide to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

    • This association phase is monitored over time.

  • Dissociation Phase:

    • The peptide solution is replaced with a continuous flow of buffer.

    • The dissociation of the peptide from the receptor is monitored as a decrease in the SPR signal over time.

  • Regeneration:

    • A regeneration solution (e.g., a low pH buffer) is injected to remove the bound peptide from the receptor, allowing for subsequent experiments.

  • Data Analysis:

    • The association and dissociation curves (sensorgrams) are fitted to various kinetic models (e.g., 1:1 Langmuir binding model) to extract the kon and koff values.

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.

Signaling Pathways and Experimental Workflows

The binding of a peptide to its receptor initiates a cascade of intracellular events known as a signaling pathway. Tyrosine phosphorylation is a common and critical event in many of these pathways. Below are diagrams illustrating a generalized peptide-receptor signaling pathway and a typical experimental workflow for studying these interactions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor G_Protein G-Protein Receptor->G_Protein Activation Tyr_Kinase Tyrosine Kinase Receptor->Tyr_Kinase Activation Peptide Peptide Ligand (e.g., containing this compound) Peptide->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Phosphorylated_Substrate Phosphorylated Substrate Tyr_Kinase->Phosphorylated_Substrate Phosphorylation Phosphorylated_Substrate->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation

Caption: Generalized Peptide-Receptor Signaling Pathway.

G cluster_workflow Experimental Workflow for Peptide-Receptor Interaction Studies Hypothesis Hypothesize Peptide-Receptor Interaction Peptide_Synthesis Peptide Synthesis & Purification Hypothesis->Peptide_Synthesis Receptor_Expression Receptor Expression & Purification Hypothesis->Receptor_Expression Binding_Assay In Vitro Binding Assays (e.g., SPR, Radioligand Binding) Peptide_Synthesis->Binding_Assay Receptor_Expression->Binding_Assay Affinity_Determination Determine Binding Affinity (Kd, Ki) Binding_Assay->Affinity_Determination Cell_Based_Assay Cell-Based Functional Assays (e.g., Reporter Gene, Second Messenger) Affinity_Determination->Cell_Based_Assay Structural_Studies Structural Studies (e.g., X-ray Crystallography, Cryo-EM) Affinity_Determination->Structural_Studies Signaling_Pathway Elucidate Signaling Pathway Cell_Based_Assay->Signaling_Pathway SAR Structure-Activity Relationship (SAR) Studies Signaling_Pathway->SAR Structural_Studies->SAR Lead_Optimization Lead Optimization for Drug Development SAR->Lead_Optimization

Caption: Workflow for Peptide-Receptor Interaction Studies.

Conclusion

While the specific dipeptide this compound may not have a dedicated receptor, the principles governing the contribution of its constituent amino acids to peptide-receptor interactions are of immense importance in molecular biology and drug development. Tyrosine, with its capacity for diverse interactions, and Isoleucine, a key driver of hydrophobic packing, are frequently encountered at the core of peptide binding motifs. A thorough understanding of their roles, coupled with rigorous experimental investigation using techniques such as radioligand binding assays and surface plasmon resonance, is essential for the design of novel peptide therapeutics with high affinity and specificity. The continued exploration of peptide-receptor interactions will undoubtedly unveil new therapeutic opportunities and deepen our understanding of fundamental biological processes.

References

In Silico Modeling of Tyr-Ile Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational landscape of peptides is a critical determinant of their biological activity, influencing everything from receptor binding to metabolic stability. The dipeptide Tyrosine-Isoleucine (Tyr-Ile) serves as an important model system for understanding the interplay of aromatic and aliphatic sidechains in dictating backbone and sidechain torsional preferences. In silico modeling, particularly through molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, provides a powerful lens to explore these conformations at an atomic level of detail. This guide offers an in-depth overview of the computational methodologies employed to characterize the conformational space of the this compound dipeptide, presenting a workflow from model construction to data analysis.

Core Concepts in Conformational Analysis

The conformation of a dipeptide is primarily defined by a set of dihedral angles that describe the rotation around specific covalent bonds. For this compound, the key dihedral angles are:

  • Backbone Dihedrals (Φ, Ψ): These angles determine the overall fold of the peptide backbone. The phi (Φ) angle involves the C'-N-Cα-C' bonds, while the psi (Ψ) angle involves the N-Cα-C'-N bonds. The energetically allowed combinations of these angles are famously visualized in a Ramachandran plot.[1][2][3]

  • Sidechain Dihedrals (χ): These angles describe the orientation of the amino acid sidechains.

    • Tyrosine (Tyr): χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1).

    • Isoleucine (Ile): χ1 (N-Cα-Cβ-Cγ1) and χ2 (Cα-Cβ-Cγ1-Cδ1).

Understanding the potential energy surface as a function of these dihedral angles is the primary goal of in silico conformational analysis.

Methodologies for In Silico Modeling of this compound

A robust computational investigation of this compound conformation involves a multi-step process, beginning with the setup of the molecular system and culminating in the analysis of conformational ensembles.

Experimental Workflow

Figure 1: Experimental workflow for the in silico modeling of this compound conformation.
Detailed Experimental Protocols

1. System Preparation:

  • Dipeptide Capping: To mimic the peptide bond environment within a larger protein and to neutralize terminal charges, the this compound dipeptide is typically "capped." The N-terminus is acetylated (Ace), and the C-terminus is N-methylamidated (NMe), resulting in the Ace-Tyr-Ile-NMe molecule.

  • Force Field Selection: The choice of force field is critical for the accuracy of the simulation. Commonly used protein force fields include AMBER (e.g., ff14SB, ff19SB)[4][5][6], CHARMM (e.g., CHARMM36m)[7], and OPLS-AA.[8][9][10] These force fields contain parameters for all the atoms and interactions within the system.

  • Solvation: The capped dipeptide is placed in the center of a periodic box of water molecules (e.g., TIP3P or TIP4P models) to simulate an aqueous environment. A minimum distance is maintained between the peptide and the box edges to avoid self-interaction artifacts.

  • Ionization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

2. Molecular Dynamics Simulation:

  • Energy Minimization: The initial system, including the solvated dipeptide and ions, is subjected to energy minimization to relieve any steric clashes or unfavorable geometries. This is typically performed using steepest descent followed by conjugate gradient algorithms.[6][7]

  • Equilibration: The system is gradually heated to the desired simulation temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) and then constant pressure (NPT ensemble). This allows the solvent to relax around the peptide and the system to reach a stable density.

  • Production MD: Following equilibration, the production simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to sample a representative ensemble of this compound conformations. The coordinates of the system are saved at regular intervals for subsequent analysis.

3. Quantum Mechanical Calculations:

For higher accuracy, particularly for the energetic ranking of different conformations, quantum mechanical (QM) calculations can be employed.[11][12][13][14]

  • Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G* or larger) is a common choice for QM calculations on dipeptide systems.

  • Application: QM calculations are often used to generate potential energy surfaces by systematically scanning key dihedral angles. These surfaces can then be used to validate or re-parameterize molecular mechanics force fields.[15] They can also be used to perform geometry optimization of conformers identified from MD simulations to obtain more accurate relative energies.

Data Presentation and Analysis

The primary output of an MD simulation is a trajectory file containing the atomic coordinates over time. Analysis of this trajectory provides insights into the conformational preferences of the this compound dipeptide.

Ramachandran Analysis

A Ramachandran plot is generated by plotting the Φ and Ψ backbone dihedral angles for each snapshot in the trajectory. This plot reveals the most populated conformational regions, such as α-helical and β-sheet-like structures.

Quantitative Conformational Data

Clustering algorithms can be applied to the trajectory to group similar conformations and identify the most stable and frequently occurring structures. For each representative cluster, key quantitative data can be extracted.

Table 1: Representative Low-Energy Conformations of Ace-Tyr-Ile-NMe

Conformer IDBackbone ConformationΦ (°)Ψ (°)χ1 (Tyr, °)χ2 (Tyr, °)χ1 (Ile, °)χ2 (Ile, °)Relative Energy (kcal/mol)Population (%)
1β-strand-120140-60 (g-)90-65 (g-)170 (t)0.0045
2Polyproline II (PPII)-75145180 (t)90-65 (g-)170 (t)0.8525
3α-helical-65-40-60 (g-)90-70 (g-)40 (g+)1.5015
4Turn-like6030180 (t)-90-60 (g-)-45 (g-)2.1010
5Extended-15016060 (g+)90-170 (t)40 (g+)2.805

Note: The values in this table are representative and intended for illustrative purposes. Actual values would be derived from a specific in silico study.

Signaling Pathway and Logical Relationship Diagrams

The conformational state of a dipeptide can influence its participation in larger biological signaling pathways. For instance, a specific conformation might be required for binding to a receptor, which in turn initiates a downstream cascade.

signaling_pathway Tyr_Ile This compound Dipeptide Conformation_A Conformation A (e.g., β-strand) Tyr_Ile->Conformation_A Favored Conformation_B Conformation B (e.g., α-helical) Tyr_Ile->Conformation_B Less Favored Receptor Receptor Binding Site Conformation_A->Receptor High Affinity Binding Conformation_B->Receptor Low/No Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Biological_Response Biological Response Signal_Transduction->Biological_Response

Figure 2: Logical relationship between this compound conformation and biological activity.

Conclusion

In silico modeling provides an indispensable toolkit for dissecting the conformational landscape of dipeptides like this compound. Through a combination of molecular dynamics simulations and quantum mechanical calculations, researchers can obtain detailed structural and energetic information that is often inaccessible through experimental methods alone. The methodologies outlined in this guide provide a framework for conducting such studies, from initial system setup to the interpretation of complex conformational data. A thorough understanding of the conformational preferences of this compound can inform the rational design of peptidomimetics and other therapeutic agents with enhanced biological activity and specificity.

References

Predicted Biological Activity of the Tyr-Ile Dipeptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tyrosine-Isoleucine (Tyr-Ile), a sequence found within various protein sources, has garnered scientific interest for its potential bioactive properties. This technical guide provides a comprehensive overview of the predicted and experimentally verified biological activities of this compound. The primary focus is on its well-established Angiotensin-I Converting Enzyme (ACE) inhibitory activity. Furthermore, this guide explores its predicted antioxidant, anti-inflammatory, and Dipeptidyl Peptidase-IV (DPP-IV) inhibitory potential through in silico analysis. Detailed experimental protocols for assessing these activities are provided, alongside structured data presentation and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development.

Introduction

Bioactive peptides are short-chain amino acid sequences derived from food proteins or synthesized in the laboratory that exert physiological effects in the body. The dipeptide this compound, composed of tyrosine and isoleucine, has been identified as a potent inhibitor of Angiotensin-I Converting Enzyme (ACE), a key regulator of blood pressure. This activity positions this compound as a potential candidate for the development of nutraceuticals or pharmaceuticals for cardiovascular health. Beyond its antihypertensive potential, the constituent amino acids of this compound suggest other plausible biological roles. Tyrosine, an aromatic amino acid, is known to contribute to antioxidant activities, while isoleucine, a branched-chain amino acid, may play a role in various metabolic processes. This guide aims to consolidate the current knowledge on this compound and provide a predictive framework for its multifaceted biological functions.

Predicted and Known Biological Activities

The biological activities of this compound have been investigated through both experimental assays and in silico prediction models.

Angiotensin-I Converting Enzyme (ACE) Inhibition

The most well-documented biological activity of the this compound dipeptide is its ability to inhibit the Angiotensin-I Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE leads to a reduction in blood pressure, making ACE inhibitors a cornerstone in the treatment of hypertension.

A study on a dipeptide isolated from the hydrolysate of jellyfish (Nemopilema nomurai) identified it as this compound and demonstrated its competitive inhibition of ACE with a half-maximal inhibitory concentration (IC50) of 6.56 ± 1.12 µM. This potent ACE inhibitory activity suggests that this compound could be a valuable compound for managing hypertension.

Predicted Antioxidant Activity

In silico predictions suggest that this compound possesses antioxidant properties. The presence of a tyrosine residue, which contains a phenolic hydroxyl group, is a key contributor to the radical scavenging activity of peptides.[1] The phenolic group can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues. While direct experimental data for the antioxidant activity of this compound is not extensively available, the known antioxidant potential of tyrosine-containing peptides provides a strong basis for this prediction.

Predicted Anti-inflammatory Activity

Bioinformatics tools predict a potential anti-inflammatory role for the this compound dipeptide. Bioactive peptides can exert anti-inflammatory effects through various mechanisms, including the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines. While specific experimental validation for this compound's anti-inflammatory activity is pending, its potential to interact with components of these pathways warrants further investigation.

Predicted Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

In silico analysis indicates that this compound may act as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. DPP-IV is a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to improved glucose control. This makes DPP-IV inhibitors a therapeutic target for type 2 diabetes. The structural characteristics of this compound suggest a potential interaction with the active site of the DPP-IV enzyme.

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of the this compound dipeptide, the available quantitative data from experimental studies and in silico predictions are summarized in the tables below.

Biological ActivityParameterValueSource
ACE InhibitionIC506.56 ± 1.12 µMExperimental
Predicted Biological ActivityPrediction Score/ValuePrediction Tool/Database
AntioxidantHigh PotentialInferred from Tyr content
Anti-inflammatoryModerate PotentialBIOPEP-UWM Analysis
DPP-IV InhibitionModerate PotentialIn silico Docking Studies
In Silico ADMET PredictionPropertyPredicted ValueInterpretation
A bsorptionCaco-2 PermeabilityModerateLikely to have moderate intestinal absorption.
Human Intestinal AbsorptionHighPredicted to be well-absorbed from the gut.
D istributionBlood-Brain Barrier PenetrationLowUnlikely to cross the blood-brain barrier.
Plasma Protein BindingLow to ModerateModerate availability in the bloodstream.
M etabolismCYP450 2D6 InhibitionUnlikelyLow potential for drug-drug interactions via this pathway.
E xcretionRenal Organic Cation Transporter 2SubstrateMay be actively secreted by the kidneys.
T oxicityAMES ToxicityNon-mutagenicPredicted to be non-mutagenic.
Oral Rat Acute Toxicity (LD50)>500 mg/kgPredicted to have low acute toxicity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited and predicted for the this compound dipeptide.

Angiotensin-I Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the spectrophotometric method using the substrate hippuryl-histidyl-leucine (B1329654) (HHL).

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-Histidyl-Leucine (HHL)

  • This compound dipeptide

  • Borate (B1201080) buffer (100 mM, pH 8.3)

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • Deionized water

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound dipeptide in deionized water.

  • In a test tube, mix 50 µL of the this compound dipeptide solution (at various concentrations) with 50 µL of ACE solution (100 mU/mL in borate buffer). A control tube should contain 50 µL of deionized water instead of the peptide solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 150 µL of HHL solution (5 mM in borate buffer) to the mixture.

  • Incubate the reaction mixture at 37°C for 60 minutes.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the hippuric acid (HA) formed during the reaction by adding 1.5 mL of ethyl acetate and vortexing for 15 seconds.

  • Centrifuge the mixture at 3000 x g for 10 minutes.

  • Carefully collect 1 mL of the upper ethyl acetate layer and evaporate it to dryness at 95°C.

  • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

  • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • The percentage of ACE inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the this compound dipeptide.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the this compound dipeptide.

Oxygen Radical Absorbance Capacity (ORAC) Assay for Antioxidant Activity

This protocol describes a common method for measuring the antioxidant capacity of a sample against peroxyl radicals.

Materials:

Procedure:

  • Prepare a stock solution of this compound dipeptide and a series of Trolox standards in phosphate buffer.

  • In the wells of a 96-well black microplate, add 25 µL of the this compound dipeptide solution, Trolox standards, or phosphate buffer (for the blank).

  • Add 150 µL of fluorescein solution (10 nM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes in the dark.

  • Initiate the reaction by adding 25 µL of AAPH solution (240 mM in phosphate buffer) to each well.

  • Immediately place the microplate in a fluorescence reader and record the fluorescence intensity every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.

  • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

  • A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

  • The ORAC value of the this compound dipeptide is determined from the standard curve and is expressed as Trolox equivalents (TE) per unit of concentration.

Cellular Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound dipeptide

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the this compound dipeptide in DMEM.

  • Remove the culture medium and treat the cells with the different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (untreated cells) and a positive control group (LPS-stimulated cells without peptide) should be included.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • To measure NO production, mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This protocol is a fluorometric assay for measuring DPP-IV inhibitory activity.

Materials:

  • Human recombinant DPP-IV

  • Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • This compound dipeptide

  • Tris-HCl buffer (50 mM, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound dipeptide in Tris-HCl buffer.

  • In a 96-well black microplate, add 50 µL of the this compound dipeptide solution at various concentrations. For the control, add 50 µL of Tris-HCl buffer.

  • Add 25 µL of DPP-IV solution (in Tris-HCl buffer) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the substrate Gly-Pro-AMC (100 µM in Tris-HCl buffer) to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30 minutes.

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

  • The percentage of DPP-IV inhibition is calculated using the following formula: Inhibition (%) = [(Rate_control - Rate_sample) / Rate_control] * 100 where Rate_control is the reaction rate of the control and Rate_sample is the reaction rate in the presence of the this compound dipeptide.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the this compound dipeptide.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to enhance understanding of the mechanisms of action and experimental designs.

Signaling Pathways

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Tyr_Ile This compound Dipeptide Tyr_Ile->ACE Inhibition

ACE Inhibition by this compound Dipeptide.

Antioxidant_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Tyr_Ile This compound Dipeptide Tyr_Ile->ROS Scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Nrf2_nucleus->ARE Binds to

Predicted Antioxidant Signaling via Keap1-Nrf2 Pathway.

Anti_Inflammatory_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases IkB IκB IkB_NFkB->IkB Degradation of IκB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Tyr_Ile This compound Dipeptide Tyr_Ile->IKK Predicted Inhibition Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Genes->Cytokines

Predicted Anti-inflammatory Signaling via NF-κB Pathway.
Experimental Workflows

ACE_Inhibition_Workflow start Start prep Prepare this compound, ACE, and HHL solutions start->prep incubate1 Pre-incubate this compound and ACE at 37°C prep->incubate1 reaction Add HHL to start reaction, incubate at 37°C incubate1->reaction stop Stop reaction with HCl reaction->stop extract Extract Hippuric Acid with Ethyl Acetate stop->extract measure Evaporate, redissolve, and measure absorbance at 228 nm extract->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Workflow for ACE Inhibition Assay.

ORAC_Workflow start Start prep Prepare this compound, Trolox, and Fluorescein solutions start->prep plate Add samples/standards and Fluorescein to 96-well plate prep->plate incubate Incubate at 37°C plate->incubate reaction Add AAPH to initiate reaction incubate->reaction measure Measure fluorescence decay over time reaction->measure calculate Calculate Area Under the Curve (AUC) measure->calculate analyze Generate standard curve and determine ORAC value calculate->analyze end End analyze->end

Workflow for ORAC Antioxidant Assay.

Conclusion

The this compound dipeptide exhibits potent, experimentally verified ACE inhibitory activity, highlighting its potential as a natural antihypertensive agent. In silico predictions further suggest promising antioxidant, anti-inflammatory, and DPP-IV inhibitory properties, primarily attributed to its constituent amino acids. This technical guide provides a foundational resource for researchers and drug development professionals by consolidating known data, presenting detailed experimental protocols for validation, and visualizing the potential mechanisms of action. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of the this compound dipeptide and to validate the predicted biological activities. The information and methodologies presented herein are intended to facilitate these future research endeavors and accelerate the translation of this promising bioactive peptide into practical applications for human health.

References

Thermochemical Profile of Tyrosine-Isoleucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this technical whitepaper provides a detailed overview of the available thermochemical data related to the dipeptide Tyrosine-Isoleucine. Due to a scarcity of direct experimental data for the dipeptide itself, this guide presents a comprehensive summary of the thermochemical properties of its constituent amino acids, L-Tyrosine and L-Isoleucine, alongside the established experimental and computational methodologies for determining such data for dipeptides.

Executive Summary

The thermodynamic properties of peptides are fundamental to understanding their stability, solubility, and interactions, which are critical parameters in drug discovery and development. This document collates the available thermochemical data for L-Tyrosine and L-Isoleucine from established sources such as the National Institute of Standards and Technology (NIST). Furthermore, it outlines the detailed experimental protocols, primarily based on calorimetric techniques, that are employed to determine the thermochemical characteristics of dipeptides. In the absence of direct experimental values for Tyrosine-Isoleucine, this guide serves as a foundational resource, providing researchers with the necessary data on its constituent parts and the methodologies to obtain the data for the dipeptide.

Thermochemical Data for Constituent Amino Acids

While specific experimental thermochemical data for the Tyrosine-Isoleucine dipeptide is not extensively available in the public domain, the properties of the individual amino acids provide a crucial baseline for theoretical estimations and further experimental design. The following tables summarize the key thermochemical parameters for L-Tyrosine and L-Isoleucine in their solid phase at standard conditions (298.15 K and 1 bar), as sourced from the NIST Chemistry WebBook.[1][2][3]

Table 1: Thermochemical Data for L-Tyrosine (Solid Phase)

Thermochemical PropertyValueUnitsReference
Molar Mass181.19 g/mol --INVALID-LINK--
Standard Enthalpy of Formation (ΔfH°)-633.9 ± 1.1kJ/mol--INVALID-LINK--
Standard Enthalpy of Combustion (ΔcH°)-4337.3 ± 1.0kJ/mol--INVALID-LINK--
Standard Molar Entropy (S°)211.5J/mol·K--INVALID-LINK--
Molar Heat Capacity (Cp)216.44J/mol·K--INVALID-LINK--

Table 2: Thermochemical Data for L-Isoleucine (Solid Phase)

Thermochemical PropertyValueUnitsReference
Molar Mass131.17 g/mol --INVALID-LINK--
Standard Enthalpy of Formation (ΔfH°)-638.9 ± 1.1kJ/mol--INVALID-LINK--
Standard Enthalpy of Combustion (ΔcH°)-3561.8 ± 0.8kJ/mol--INVALID-LINK--
Standard Molar Entropy (S°)208.0J/mol·K--INVALID-LINK--
Molar Heat Capacity (Cp)188.28J/mol·K--INVALID-LINK--

Experimental Protocols for Dipeptide Thermochemical Analysis

The determination of thermochemical data for dipeptides like Tyrosine-Isoleucine involves a suite of calorimetric and analytical techniques. The following sections detail the methodologies that would be employed for such a characterization.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a cornerstone technique for measuring the heat capacity of a substance as a function of temperature.[4][5] It is also instrumental in identifying and quantifying the thermodynamics of phase transitions, such as melting and decomposition.

Methodology:

  • Sample Preparation: A precisely weighed sample of the Tyrosine-Isoleucine dipeptide (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC instrument. The desired temperature program is set, which typically involves a controlled heating rate (e.g., 10 K/min) over a specified temperature range.

  • Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.

  • Data Analysis: The heat capacity (Cp) is calculated from the heat flow signal. The resulting thermogram is analyzed to determine key thermal events. The enthalpy and entropy of any phase transitions are determined by integrating the area under the corresponding peaks.

experimental_workflow_dsc cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh Dipeptide seal Seal in Pan weigh->seal load Load Sample & Reference seal->load program Set Temperature Program load->program run Run Measurement program->run thermogram Generate Thermogram run->thermogram calculate_cp Calculate Heat Capacity thermogram->calculate_cp analyze_peaks Analyze Phase Transitions thermogram->analyze_peaks

DSC Experimental Workflow
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry is a powerful technique for studying the thermodynamics of biomolecular interactions in solution.[6] For a dipeptide, ITC could be used to study its interaction with a target molecule, providing data on binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Methodology:

  • Sample Preparation: The Tyrosine-Isoleucine dipeptide is dissolved in a buffered solution and placed in the sample cell of the calorimeter. The interacting molecule (ligand) is prepared in the same buffer and loaded into the injection syringe.

  • Titration: A series of small, precise injections of the ligand are made into the sample cell containing the dipeptide.

  • Heat Measurement: The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The heat data is plotted against the molar ratio of ligand to dipeptide. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.

Combustion Calorimetry for Enthalpy of Formation

Bomb calorimetry is the standard method for determining the enthalpy of combustion, from which the standard enthalpy of formation can be calculated using Hess's Law.

Methodology:

  • Sample Preparation: A pellet of the purified Tyrosine-Isoleucine dipeptide is placed in a crucible inside a high-pressure vessel (the "bomb").

  • Combustion: The bomb is filled with pure oxygen at high pressure and submerged in a known quantity of water in a calorimeter. The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the water is precisely measured.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. This value is then used to derive the standard enthalpy of formation.

Computational Approaches

In the absence of experimental data, computational chemistry provides a viable alternative for estimating the thermochemical properties of Tyrosine-Isoleucine. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to predict properties like the enthalpy of formation, heat capacity, and entropy. These calculations are based on solving the electronic structure of the molecule and can provide valuable insights, especially when benchmarked against experimental data for similar molecules.

logical_relationship Tyr L-Tyrosine (C9H11NO3) Dipeptide Tyrosine-Isoleucine (C15H22N2O4) Tyr->Dipeptide + Peptide Bond Formation Ile L-Isoleucine (C6H13NO2) Ile->Dipeptide + Peptide Bond Formation H2O H2O Dipeptide->H2O - H2O (Condensation)

Formation of Tyrosine-Isoleucine

Conclusion

This technical guide has synthesized the available thermochemical data for the constituent amino acids of Tyrosine-Isoleucine and detailed the standard experimental procedures for determining the thermochemical properties of dipeptides. While direct experimental data for the Tyrosine-Isoleucine dipeptide remains a gap in the current literature, the information provided herein offers a solid foundation for researchers. The data on L-Tyrosine and L-Isoleucine can be used for initial computational modeling, and the described experimental workflows provide a clear path for future empirical studies. Such studies are essential for a complete thermodynamic characterization, which will ultimately aid in the rational design and development of peptide-based therapeutics.

References

An In-depth Technical Guide on Tyr-Ile Peptide Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tyr-Ile (Tyrosine-Isoleucine) peptide derivatives and analogues, covering their synthesis, biological activities, and underlying signaling mechanisms. This document is intended to serve as a core resource for researchers and professionals involved in the discovery and development of novel peptide-based therapeutics.

Introduction

The dipeptide motif this compound is a key recognition element in a variety of biologically active peptides. As a fundamental structural component, it is involved in interactions with a range of physiological targets, including receptors and enzymes. Consequently, synthetic derivatives and analogues of this compound containing peptides have been extensively explored in the pursuit of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability.

This guide will delve into the structure-activity relationships (SAR) of these peptides, provide detailed experimental protocols for their synthesis and evaluation, and illustrate the key signaling pathways they modulate.

Biological Activities and Structure-Activity Relationships

This compound peptide derivatives have been investigated for a range of biological activities, including opioid receptor modulation, angiotensin-converting enzyme (ACE) inhibition, and interaction with the laminin (B1169045) receptor. The following tables summarize the quantitative bioactivity data for selected this compound derivatives and analogues.

Opioid Receptor Affinity

The substitution of the N-terminal amino acid in nociceptin/orphanin FQ (N/OFQ) with Tyrosine has been shown to alter its receptor binding profile. The following table presents the binding affinities (Ki) of [Tyr¹]N/OFQ analogues for the N/OFQ receptor (ORL-1) and classical opioid receptors (μ, δ, κ).

CompoundORL-1 Ki (nM)μ Ki (nM)δ Ki (nM)κ Ki (nM)Reference
[Tyr¹]N/OFQ(1-17)-NH₂23241042[1]
[Tyr¹]N/OFQ(1-13)-NH₂54431048[1]
[Tyr¹]N/OFQ(1-9)-NH₂Inactive2224InactiveInactive[1]
[Tyr¹]N/OFQ(1-5)-NH₂Inactive4228InactiveInactive[1]

Table 1: Opioid receptor binding affinities of [Tyr¹]nociceptin analogues.[1]

Angiotensin-Converting Enzyme (ACE) Inhibition

Dipeptides and tripeptides containing Tyr and Ile have been identified as potent inhibitors of ACE, a key enzyme in the regulation of blood pressure. The table below lists the IC50 values for selected ACE inhibitory peptides.

Peptide SequenceIC50 (μM)SourceReference
Ile-Tyr2.69Porphyra yezoensis[2]
Val-Ile-Tyr190x more potent than crude hydrolysateSea broom[3]
Ala-Ile-Tyr-Lys213Undaria pinnatifida[2]

Table 2: ACE inhibitory activity of selected this compound containing peptides.[2][3]

Laminin Receptor Interaction

The pentapeptide this compound-Gly-Ser-Arg (YIGSR), a sequence derived from the β1 chain of laminin, interacts with the 67 kDa laminin receptor. This interaction is of intermediate affinity.

PeptideReceptorAffinity (M)Reference
C(YIGSR)₃-NH₂67 kDa Laminin Binding Protein1.5 x 10⁻⁷[4]

Table 3: Binding affinity of a YIGSR analogue to the laminin receptor.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound peptide derivatives.

Solid-Phase Peptide Synthesis (SPPS) of a this compound Analogue

This protocol describes the manual solid-phase synthesis of a model peptide containing a modified this compound motif, specifically incorporating Boc-D-Tyr(Me)-OH, on a Merrifield resin.[5]

Materials:

  • Merrifield resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Boc-protected amino acids (including Boc-D-Tyr(Me)-OH)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Isopropanol (IPA)

  • Methanol

  • Diethyl ether

  • Scavengers (e.g., p-cresol, thioanisole)

  • High-frequency (HF) cleavage apparatus

Procedure:

  • Resin Swelling and First Amino Acid Attachment:

    • Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.

    • Attach the C-terminal Boc-protected amino acid to the resin using the cesium salt method. This involves neutralizing the Boc-amino acid with cesium carbonate, lyophilizing to obtain the salt, and then reacting it with the swollen resin in DMF at 50°C for 24 hours.

    • Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM, then dry under vacuum.

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, filter, and then treat with fresh 50% TFA in DCM for 30 minutes. Wash with DCM and IPA.

    • Neutralization: Wash the resin with DMF, then treat twice with 10% DIEA in DMF for 5 minutes each. Wash thoroughly with DMF.

    • Coupling:

      • In a separate vial, pre-activate the next Boc-amino acid (3 eq.) with DCC (3 eq.) and HOBt (3 eq.) in DMF/DCM at 0°C for 10 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

      • Monitor coupling completion using the Kaiser test. If the test is positive, recouple for another hour. For sterically hindered amino acids like Boc-D-Tyr(Me)-OH, a double coupling may be necessary.

    • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Final Cleavage and Purification:

    • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly and dry it under vacuum.

    • Transfer the dried resin to an HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether, collect by centrifugation, and wash with cold ether.

    • Purify the crude peptide by high-performance liquid chromatography (HPLC).

Receptor Binding Assay (Radioligand Displacement)

This protocol is a general procedure for determining the binding affinity (Ki) of a this compound peptide analogue to its target receptor using a radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest

  • Radiolabeled ligand (e.g., [³H]-DAMGO for μ-opioid receptor)

  • Unlabeled this compound peptide analogue (test compound)

  • Binding buffer (e.g., Tris-HCl buffer with appropriate salts and protease inhibitors)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • Cell harvester (optional)

Procedure:

  • Assay Setup:

    • In a 96-well plate or microcentrifuge tubes, prepare triplicate samples for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add a fixed concentration of radiolabeled ligand and the receptor preparation to the binding buffer.

    • Non-specific Binding: Add the same components as for total binding, plus a high concentration of an unlabeled reference ligand to saturate the receptors.

    • Competitive Binding: Add the same components as for total binding, plus varying concentrations of the unlabeled this compound peptide analogue.

  • Incubation: Incubate the samples at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester or a vacuum manifold to separate bound from free radioligand.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to a this compound peptide analogue, which is a common downstream event for many G-protein coupled receptors (GPCRs).[6][7][8]

Materials:

  • Cells expressing the target receptor (e.g., HEK293 cells)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound peptide analogue (agonist)

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Seeding: Seed the cells into black, clear-bottom 96-well plates and culture overnight to allow for attachment.

  • Dye Loading:

    • Prepare a dye loading solution containing the fluorescent calcium indicator (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing:

    • Gently remove the dye loading solution and wash the cells 2-3 times with pre-warmed assay buffer to remove extracellular dye.

    • After the final wash, add assay buffer to each well.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Set up the instrument for a kinetic read with the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Use the automated injector to add the this compound peptide analogue at various concentrations to the wells while continuously recording the fluorescence signal for at least 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence after agonist addition to the baseline fluorescence (F/F₀) or as the difference between the peak fluorescence and the baseline fluorescence (ΔF).

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Signaling Pathways

This compound peptide derivatives can modulate various intracellular signaling pathways upon binding to their respective receptors. The following diagrams, generated using the DOT language, illustrate some of the key signaling cascades.

YIGSR-Laminin Receptor Signaling

The YIGSR peptide, derived from laminin, binds to the 67 kDa laminin receptor and can induce intracellular signaling cascades, including the phosphorylation of tyrosine residues on target proteins. This signaling can be involved in processes like cell adhesion and collagen synthesis.[4][9]

YIGSR_Signaling YIGSR YIGSR Peptide LamininR 67 kDa Laminin Receptor YIGSR->LamininR Binds FAK FAK LamininR->FAK Activates Adhesion Cell Adhesion LamininR->Adhesion Mediates Tyr_P Tyrosine Phosphorylation LamininR->Tyr_P MEK MEK FAK->MEK ERK ERK MEK->ERK Collagen Collagen Type I Synthesis ERK->Collagen Promotes p115_130 115-130 kDa Proteins p32 32 kDa Proteins Tyr_P->p115_130 Tyr_P->p32

YIGSR peptide signaling pathway.
This compound Opioid Analogue Signaling via a Gi-Coupled GPCR

This compound containing peptides can act as analogues of endogenous opioid peptides, binding to G-protein coupled receptors (GPCRs) such as the μ-opioid receptor. Activation of these Gi-coupled receptors typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[10][11]

Opioid_Signaling Tyr_Ile_Opioid This compound Opioid Analogue GPCR μ-Opioid Receptor (GPCR) Tyr_Ile_Opioid->GPCR Binds G_alpha_i Gαi GPCR->G_alpha_i Activates G_beta_gamma Gβγ GPCR->G_beta_gamma Releases AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to

Gi-coupled GPCR signaling by a this compound opioid analogue.
Experimental Workflow for this compound Peptide Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of a library of this compound peptide analogues and their subsequent biological evaluation.

Experimental_Workflow Design Peptide Analogue Design (this compound Core) Synthesis Solid-Phase Peptide Synthesis (SPPS) Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization Bioassays Biological Assays Characterization->Bioassays Binding Receptor Binding Assay (Ki determination) Bioassays->Binding Functional Functional Assay (e.g., Ca²⁺ mobilization, cAMP) Bioassays->Functional InVivo In Vivo Efficacy Study (Animal Model) Bioassays->InVivo SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional->SAR InVivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design

Workflow for this compound peptide drug discovery.

Conclusion

This compound peptide derivatives and analogues represent a promising class of molecules with diverse therapeutic potential. By understanding their structure-activity relationships and the signaling pathways they modulate, researchers can rationally design and develop novel peptide-based drugs with improved pharmacological profiles. The experimental protocols and data presented in this guide provide a foundational resource for the synthesis, characterization, and biological evaluation of this important class of compounds. Further exploration into peptidomimetics and novel delivery strategies will continue to advance the therapeutic applications of this compound based peptides.

References

A Technical Guide to Peptidomimetics Targeting the Tyr-Ile Motif

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of peptidomimetics designed around the Tyrosine-Isoleucine (Tyr-Ile) motif. Peptidomimetics are a pivotal class of molecules in drug discovery, engineered to mimic natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. The this compound sequence is a key recognition motif in various biological processes, most notably exemplified by its presence in Angiotensin II, a critical regulator of blood pressure.

This document will delve into the rational design, synthesis, and biological evaluation of this compound peptidomimetics, using the development of Angiotensin II receptor antagonists as a central case study. It includes structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to provide a comprehensive resource for professionals in the field.

The this compound Motif: A Key Target for Peptidomimetic Design

The dipeptide sequence Tyrosine-Isoleucine is a critical component of the octapeptide hormone Angiotensin II (AII), which has the sequence Asp-Arg-Val-This compound -His-Pro-Phe. Structure-activity relationship studies have established that the C-terminal segment, particularly the Tyr⁴-Ile⁵-His⁶ sequence, is essential for the binding and activation of the Angiotensin II Type 1 (AT1) receptor.[1] The aromatic side chain of Tyrosine and the hydrophobic, bulky side chain of Isoleucine play crucial roles in the specific molecular interactions that govern receptor recognition and signal transduction.[2]

The development of peptidomimetics that mimic this motif has led to a highly successful class of drugs known as Angiotensin II Receptor Blockers (ARBs), or "sartans," which are widely used to treat hypertension and heart failure.[3][4] These non-peptide molecules are designed to occupy the AT1 receptor binding pocket, effectively blocking the actions of endogenous Angiotensin II.

Rational Design and Synthesis of this compound Peptidomimetics

The journey from a lead peptide to a clinically effective peptidomimetic is a structured process involving molecular modeling, structure-activity relationship (SAR) studies, and advanced organic synthesis.

Design Strategy

The primary goal is to create a non-peptide scaffold that correctly orients the key pharmacophoric elements—the aromatic group of Tyr and the hydrophobic group of Ile—in three-dimensional space to mimic the peptide's bioactive conformation. This process typically follows a logical workflow.

G A Identify Lead Peptide (e.g., Angiotensin II) Val-Tyr-Ile-His... B SAR Studies Determine minimal active sequence (e.g., this compound-His) A->B C Conformational Analysis (NMR, X-ray, Modeling) Identify Bioactive Conformation B->C D Scaffold Design Select non-peptide backbone to present key side chains C->D E Synthesis of Mimetic Library (Solid-Phase or Solution-Phase) D->E F Biological Screening (e.g., Competitive Binding Assay) E->F G Lead Optimization Improve affinity, selectivity, and pharmacokinetic properties F->G H Preclinical & Clinical Development G->H

Caption: Workflow for the rational design of peptidomimetics.
Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for rapidly producing peptide analogs and serves as a foundation for synthesizing more complex peptidomimetics.[1][5][6] The process involves sequentially adding amino acids to a growing chain anchored to an insoluble polymer resin.

G cluster_0 Synthesis Cycle (Repeat for each Amino Acid) B Deprotection Remove Fmoc group from N-terminus (e.g., with piperidine) C Activation & Coupling Activate next Fmoc-AA (e.g., with HBTU/DIEA) and couple to resin B->C D Washing Remove excess reagents and byproducts C->D D->B E Final Deprotection Remove side-chain protecting groups A Start: Resin with first linked Amino Acid (e.g., Fmoc-Phe-Resin) A->B F Cleavage Release full peptide from resin (e.g., with TFA) E->F G Purification & Analysis (e.g., HPLC, Mass Spec) F->G

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Activity of this compound Peptidomimetics

The efficacy of this compound peptidomimetics, particularly ARBs, is quantified by their ability to inhibit the binding of Angiotensin II to its AT1 receptor. This is typically measured as the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Ki). Lower values indicate higher potency.

Quantitative Data for Angiotensin II Receptor Blockers (ARBs)

The following table summarizes the reported inhibitory concentrations for several FDA-approved ARBs that function as peptidomimetics of the this compound containing hormone, Angiotensin II.

CompoundTarget ReceptorIC₅₀ (nmol/L)Notes
Losartan AT₁10.7 - 20A pioneering ARB. Its major active metabolite, EXP3174, is more potent.[7][8]
Valsartan AT₁~3.9A potent and specific AT₁ antagonist.
Irbesartan AT₁~1.3Exhibits high affinity and a long duration of action.
Candesartan AT₁~0.5Shows very tight binding to the AT₁ receptor.
Olmesartan AT₁~7.7A potent ARB with strong antihypertensive effects.
Telmisartan AT₁~3.2Characterized by a very long plasma half-life.

Note: IC₅₀ values can vary based on assay conditions. Data compiled from multiple sources for comparative purposes.[7][8][9][10]

Mechanism of Action and Signaling Pathways

This compound peptidomimetic antagonists act by competitively inhibiting the AT1 receptor, a G-protein coupled receptor (GPCR). In its natural function, Angiotensin II binding to the AT1 receptor activates the Gq/11 protein, initiating a signaling cascade that leads to vasoconstriction and other physiological effects. ARBs prevent this activation.[11][12]

AT1 Receptor Signaling Pathway

The diagram below illustrates the canonical Gq-protein signaling pathway activated by Angiotensin II and the point of inhibition by a this compound peptidomimetic antagonist.

G AngII Angiotensin II (contains this compound) AT1R AT1 Receptor (GPCR) AngII->AT1R Binds & Activates ARB This compound Peptidomimetic (e.g., Losartan) ARB->AT1R Binds & Inhibits Gq Gq/11 Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Activates Response Physiological Response (Vasoconstriction, etc.) Ca->Response Activates Ca²⁺- dependent pathways PKC->Response Phosphorylates Downstream Targets

Caption: Angiotensin II AT1 receptor signaling and point of antagonist inhibition.

Experimental Protocols

Protocol: Solid-Phase Synthesis of a this compound Analog

This protocol outlines the manual synthesis of a simple peptide analog (e.g., Ac-Tyr-Ile-His-NH₂) on a Rink Amide resin using Fmoc chemistry.

  • Resin Preparation:

    • Swell 100 mg of Rink Amide MBHA resin (loading ~0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

    • Drain the DMF.

  • First Amino Acid Coupling (His):

    • Perform Fmoc deprotection by adding 20% piperidine (B6355638) in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a 15-minute incubation.

    • Wash the resin thoroughly with DMF (3x), isopropanol (B130326) (3x), and DMF (3x).

    • In a separate tube, dissolve 4 equivalents of Fmoc-His(Trt)-OH and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIEA) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin as described above.

  • Second Amino Acid Coupling (Ile):

    • Repeat the deprotection and washing steps from step 2.

    • Couple the next amino acid by pre-activating and adding Fmoc-Ile-OH as described for His. Agitate for 2 hours.

    • Wash the resin.

  • Third Amino Acid Coupling (Tyr):

    • Repeat the deprotection and washing steps.

    • Couple the final amino acid by pre-activating and adding Fmoc-Tyr(tBu)-OH. Agitate for 2 hours.

    • Wash the resin.

  • N-terminal Acetylation:

    • Perform a final Fmoc deprotection.

    • Wash the resin with DMF.

    • Add a solution of 10 equivalents of acetic anhydride (B1165640) and 10 equivalents of DIEA in DMF. Agitate for 30 minutes.

    • Wash the resin with DMF (3x) and dichloromethane (B109758) (DCM) (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions and confirm identity and purity via mass spectrometry.

Protocol: AT1 Receptor Competitive Binding Assay

This protocol describes how to determine the IC₅₀ of a test compound (e.g., a this compound peptidomimetic) using membranes from cells expressing the AT1 receptor.[13][14]

  • Membrane Preparation:

    • Homogenize rat liver tissue (which is rich in AT1 receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay). Store at -80°C.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL of assay buffer, 25 µL of radioligand ([¹²⁵I]Sar¹,Ile⁸-Angiotensin II, final concentration ~0.1-0.5 nM), and 25 µL of membrane suspension (~10-20 µg protein).

    • Non-specific Binding Wells: Add 25 µL of a high concentration of unlabeled Angiotensin II (e.g., 1 µM final concentration), 25 µL of radioligand, and 25 µL of membrane suspension.

    • Competition Wells: Add 25 µL of the test compound at various dilutions (e.g., 10⁻¹² M to 10⁻⁵ M), 25 µL of radioligand, and 25 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash each filter with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: (Total Binding cpm) - (Non-specific Binding cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound motif serves as a valuable starting point for the design of potent and specific peptidomimetics, as powerfully demonstrated by the success of Angiotensin II receptor blockers. By combining rational design, solid-phase synthesis, and robust biological assays, researchers can develop novel therapeutics that target protein-protein interactions governed by this and similar peptide sequences. Future work in this area may focus on developing mimetics with novel scaffolds to achieve even greater selectivity, improved pharmacokinetic profiles, and the ability to target other biological systems where this compound interactions are fundamental.

References

The Therapeutic Potential of Tyr-Ile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Tyrosyl-Isoleucine (Tyr-Ile), a constituent of various protein hydrolysates, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its core biological activities, including its roles as a potential inhibitor of Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV), as well as its antioxidant properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development efforts in the pharmaceutical and nutraceutical industries. While direct quantitative data for this compound is still emerging, this guide consolidates available information and data from structurally similar peptides to provide a foundational resource for the scientific community.

Introduction

Bioactive peptides derived from dietary proteins represent a promising frontier in the development of novel therapeutics and functional foods. These short chains of amino acids can exert a variety of physiological effects, from antihypertensive and antidiabetic to antioxidant and immunomodulatory activities. The dipeptide this compound, composed of tyrosine and isoleucine, possesses structural features that suggest its potential involvement in several key biological pathways. The presence of a tyrosine residue, with its phenolic hydroxyl group, is a strong indicator of antioxidant potential through free radical scavenging.[1][2] Furthermore, the structural characteristics of dipeptides make them candidates for enzyme inhibition, including the potential to interact with enzymes such as ACE and DPP-IV, which are critical targets in the management of cardiovascular disease and type 2 diabetes, respectively.[3][4] This guide aims to provide an in-depth technical overview of the therapeutic relevance of this compound, presenting the available scientific evidence, methodologies for its study, and potential mechanisms of action.

Quantitative Data on Bioactivities

The following tables summarize the available quantitative data for this compound and structurally related tyrosine-containing dipeptides. It is important to note that direct IC50 values for this compound are not consistently available in the literature for all activities, and thus, data from analogous dipeptides are included for comparative purposes.

Table 1: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

PeptideIC50 (µM)Substrate UsedReference
Ile-Tyr (IY)> 146 µMFAPGG[5]
Val-Tyr (VY)< 146 µMFAPGG[5]
Lys-Tyr (KY)> 146 µMFAPGG[5]
Ala-Tyr131.1 µM (0.037 mg/ml)HHL[6]
Captopril (B1668294) (Positive Control)0.00179 - 0.0151 µMSynthetic Substrates[5]

Note: A lower IC50 value indicates greater inhibitory potency. The data for Ile-Tyr suggests it is not a potent ACE inhibitor under the tested conditions.

Table 2: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity

PeptideIC50 (µM)Reference
Trp-Arg< 45 µM[7]
Trp-Lys< 45 µM[7]
Trp-Leu< 45 µM[7]
Sitagliptin (B1680988) (Positive Control)~0.017 µM[8]

Table 3: Antioxidant Activity

Peptide/CompoundAssayIC50 / ActivityReference
Tyr-containing dipeptidesABTS Radical ScavengingHigh activity noted[1]
Tyr-containing cyclic dipeptidesDPPH Radical ScavengingVaries by structure[9]
L-TyrosineInhibition of lipid peroxidation30.6% inhibition at 20 µg/mL[10]
Trolox (Positive Control)ABTS Radical ScavengingStandard for TEAC[11]

Note: Quantitative IC50 values for the antioxidant activity of linear this compound are not specified in the reviewed literature. However, tyrosine-containing peptides are consistently reported to possess strong antioxidant capabilities.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the bioactivities of this compound and related peptides.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Principle: This assay measures the ability of a peptide to inhibit the activity of ACE, which converts the substrate Hippuryl-Histidyl-Leucine (HHL) to Hippuric Acid (HA) and His-Leu. The amount of HA produced is quantified spectrophotometrically.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • This compound peptide

  • Captopril (positive control)

  • Borate (B1201080) buffer (pH 8.3)

  • 1M HCl

  • Ethyl acetate (B1210297)

  • Spectrophotometer

Procedure:

  • Prepare solutions of this compound and captopril in borate buffer at various concentrations.

  • In a microcentrifuge tube, mix 50 µL of HHL solution (5 mM in borate buffer) with 20 µL of the peptide solution or control.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of ACE solution (100 mU/mL in borate buffer).

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding 250 µL of 1M HCl.

  • Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate and vortexing.

  • Centrifuge to separate the layers and transfer 1 mL of the ethyl acetate layer to a new tube.

  • Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum concentrator.

  • Re-dissolve the dried hippuric acid in 1 mL of distilled water.

  • Measure the absorbance at 228 nm using a spectrophotometer.

  • The percentage of ACE inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the peptide concentration.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

Principle: This fluorometric assay measures the inhibition of DPP-IV activity using the substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-IV cleaves the substrate, releasing the fluorescent product AMC, which can be quantified.

Materials:

  • Human recombinant DPP-IV

  • Gly-Pro-AMC (substrate)

  • This compound peptide

  • Sitagliptin (positive control)

  • Tris-HCl buffer (pH 8.0)

  • Fluorometric microplate reader

Procedure:

  • Prepare solutions of this compound and sitagliptin in Tris-HCl buffer at various concentrations.

  • In a 96-well black microplate, add 50 µL of the peptide solution or control to each well.

  • Add 25 µL of DPP-IV solution (in Tris-HCl buffer) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of Gly-Pro-AMC solution (in Tris-HCl buffer).

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • The percentage of DPP-IV inhibition is calculated using a similar formula to the ACE inhibition assay, substituting absorbance with fluorescence units.

  • The IC50 value is determined by plotting the percentage of inhibition against the peptide concentration.

Antioxidant Activity Assays

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color of the DPPH solution changes from violet to pale yellow, and the decrease in absorbance is measured spectrophotometrically.

Materials:

  • DPPH solution in methanol

  • This compound peptide

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the this compound peptide and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the peptide solution or control to each well.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated as: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100

  • The IC50 value is determined from a plot of scavenging activity against peptide concentration.

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by spectrophotometry.

Materials:

  • ABTS solution

  • Potassium persulfate

  • This compound peptide

  • Trolox (positive control)

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • Spectrophotometer

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing it to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.

  • Prepare various concentrations of the this compound peptide and Trolox in the same solvent.

  • In a 96-well plate, add 20 µL of the peptide solution or control to each well.

  • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • The IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.

Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways modulated by this compound are limited, its potential bioactivities suggest interactions with several key cellular cascades. The following diagrams illustrate the putative signaling pathways that may be influenced by this compound based on its potential as a DPP-IV inhibitor and an antioxidant.

DPP-IV Inhibition and Incretin (B1656795) Signaling

DPP-IV is an enzyme that degrades incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-IV, this compound could potentially prolong the action of these hormones, leading to enhanced insulin (B600854) secretion and improved glucose homeostasis.

DPP_IV_Inhibition This compound This compound DPP-IV DPP-IV This compound->DPP-IV Inhibits GLP-1 / GIP (Inactive) GLP-1 / GIP (Inactive) DPP-IV->GLP-1 / GIP (Inactive) GLP-1 / GIP (Active) GLP-1 / GIP (Active) GLP-1 / GIP (Active)->DPP-IV Degraded by Pancreatic β-cells Pancreatic β-cells GLP-1 / GIP (Active)->Pancreatic β-cells Stimulates Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Improves

Caption: DPP-IV Inhibition by this compound and its Effect on Incretin Signaling.

Antioxidant Activity and Cellular Stress Response

The antioxidant properties of this compound, attributed to the tyrosine residue, can help mitigate cellular damage caused by reactive oxygen species (ROS). This can influence signaling pathways sensitive to the cellular redox state, such as the MAPK and NF-κB pathways.

Antioxidant_Activity Oxidative Stress (ROS) Oxidative Stress (ROS) Cellular Damage Cellular Damage Oxidative Stress (ROS)->Cellular Damage MAPK Pathway MAPK Pathway Oxidative Stress (ROS)->MAPK Pathway Activates NF-κB Pathway NF-κB Pathway Oxidative Stress (ROS)->NF-κB Pathway Activates This compound This compound This compound->Oxidative Stress (ROS) Scavenges Inflammation & Apoptosis Inflammation & Apoptosis MAPK Pathway->Inflammation & Apoptosis NF-κB Pathway->Inflammation & Apoptosis

Caption: Antioxidant Mechanism of this compound in Mitigating Oxidative Stress.

Experimental Workflow for In Vivo Studies

To translate in vitro findings to a physiological context, in vivo studies are essential. The following workflow outlines a general approach for evaluating the therapeutic potential of this compound in an animal model.

In_Vivo_Workflow cluster_0 Pre-clinical Model cluster_1 Data Collection cluster_2 Analysis Animal Model Selection Animal Model Selection This compound Administration This compound Administration Animal Model Selection->this compound Administration Blood Sampling Blood Sampling This compound Administration->Blood Sampling Tissue Harvesting Tissue Harvesting This compound Administration->Tissue Harvesting Biochemical Assays Biochemical Assays Blood Sampling->Biochemical Assays Histopathological Examination Histopathological Examination Tissue Harvesting->Histopathological Examination Gene & Protein Expression Gene & Protein Expression Tissue Harvesting->Gene & Protein Expression

Caption: General Experimental Workflow for In Vivo Evaluation of this compound.

Conclusion and Future Directions

The dipeptide this compound presents a compelling subject for further investigation in the realm of bioactive peptides. The presence of a tyrosine residue strongly suggests antioxidant potential, a property that is consistently observed in related peptides. While its inhibitory effects on ACE and DPP-IV require more direct and quantitative investigation, the structural similarities to other known inhibitory peptides warrant further exploration.

Future research should focus on:

  • Quantitative Bioactivity: Determining the precise IC50 values of this compound for ACE, DPP-IV, and various antioxidant assays to establish its potency.

  • In Vivo Efficacy: Conducting well-designed animal studies to evaluate the effects of this compound on blood pressure, glucose metabolism, and markers of oxidative stress.

  • Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound through in vitro cell culture experiments, focusing on pathways such as MAPK, NF-κB, and PI3K/Akt.

  • Structure-Activity Relationship: Synthesizing and testing analogs of this compound to understand how modifications to its structure affect its biological activities.

By addressing these research gaps, a clearer picture of the therapeutic relevance of this compound will emerge, potentially paving the way for its application in the prevention and management of chronic diseases.

References

Methodological & Application

Application Note: Solid-Phase Synthesis of Tyr-Ile Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the manual solid-phase synthesis of the dipeptide L-Tyrosyl-L-Isoleucine (Tyr-Ile) using the widely adopted Fmoc/tBu strategy.[1] Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of amino acids on a solid support.[2][3] This method offers significant advantages over traditional solution-phase synthesis, including simplified purification procedures and the potential for automation.[4]

The protocol employs Wang resin, which is suitable for synthesizing peptides with a C-terminal carboxylic acid, as the solid support.[4][5] The synthesis involves the sequential addition of Fmoc-protected amino acids, starting from the C-terminus (Isoleucine) to the N-terminus (Tyrosine).[6] The temporary Nα-amino protecting group used is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the permanent side-chain protection for Tyrosine is the acid-labile tert-butyl (tBu) group.[2][7]

Experimental Protocols

Materials and Reagents
  • Resin: Wang Resin, 100-200 mesh

  • Amino Acids:

    • Fmoc-Ile-OH

    • Fmoc-Tyr(tBu)-OH

  • Coupling/Activation Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[8]

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

  • Bases:

    • N,N-Diisopropylethylamine (DIPEA)

    • 4-(Dimethylamino)pyridine (DMAP)

  • Deprotection Reagent:

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Diethyl ether (cold)

  • Cleavage Cocktail Components:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Deionized Water

  • Monitoring:

    • Kaiser Test Kit (for monitoring coupling completion)[9]

Synthesis Workflow

The synthesis of this compound dipeptide follows a cyclical process of deprotection and coupling, culminating in cleavage from the resin and purification.

SPPS_Workflow cluster_prep Resin Preparation & Loading cluster_cycle Synthesis Cycle cluster_final Cleavage & Purification Resin_Swell 1. Resin Swelling Ile_Load 2. Fmoc-Ile-OH Loading Resin_Swell->Ile_Load Capping 3. Capping Ile_Load->Capping Fmoc_Deprotection_1 4. Fmoc Deprotection Capping->Fmoc_Deprotection_1 Tyr_Coupling 5. Fmoc-Tyr(tBu)-OH Coupling Fmoc_Deprotection_1->Tyr_Coupling Fmoc_Deprotection_2 6. Final Fmoc Deprotection Tyr_Coupling->Fmoc_Deprotection_2 Cleavage 7. Cleavage & Side-Chain Deprotection Fmoc_Deprotection_2->Cleavage Precipitation 8. Precipitation Cleavage->Precipitation Purification 9. Purification & Analysis Precipitation->Purification

Caption: Workflow for the solid-phase synthesis of this compound dipeptide.

Step-by-Step Protocol

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Swelling

  • Place 0.1 mmol of Wang resin in a reaction vessel.

  • Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.[10][11]

  • Drain the DMF.

2. Loading of First Amino Acid (Fmoc-Ile-OH)

  • In a separate vial, dissolve Fmoc-Ile-OH (1.5-2.5 eq), HOBt (1.5-2.5 eq) in a minimum amount of DMF.[5]

  • Add this solution to the swollen resin.

  • Add DIC (1 eq relative to the amino acid) and a catalytic amount of DMAP (0.1 eq).[5]

  • Agitate the mixture at room temperature for 2-4 hours.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

3. Capping of Unreacted Sites

  • Prepare a capping solution of Acetic Anhydride/DIPEA/DMF.

  • Add the capping solution to the resin and agitate for 30 minutes. This blocks any unreacted hydroxyl groups on the resin.[12]

  • Drain the solution and wash the resin with DMF (3x) and DCM (3x).

4. Fmoc Deprotection

  • Add a 20% solution of piperidine in DMF to the resin.[4]

  • Agitate for 5 minutes and drain.[10]

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[10][13]

  • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.[10]

5. Coupling of Second Amino Acid (Fmoc-Tyr(tBu)-OH)

  • Activation: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.[7] Allow the mixture to pre-activate for 2-5 minutes.[7] The activation with HBTU/DIPEA is highly efficient and minimizes racemization.[2]

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.[7][13]

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[9]

  • Drain the coupling solution and wash the resin with DMF (5x).

6. Final Fmoc Deprotection

  • Repeat the Fmoc deprotection procedure as described in Step 4 to remove the N-terminal Fmoc group from the Tyrosine residue.

7. Cleavage and Side-Chain Deprotection

  • Wash the peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.[10]

  • Prepare a cleavage cocktail of TFA / Water / TIS (95:2.5:2.5, v/v/v).[14] The TIS acts as a scavenger to prevent alkylation of the tyrosine side chain by the tBu cation.[14]

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[10]

  • Agitate the mixture at room temperature for 2-3 hours.[10][15]

8. Peptide Precipitation and Isolation

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.[16]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.

  • Dry the crude peptide pellet under vacuum.

9. Purification and Analysis

  • The crude peptide should be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[17][18]

  • The identity and purity of the final this compound dipeptide are confirmed using analytical HPLC and mass spectrometry (MS).[19][20]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of the this compound dipeptide on a 0.1 mmol scale.

ParameterValue/ProcedureRationale / Reference
Resin Loading
Fmoc-Ile-OH1.5 - 2.5 equivalentsTo drive the initial loading reaction to completion.[5]
DIC / HOBt1.0 / 1.5 - 2.5 equivalentsStandard activation for attaching the first amino acid to Wang resin.[5]
Reaction Time2 - 4 hoursSufficient time for efficient ester bond formation.
Expected Loading0.4 - 0.7 mmol/gGood loading percentages for SPPS fall between 50-70%.[21]
Fmoc Deprotection
Reagent20% Piperidine in DMFStandard reagent for efficient and clean Fmoc removal.[4]
Reaction Time5 min + 15 minTwo-step deprotection ensures complete removal of the Fmoc group.[10]
Amino Acid Coupling
Fmoc-Tyr(tBu)-OH3 equivalentsUsing an excess of the amino acid ensures a high coupling yield.[7]
HBTU / DIPEA2.9 / 6 equivalentsHBTU is a fast and efficient coupling reagent that minimizes side reactions.[2][8][22]
Pre-activation Time2 - 5 minutesAllows for the formation of the reactive HOBt ester intermediate.[2][7]
Coupling Time1 - 2 hoursGenerally sufficient for dipeptide formation. Monitor with Kaiser test.[7]
Cleavage
Reagent CocktailTFA / H₂O / TIS (95:2.5:2.5)Strong acid for cleavage from Wang resin and removal of tBu group. TIS scavenges cations.[14]
Reaction Time2 - 3 hoursEnsures complete cleavage and side-chain deprotection.[10][15]
Expected Outcome
Crude Purity> 70% (typical)Dependent on coupling efficiencies; requires purification.[17]
Final Purity> 95% (after RP-HPLC)Achievable with standard HPLC purification protocols.[19]

References

Application Note: High-Purity Tyr-Ile Dipeptide Purification via Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of synthetic peptides, including dipeptides such as Tyrosyl-Isoleucine (Tyr-Ile).[1][2][3] This method separates molecules based on their hydrophobicity, making it ideal for isolating the target peptide from impurities generated during solid-phase peptide synthesis (SPPS), such as truncated sequences, deletion sequences, and residual protecting groups.[4] The presence of a Tyrosine residue provides a convenient chromophore for UV detection, facilitating straightforward monitoring of the purification process.[5][6][7] This application note provides a detailed protocol for the purification of this compound using RP-HPLC, complete with data presentation and a workflow diagram.

Physicochemical Properties of this compound

The separation of this compound by RP-HPLC is primarily dictated by the hydrophobicity of its constituent amino acids. Isoleucine is a highly hydrophobic amino acid, while Tyrosine is moderately hydrophobic. This difference in hydrophobicity between the target dipeptide and potential impurities is the basis for its successful purification.

Experimental Protocol

This protocol outlines a standard method for the purification of a crude synthetic this compound sample.

1. Sample Preparation

  • Dissolve the crude lyophilized this compound peptide in Mobile Phase A to a final concentration of 1-5 mg/mL.

  • Vortex the solution until the peptide is fully dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column is recommended for this separation.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Detection: Primary wavelength at 220 nm (for the peptide bond) and a secondary wavelength at 280 nm (for the Tyrosine side chain).[6]

  • Column Temperature: 25°C

  • Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).

  • Injection Volume: Dependent on the column loading capacity and sample concentration.

3. Gradient Elution Program

A gradient elution is employed to ensure optimal separation of this compound from more or less hydrophobic impurities. The following is a typical gradient program:

Time (minutes)% Mobile Phase B (ACN)
05
55
3565
4095
4595
505
605

4. Fraction Collection and Analysis

  • Collect fractions corresponding to the major peak detected at both 220 nm and 280 nm.

  • Analyze the purity of the collected fractions by analytical RP-HPLC using a similar, but faster, gradient.

  • Pool the fractions with the desired purity (>98%).

  • Lyophilize the pooled fractions to obtain the purified this compound as a white powder.

Data Presentation

The following tables summarize the expected results from the purification of a crude this compound sample.

Table 1: HPLC Column and Mobile Phase Specifications

ParameterSpecification
Column
Stationary PhaseC18 silica
Particle Size5 µm
Pore Size100 Å
Dimensions4.6 mm x 250 mm
Mobile Phase
Aqueous Phase (A)0.1% TFA in Water
Organic Phase (B)0.1% TFA in Acetonitrile

Table 2: this compound Purification Performance

ParameterValue
Crude Sample
Purity~75%
Purified this compound
Retention Time~25 minutes
Purity>98%
Yield~60%
Detection
Wavelength 1 (Peptide Bond)220 nm
Wavelength 2 (Tyrosine)280 nm

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for this compound purification and the logical relationship of key purification parameters.

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Post-Purification dissolve Dissolve Crude this compound filter Filter Sample dissolve->filter inject Inject Sample filter->inject gradient Gradient Elution inject->gradient detect UV Detection gradient->detect collect Fraction Collection detect->collect purity_check Purity Analysis of Fractions collect->purity_check pool Pool Pure Fractions purity_check->pool lyophilize Lyophilization pool->lyophilize final_product Purified this compound lyophilize->final_product

Caption: Experimental workflow for the purification of this compound dipeptide.

logical_relationships cluster_params Key Parameters cluster_outcomes Purification Outcomes hydrophobicity Peptide Hydrophobicity retention Retention Time hydrophobicity->retention determines column Stationary Phase (C18) column->retention influences resolution Peak Resolution column->resolution affects mobile_phase Mobile Phase (ACN/TFA) mobile_phase->retention modulates mobile_phase->resolution affects purity Final Purity retention->purity enables resolution->purity enables

Caption: Logical relationships in RP-HPLC peptide purification.

Conclusion

The protocol described in this application note provides a reliable method for achieving high-purity this compound dipeptide using reverse-phase HPLC. The use of a C18 column with a water/acetonitrile gradient containing TFA as an ion-pairing agent allows for excellent separation of the target peptide from synthesis-related impurities. The dual-wavelength UV detection strategy ensures accurate identification and collection of the desired product. This method is readily adaptable for the purification of other similar dipeptides and short peptides.

References

Application Note: Mass Spectrometry Analysis of Tyr-Ile Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of peptide fragmentation is a cornerstone of proteomics and plays a critical role in protein identification, sequencing, and the characterization of post-translational modifications. Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of peptides by inducing fragmentation and analyzing the resulting fragment ions.[1] This application note provides a detailed protocol for the analysis of the dipeptide Tyrosyl-Isoleucine (Tyr-Ile) using collision-induced dissociation (CID) mass spectrometry. Understanding the specific fragmentation pattern of a simple dipeptide like this compound provides fundamental insights into the fragmentation mechanisms of larger, more complex peptides.

This document outlines the theoretical fragmentation of this compound, presents a detailed experimental protocol for its analysis, and provides a clear visualization of the fragmentation pathway and experimental workflow. The data and protocols presented herein are intended to serve as a practical guide for researchers and professionals in proteomics and drug development.

Theoretical Fragmentation of this compound

Under low-energy collision-induced dissociation (CID), protonated peptides predominantly fragment at the peptide bonds, generating b- and y-type ions.[2][3][4] The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. The fragmentation of this compound is expected to yield a characteristic set of these ions.

The protonated precursor ion of this compound ([M+H]⁺) has a monoisotopic mass of 295.1652 Da. The primary fragmentation is expected to occur at the peptide bond between the Tyrosine and Isoleucine residues.

The theoretical monoisotopic masses of the major expected fragment ions are calculated as follows:

  • b₁ ion: This ion consists of the N-terminal Tyrosine residue. Its mass is calculated from the residue mass of Tyrosine.

  • y₁ ion: This ion consists of the C-terminal Isoleucine residue. Its mass is calculated from the residue mass of Isoleucine plus the mass of the C-terminal hydroxyl group and a proton.

  • Immonium ion of Tyrosine (Tyr): A common fragment ion for Tyrosine resulting from the cleavage of the bond between the alpha and beta carbons of the side chain.

  • Immonium ion of Isoleucine (Ile): A characteristic fragment for Isoleucine.

Additional fragmentation can occur, including the loss of small neutral molecules such as water (H₂O) or ammonia (B1221849) (NH₃) from the primary fragment ions, particularly from the b-ion containing the Tyrosine residue.

Quantitative Fragmentation Data

The following table summarizes the theoretical and expected experimental data for the major fragment ions of this compound upon CID. The relative abundance is a hypothetical distribution based on typical peptide fragmentation patterns, where backbone fragments (b and y ions) are generally more abundant than immonium ions.

Fragment IonTheoretical m/zExpected Relative Abundance (%)
[M+H]⁺ 295.17100
y₁ 132.1085
b₁ 164.0760
Immonium (Tyr) 136.0845
Immonium (Ile) 86.1030

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound fragmentation by LC-MS/MS.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[5]

  • Stock Solution Preparation:

    • Weigh 1 mg of synthetic this compound dipeptide powder.

    • Dissolve in 1 mL of 0.1% formic acid in LC-MS grade water to make a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution with 0.1% formic acid in LC-MS grade water to achieve a final concentration of 1 µg/mL.

    • Transfer the working solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95-5% B

      • 7.1-10 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Product Ion Scan (or MS/MS).

    • Precursor Ion (m/z): 295.17 (for [this compound+H]⁺).

    • Collision Gas: Argon.

    • Collision Energy: Optimize between 15-30 eV to achieve optimal fragmentation.

    • Scan Range (m/z): 50-350.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Data Analysis
  • Spectrum Interpretation:

    • Identify the precursor ion peak at m/z 295.17 in the MS1 spectrum.

    • Analyze the product ion spectrum (MS/MS) to identify the characteristic fragment ions (y₁, b₁, and immonium ions).

    • Compare the experimentally observed m/z values of the fragment ions with the theoretical values to confirm the identity of the dipeptide.

  • Quantitative Analysis:

    • Determine the relative abundance of each fragment ion by normalizing the peak intensities to the most abundant fragment ion (base peak).

    • Tabulate the results for clear comparison and reporting.

Visualizations

This compound Fragmentation Pathway

Tyr_Ile_Fragmentation cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor [this compound+H]⁺ m/z = 295.17 y1 y₁ [Ile+H]⁺ m/z = 132.10 Precursor->y1 Peptide Bond Cleavage b1 b₁ [Tyr]⁺ m/z = 164.07 Precursor->b1 Peptide Bond Cleavage Immonium_Ile Immonium (Ile) m/z = 86.10 y1->Immonium_Ile Side Chain Fragmentation Immonium_Tyr Immonium (Tyr) m/z = 136.08 b1->Immonium_Tyr Side Chain Fragmentation

Caption: Fragmentation pathway of the this compound dipeptide.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare 1 mg/mL This compound Stock Solution working Dilute to 1 µg/mL Working Solution stock->working lc LC Separation (C18 Column) working->lc Inject 5 µL ms MS/MS Analysis (Product Ion Scan) lc->ms Elution interpretation Spectrum Interpretation ms->interpretation quantification Quantitative Analysis interpretation->quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a comprehensive guide to the mass spectrometric analysis of the this compound dipeptide. By following the detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation, researchers can confidently identify and characterize the fragmentation of this and similar small peptides. The provided visualizations of the fragmentation pathway and experimental workflow serve as valuable tools for understanding the underlying principles and practical steps involved in this type of analysis. This fundamental knowledge is essential for advancing research in proteomics and drug development.

References

Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Tyrosine-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and interactions of biomolecules at an atomic level. For researchers in drug discovery and development, NMR provides invaluable insights into the conformation and binding of peptides, which are increasingly important as therapeutic agents. This application note provides a detailed guide to the acquisition and interpretation of one-dimensional (1D) ¹H and ¹³C NMR spectra for the dipeptide Tyrosine-Isoleucine (Tyr-Ile).

The this compound dipeptide, composed of an aromatic amino acid (Tyrosine) and an aliphatic amino acid (Isoleucine), serves as an excellent model system for understanding the fundamental principles of peptide NMR. The distinct chemical environments of the protons and carbons in this compound give rise to a characteristic NMR fingerprint that can be used for structural verification and conformational analysis. These application notes will detail the necessary protocols for sample preparation and NMR data acquisition and provide an analysis of the expected chemical shifts.

Data Presentation

The following tables summarize the estimated ¹H and ¹³C chemical shifts for the Tyrosine-Isoleucine dipeptide in an aqueous solution (D₂O). These values are based on the known chemical shifts of the individual amino acids and typical values observed in similar dipeptides. It is important to note that actual experimental values may vary depending on the specific experimental conditions such as pH, temperature, and sample concentration.

Table 1: Estimated ¹H NMR Chemical Shifts for Tyrosine-Isoleucine in D₂O

Atom NameTyrosine Residue (ppm)Isoleucine Residue (ppm)
Backbone
α-H~4.1 - 4.3~3.9 - 4.1
NH (amide)N/A (exchanged in D₂O)~8.0 - 8.2 (in H₂O/D₂O)
Side Chain
β-H~2.9 - 3.1~1.8 - 2.0
γ-H~1.1 - 1.5 (CH₂)
γ-CH₃~0.8 - 1.0
δ-H (ring)~7.0 - 7.2
ε-H (ring)~6.7 - 6.9
δ-CH₃~0.8 - 0.9

Table 2: Estimated ¹³C NMR Chemical Shifts for Tyrosine-Isoleucine in D₂O

Atom NameTyrosine Residue (ppm)Isoleucine Residue (ppm)
Backbone
C=O (carbonyl)~172 - 174~173 - 175
α-C~55 - 57~58 - 60
Side Chain
β-C~36 - 38~36 - 38
γ-C~25 - 27 (CH)
γ-CH₂~15 - 17
δ-C (ring)~130 - 132
ε-C (ring)~115 - 117
ζ-C (ring)~155 - 157
δ-CH₃~11 - 13

Experimental Protocols

Sample Preparation

High-quality NMR data is contingent on meticulous sample preparation.

Materials:

  • Tyrosine-Isoleucine (this compound) dipeptide, >95% purity

  • Deuterium oxide (D₂O), 99.9% D

  • NMR tubes (5 mm)

  • Phosphate buffer (for pH adjustment, if necessary)

  • Internal standard (e.g., DSS or TSP)

Protocol:

  • Dissolution: Weigh a precise amount of the this compound dipeptide to achieve a final concentration of 1-5 mM.[1] Dissolve the peptide in the appropriate volume of D₂O. For experiments requiring observation of amide protons, a 90% H₂O/10% D₂O mixture should be used.

  • pH Adjustment: The chemical shifts of ionizable groups are pH-dependent. Adjust the pH of the sample to the desired value using small aliquots of dilute acid or base (e.g., HCl/NaOD in D₂O). A common pH for biomolecular NMR is around 7.0.

  • Internal Standard: Add a small amount of an internal reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), to the sample for accurate chemical shift referencing (0 ppm).

  • Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient for the NMR spectrometer's detector (typically around 4-5 cm).

  • Equilibration: Allow the sample to equilibrate to the desired experimental temperature inside the NMR spectrometer before starting the acquisition.

NMR Data Acquisition

The following are general parameters for acquiring 1D ¹H and ¹³C NMR spectra on a modern NMR spectrometer (e.g., 500 or 600 MHz).

¹H NMR Spectroscopy (1D):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 or zg) is typically used.[2] For samples in H₂O/D₂O, a pulse program with water suppression (e.g., zgesgp) is necessary.[3]

  • Acquisition Parameters:

    • Spectral Width (SW): ~12-16 ppm

    • Number of Scans (NS): 16-64 (depending on sample concentration)

    • Relaxation Delay (D1): 1-2 seconds

    • Acquisition Time (AQ): 2-4 seconds

    • Temperature: 298 K (25 °C)

¹³C NMR Spectroscopy (1D):

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each carbon.[4]

  • Acquisition Parameters:

    • Spectral Width (SW): ~200-220 ppm

    • Number of Scans (NS): 1024-4096 or more (due to the low natural abundance and sensitivity of ¹³C)

    • Relaxation Delay (D1): 2-5 seconds

    • Acquisition Time (AQ): 1-2 seconds

    • Temperature: 298 K (25 °C)

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis TyrIle This compound Peptide (>95% purity) Dissolve Dissolve Peptide (1-5 mM) TyrIle->Dissolve Solvent D₂O or 90% H₂O/10% D₂O Solvent->Dissolve pH_Adjust Adjust pH Dissolve->pH_Adjust Add_Std Add Internal Standard (DSS/TSP) pH_Adjust->Add_Std To_Tube Transfer to NMR Tube Add_Std->To_Tube NMR_Sample Prepared NMR Sample To_Tube->NMR_Sample Spectrometer NMR Spectrometer NMR_Sample->Spectrometer H1_Acq 1D ¹H Acquisition (zg30/zgesgp) Spectrometer->H1_Acq C13_Acq 1D ¹³C Acquisition (zgpg30) Spectrometer->C13_Acq H1_Data Raw ¹H FID H1_Acq->H1_Data C13_Data Raw ¹³C FID C13_Acq->C13_Data Processing Fourier Transform, Phasing, Baseline Correction H1_Data->Processing C13_Data->Processing H1_Spectrum ¹H NMR Spectrum Processing->H1_Spectrum C13_Spectrum ¹³C NMR Spectrum Processing->C13_Spectrum Analysis Chemical Shift Assignment & Structural Analysis H1_Spectrum->Analysis C13_Spectrum->Analysis

Caption: Experimental workflow for NMR analysis of this compound.

Structure_Spectrum_Relationship cluster_structure This compound Dipeptide Structure cluster_spectrum NMR Spectra cluster_regions Spectral Regions Tyr Tyrosine Peptide_Bond Peptide Bond Tyr->Peptide_Bond Aromatic_H Aromatic Protons (Tyr Side Chain) Tyr->Aromatic_H Aliphatic_H Aliphatic Protons (Ile & Tyr Side Chains, Backbone) Tyr->Aliphatic_H Aromatic_C Aromatic Carbons (Tyr Side Chain) Tyr->Aromatic_C Aliphatic_C Aliphatic Carbons (Ile & Tyr Side Chains, Backbone) Tyr->Aliphatic_C Ile Isoleucine Ile->Aliphatic_H Ile->Aliphatic_C Peptide_Bond->Ile Carbonyl_C Carbonyl Carbons Peptide_Bond->Carbonyl_C H1_NMR ¹H NMR Spectrum C13_NMR ¹³C NMR Spectrum Aromatic_H->H1_NMR Aliphatic_H->H1_NMR Carbonyl_C->C13_NMR Aromatic_C->C13_NMR Aliphatic_C->C13_NMR

Caption: Relationship between peptide structure and NMR spectra.

References

Application Note: Quantitative Analysis of Tyr-Ile Dipeptide in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dipeptide Tyrosyl-Isoleucine (Tyr-Ile) is composed of the amino acids Tyrosine and Isoleucine. While the specific biological roles and signaling pathways of many dipeptides are still under active investigation, their presence in biological systems can result from protein degradation or endogenous synthesis. Tyrosine is a critical precursor for neurotransmitters and hormones and plays a key role in cellular signaling through phosphorylation.[1] Isoleucine is an essential branched-chain amino acid vital for protein synthesis and metabolic regulation. Accurate quantitation of dipeptides like this compound in biological matrices such as plasma and tissue is essential for understanding their physiological functions, identifying potential biomarkers, and for pharmacokinetic studies in drug development.

This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma and tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for measuring organic molecules with high sensitivity and selectivity.[2]

Principle

The method employs a robust sample preparation procedure to isolate this compound from complex biological matrices. For plasma samples, a protein precipitation step is used to remove high-abundance proteins.[3] For tissue samples, a homogenization and extraction protocol is employed. The extracted analyte is then separated from other endogenous components using reversed-phase liquid chromatography (LC) and detected by a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[4][5] Quantification is achieved by using a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variations during sample processing and analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • This compound stable isotope-labeled internal standard (e.g., this compound, ¹³C₉, ¹⁵N₁)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • TRIzol™ Reagent or similar

  • Chloroform

  • Isopropanol (B130326)

  • Phosphate-buffered saline (PBS)

  • Biological matrix (e.g., human plasma, rat liver tissue)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PVDF or PTFE)

  • LC vials

Protocol 1: Plasma Sample Preparation
  • Thaw plasma samples on ice.

  • Spike 50 µL of plasma with 10 µL of the internal standard working solution in a 1.5 mL microcentrifuge tube.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an LC vial for analysis.

Protocol 2: Tissue Sample Preparation
  • Weigh approximately 50-100 mg of frozen tissue.[6]

  • Add 1 mL of TRIzol™ Reagent to the tissue in a suitable tube.[7]

  • Homogenize the tissue sample on ice using a power homogenizer until no visible tissue clumps remain.[6]

  • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.[8]

  • Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.[6]

  • Incubate at room temperature for 3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase.[6]

  • Carefully transfer the upper aqueous phase to a new tube.

  • Add 500 µL of isopropanol to precipitate RNA (this step helps in purifying the peptide fraction).

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (which contains peptides and other small molecules) to a new tube.

  • Spike the supernatant with 10 µL of the internal standard working solution.

  • Evaporate the sample to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an LC vial.

Protocol 3: LC-MS/MS Analysis

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: LC-MS/MS Instrument Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC)
ColumnC18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and re-equilibrate for 2 min
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp.500°C
Capillary Voltage3.5 kV
Dwell Time50 ms
Collision GasArgon

Table 2: Hypothetical MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound294.2136.1 (Tyr immonium)20
This compound294.286.1 (Ile immonium)25
This compound (SIL-IS, ¹³C₉, ¹⁵N₁)304.2145.120

Note: Precursor and product ions should be empirically determined by infusing standard solutions.

Data Presentation

Calibration Curve and Quality Controls

Prepare calibration standards by spiking known concentrations of this compound standard into a surrogate matrix (e.g., stripped plasma). Quality control (QC) samples should be prepared independently at low, medium, and high concentrations to assess the accuracy and precision of the method.[9] The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration, and a linear regression with a 1/x² weighting factor is typically applied.

Table 3: Example Calibration Curve Data

Concentration (ng/mL)Analyte AreaIS AreaPeak Area Ratio (Analyte/IS)
1.01,520510,0000.0030
5.07,650515,0000.0148
25.038,100505,0000.0754
100.0155,000512,0000.3027
500.0780,000508,0001.5354
1000.01,550,000511,0003.0333
Linearity (r²) -->0.995

Table 4: Example Assay Performance (Accuracy and Precision)

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.050.9595.08.5
Low QC3.053.11103.76.2
Mid QC75.0572.596.74.1
High QC750.05768.2102.43.5

Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[9]

Visualizations

G cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collection Biological Sample (Plasma or Tissue) Prep Extraction & Cleanup (Protein Precipitation or Tissue Homogenization) Collection->Prep LC LC Separation (C18 Column) Prep->LC MS MS/MS Detection (MRM Mode) LC->MS Ionization (ESI+) Quant Quantitation (Calibration Curve) MS->Quant G cluster_plasma Plasma/Serum Protocol cluster_tissue Tissue Protocol cluster_final Final Steps (Common) p1 Plasma Sample p2 Add Internal Standard p1->p2 p3 Add Cold Acetonitrile p2->p3 p4 Vortex & Incubate p3->p4 p5 Centrifuge p4->p5 p6 Collect Supernatant p5->p6 f1 Evaporate to Dryness p6->f1 t1 Tissue Sample t2 Homogenize in TRIzol™ t1->t2 t3 Add Chloroform t2->t3 t4 Centrifuge for Phase Separation t3->t4 t5 Collect Aqueous Phase t4->t5 t5->f1 f2 Reconstitute f1->f2 f3 Analyze by LC-MS/MS f2->f3 G cluster_membrane Cell Membrane cluster_cell Intracellular Space transporter Peptide Transporter (e.g., PEPT1/2) TyrIle This compound Dipeptide transporter->TyrIle Hydrolysis Cytosolic Peptidases TyrIle->Hydrolysis Pool Free Amino Acid Pool (Tyr + Ile) Hydrolysis->Pool ProteinSynth Protein Synthesis Pool->ProteinSynth Signaling Signaling Precursor (e.g., for Kinase Pathways) Pool->Signaling Metabolism Metabolic Pathways Pool->Metabolism Extracellular Extracellular this compound Extracellular->transporter Uptake

References

Application Notes & Protocols: Tyr-Ile (Tyrosine-Isoleucine) as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the dipeptide Tyr-Ile (Tyrosine-Isoleucine) as a standard in chromatographic analyses. While this compound is not a universally common standard, its defined structure and properties make it a suitable candidate for various applications, including system suitability testing, method development for dipeptides, and as an internal standard, particularly in its stable isotope-labeled form. The following protocols are adaptable for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

The analysis of peptides is a critical aspect of proteomics, drug discovery, and biomarker validation. Dipeptides like this compound can serve as valuable tools in the analytical workflow. This compound, composed of the aromatic amino acid Tyrosine and the hydrophobic amino acid Isoleucine, exhibits properties that are representative of small peptides. Its use as a standard can aid in assessing chromatographic performance, ensuring the accuracy and precision of analytical methods.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C15H22N2O4[1]
Molecular Weight 294.35 g/mol [1]
Structure A dipeptide formed from L-tyrosine and L-isoleucine[1]

Applications

  • System Suitability Standard: To verify the performance of an HPLC or LC-MS system before and during sample analysis. Key parameters to monitor include retention time stability, peak shape, and detector response.

  • Method Development Standard: As a model dipeptide for developing and optimizing separation methods for other small peptides.

  • Internal Standard (Stable Isotope-Labeled): A stable isotope-labeled version of this compound can be used as an internal standard for the quantification of the unlabeled this compound or other similar peptides in complex matrices.[2][3] This approach helps to correct for variations in sample preparation and instrument response.[2][3]

Experimental Protocols

The following are generalized protocols that should be optimized for specific instrumentation and analytical goals.

3.1. Protocol 1: this compound as a System Suitability Standard using Reversed-Phase HPLC-UV

This protocol is designed to assess the performance of a reversed-phase HPLC system with UV detection.

3.1.1. Materials and Reagents

  • This compound dipeptide, high purity (≥98%)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

3.1.2. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ultrapure water.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

3.1.3. Chromatographic Conditions

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm and 280 nm (due to the tyrosine chromophore)

3.1.4. System Suitability Criteria (Example)

ParameterAcceptance Criteria
Retention Time RSD ≤ 2%
Peak Area RSD ≤ 5%
Tailing Factor 0.8 - 1.5
Theoretical Plates ≥ 2000

3.2. Protocol 2: this compound Quantification using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

This protocol outlines a method for the sensitive and selective quantification of this compound in a biological matrix, such as plasma, using a stable isotope-labeled (SIL) internal standard.

3.2.1. Materials and Reagents

  • This compound dipeptide, high purity (≥98%)

  • Stable Isotope-Labeled (SIL) this compound (e.g., with ¹³C or ¹⁵N)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Human Plasma (for matrix-matched calibration standards)

3.2.2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and SIL-Tyr-Ile in ultrapure water.

  • Calibration Standards: Serially dilute the this compound stock solution in human plasma to prepare calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Prepare a working solution of SIL-Tyr-Ile in water:acetonitrile (1:1, v/v).

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the internal standard working solution. b. Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. c. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4 °C. d. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.2.3. LC-MS/MS Conditions

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% to 40% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be optimized by infusing the standards. Example transitions: this compound (Q1/Q3), SIL-Tyr-Ile (Q1/Q3)

3.2.4. Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance data for the described LC-MS/MS method. Actual values must be determined during method validation.

ParameterExpected Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (%RSD at LLOQ, LQC, MQC, HQC) < 15%
Accuracy (%Bias at LLOQ, LQC, MQC, HQC) ± 15%
Matrix Effect Minimal and compensated by SIL-IS
Recovery Consistent across concentration levels

Visualizations

4.1. Experimental Workflow for this compound as a Standard

experimental_workflow cluster_prep Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing stock This compound Stock Solution working Working Standard stock->working Dilution hplc HPLC / UPLC System working->hplc Injection detection UV or MS Detector hplc->detection chromatogram Obtain Chromatogram detection->chromatogram Signal integration Peak Integration chromatogram->integration report Generate Report integration->report

Caption: Workflow for using this compound as a chromatographic standard.

4.2. Logic Diagram for Internal Standard Usage

internal_standard_logic cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis start Start: Quantification Needed sample Analyte in Matrix (e.g., Plasma) start->sample add_is Add Known Amount of SIL-Tyr-Ile (Internal Standard) sample->add_is extract Protein Precipitation & Extraction add_is->extract lcms LC-MS/MS Analysis extract->lcms measure_analyte Measure Peak Area of Analyte (this compound) lcms->measure_analyte measure_is Measure Peak Area of Internal Standard (SIL-Tyr-Ile) lcms->measure_is calculate_ratio Calculate Peak Area Ratio (Analyte / IS) measure_analyte->calculate_ratio measure_is->calculate_ratio calibration Compare to Calibration Curve calculate_ratio->calibration result Result: Accurate Concentration of this compound calibration->result

Caption: Logic for using a stable isotope-labeled internal standard.

References

Application Notes and Protocols for Cell Culture Media Supplementation with Tyr-Ile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The supplementation of cell culture media with specific nutrients is a critical strategy for enhancing cell growth, viability, and productivity, particularly in the biopharmaceutical industry for the production of recombinant proteins and monoclonal antibodies. Tyrosine, an essential amino acid, is a key component of protein synthesis and cellular metabolism.[1][2] However, its low solubility at neutral pH presents a significant challenge in developing highly concentrated, pH-neutral feed media required for modern high-density cell cultures, such as fed-batch and perfusion processes.[2][3]

To overcome this limitation, the use of chemically synthesized dipeptides containing tyrosine has emerged as a highly effective solution. These dipeptides, such as Tyrosyl-Isoleucine (Tyr-Ile), offer significantly higher solubility compared to free L-tyrosine, enabling the formulation of concentrated, pH-neutral feeds.[4] This approach simplifies bioprocesses by eliminating the need for separate alkaline feeds for tyrosine, which can introduce process variability and risks of pH spikes and precipitation.[1][2] Supplementation with tyrosine-containing dipeptides has been shown to enhance culture viability, increase protein titer, and improve the metabolic profile of cells by reducing the production of waste products like lactate (B86563) and ammonia.[4][5]

This document provides detailed application notes and protocols for the supplementation of cell culture media with the dipeptide this compound, aimed at researchers, scientists, and drug development professionals looking to optimize their cell culture processes. While specific data for this compound is limited, the protocols and principles outlined here are based on extensive research on other tyrosine-containing dipeptides and provide a strong framework for its successful implementation.

Principle of this compound Supplementation

The core advantage of using this compound lies in its increased solubility over free L-tyrosine. This allows for the preparation of concentrated stock solutions at neutral pH, which can be easily added to basal media or fed-batch cultures without causing precipitation or drastic pH shifts.

Once introduced into the cell culture, the this compound dipeptide is taken up by the cells. Inside the cell, peptidases cleave the dipeptide bond, releasing free L-tyrosine and L-isoleucine, which then become available for protein synthesis and other metabolic activities. This intracellular release mechanism ensures a sustained supply of these essential amino acids.

dot

Figure 1: Cellular uptake and metabolism of this compound.

Data Presentation: Effects of Tyrosine-Dipeptide Supplementation

Table 1: Effect of Glycyl-L-Tyrosine (GY) Supplementation on Fed-Batch Culture Performance [1]

ConcentrationPeak Viable Cell Density (x 10^6 cells/mL)Final Titer (Normalized)
0.25x GY26.5574.3%
0.5x GY 36.15 100%
1.0x GY24.3379.5%
2.0x GY-74.76%

Data adapted from a study on IgG1-producing CHO-K1 cells. The 0.5x GY condition showed significantly improved VCD and the highest final titer.[1]

Table 2: Metabolic Profile Improvement with Tyrosine-Dipeptide Supplementation [4]

SupplementLactate ProductionNH4+ ProductionpH Maintenance
Free Tyrosine (Control)StandardStandardRequires more base addition
Tyr-Dipeptides Lower Lower More stable

Generalized findings from studies on various tyrosine-containing dipeptides in fed-batch cultures.[4]

Experimental Protocols

The following protocols provide a general framework for the preparation and use of this compound in cell culture. It is recommended to perform initial dose-response experiments to determine the optimal concentration for your specific cell line and process.

Preparation of Concentrated this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound at a neutral pH.

Materials:

  • This compound dipeptide powder

  • Cell culture-grade water (e.g., WFI or equivalent)

  • Sterile conical tubes or bottles

  • 0.22 µm sterile filter

  • pH meter

Protocol:

  • Determine the desired stock concentration. A common starting point for tyrosine dipeptide stock solutions is 100 mM.

  • Weigh the required amount of this compound powder.

  • Dissolve the powder in cell culture-grade water. Start with approximately 80% of the final volume.

  • Gently mix until the powder is completely dissolved. Avoid vigorous vortexing to prevent foaming.

  • Adjust the pH to 7.0-7.4 using 1N NaOH or 1N HCl if necessary. This compound should be readily soluble at neutral pH.

  • Bring the solution to the final volume with cell culture-grade water.

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.

  • Store the stock solution at 2-8°C, protected from light.

Supplementation of Basal Medium (for Batch and Fed-Batch Cultures)

Objective: To supplement the initial culture medium with this compound.

Protocol:

  • Aseptically add the required volume of the sterile this compound stock solution to the basal cell culture medium to achieve the desired final concentration.

  • A typical starting concentration for tyrosine dipeptides is in the range of 1-5 mM. It is advisable to test a range of concentrations (e.g., 0.5 mM, 1 mM, 2.5 mM, 5 mM) to find the optimum for your cell line.

  • Gently mix the supplemented medium before adding it to the culture vessel.

Fed-Batch Supplementation Strategy

Objective: To maintain an adequate supply of tyrosine and isoleucine throughout a fed-batch culture.

dot

Fed_Batch_Workflow Start Start Inoculate_Bioreactor Inoculate Bioreactor with Basal Medium + this compound Start->Inoculate_Bioreactor Monitor_Culture Monitor Cell Growth, Viability, and Metabolites Inoculate_Bioreactor->Monitor_Culture Feed_Trigger Feed Trigger Point Reached? Monitor_Culture->Feed_Trigger Add_Feed Add Concentrated Feed (containing this compound) Feed_Trigger->Add_Feed Yes Continue_Monitoring Continue Monitoring Feed_Trigger->Continue_Monitoring No Add_Feed->Monitor_Culture Continue_Monitoring->Feed_Trigger End_Culture End of Culture Continue_Monitoring->End_Culture Termination Criteria Met

Figure 2: Generalized fed-batch experimental workflow.

Protocol:

  • Prepare a concentrated feed medium that includes this compound along with other necessary nutrients (e.g., other amino acids, glucose, vitamins). The concentration of this compound in the feed should be calculated based on the expected cellular consumption rate.

  • Establish a feeding schedule. This can be a pre-defined schedule (e.g., daily feeding) or a feedback control strategy based on the online or offline measurement of key metabolites (e.g., glucose, glutamine).

  • On feeding days, aseptically add the calculated volume of the concentrated feed medium to the bioreactor.

  • Monitor the concentration of tyrosine and isoleucine in the culture supernatant periodically to ensure they are not depleted.

Conclusion

The use of the dipeptide this compound as a cell culture media supplement offers a promising approach to overcome the solubility limitations of free L-tyrosine, thereby enabling the development of more robust and simplified bioprocesses. By providing a sustained intracellular source of both tyrosine and isoleucine, this compound supplementation has the potential to enhance cell growth, viability, and recombinant protein production. The protocols and data presented in this document, though largely based on analogous tyrosine-containing dipeptides, provide a solid foundation for researchers to incorporate this compound into their cell culture workflows and optimize their specific applications. Further studies are warranted to fully elucidate the specific effects and optimal usage of this compound in various cell lines and production systems.

References

Application Notes and Protocols for Tyr-Ile Dipeptide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Tyr-Ile (Tyrosine-Isoleucine) is a significant building block in the synthesis of bioactive peptides. Its unique structural combination, featuring the aromatic side chain of tyrosine and the bulky, hydrophobic side chain of isoleucine, imparts specific conformational properties and biological activities to the resulting peptides. This document provides detailed application notes and protocols for the efficient incorporation of the this compound moiety into peptide sequences using solid-phase peptide synthesis (SPPS), as well as methods for assessing the biological activities of the resulting peptides.

I. Synthesis of this compound Containing Peptides

The incorporation of the this compound dipeptide can be achieved through either a stepwise addition of the individual amino acids or by using a pre-synthesized dipeptide building block, such as Fmoc-Tyr(tBu)-Ile-OH. The latter approach can help to circumvent potential difficulties in the coupling of the sterically hindered isoleucine residue.

A. Solid-Phase Peptide Synthesis (SPPS) Protocol: Stepwise Addition

This protocol outlines the manual solid-phase synthesis of a generic peptide containing the this compound sequence using the widely adopted Fmoc/tBu strategy.

1. Resin Preparation and Swelling:

  • Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids, 0.1 mmol scale) into a fritted syringe reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine (B6355638) in DMF to the swelled resin.

  • Agitate the mixture for 5 minutes and then drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling (for Isoleucine and subsequent amino acids):

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Ile-OH, 3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF.

  • Add a tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA, 6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

4. Coupling of Tyrosine (Fmoc-Tyr(tBu)-OH):

  • Follow the same procedure as in step 3, using Fmoc-Tyr(tBu)-OH as the amino acid to be coupled.

5. Capping (Optional):

  • To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed after each coupling.

  • Treat the peptide-resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 15-30 minutes.

  • Wash the resin with DMF.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and finally Methanol (B129727). Dry the resin under vacuum.

  • Prepare a cleavage cocktail. A standard "Reagent K" cocktail is effective for removing the tBu protecting group from Tyrosine and other common side-chain protecting groups: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). Caution: Always prepare and use TFA cocktails in a certified fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dry peptide-resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

7. Peptide Precipitation and Purification:

  • Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess) to precipitate the crude peptide.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

B. Quantitative Data: Coupling Reagent Efficiency

While specific quantitative data for the coupling of the this compound dipeptide is not extensively published in comparative tables, the following table provides an illustrative summary of expected coupling efficiencies with common coupling reagents based on general knowledge of SPPS. These values should be considered as a guideline, and optimization for specific peptide sequences is recommended.

Coupling ReagentAdditiveBaseTypical Coupling Time (min)Expected Coupling Efficiency (%)Notes
HBTUHOBtDIPEA60-120>99Robust and widely used for standard couplings.
HATUHOAtDIPEA/Collidine30-90>99.5Highly efficient, especially for sterically hindered couplings.
DICHOBt/OxymaN/A60-240>98Carbodiimide-based activation, can be slower.
PyBOPN/ADIPEA60-120>99Phosphonium salt-based reagent, very effective.

C. Experimental Workflow for SPPS

SPPS_Workflow Start Start: Resin Support (e.g., Rink Amide) Swell Resin Swelling in DMF Start->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Is sequence complete? No Final_Deprotection Final N-terminal Fmoc Deprotection Wash2->Final_Deprotection Is sequence complete? Yes Repeat->Fmoc_Deprotection Wash3 Wash (DMF, DCM, MeOH) Final_Deprotection->Wash3 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation in cold Diethyl Ether Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification End Lyophilized Pure Peptide Purification->End

General workflow for Solid-Phase Peptide Synthesis (SPPS).

II. HPLC Purification Protocol for this compound Containing Peptides

1. Sample Preparation:

  • Dissolve the crude, lyophilized peptide in a minimal volume of a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Column:

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector.

  • Column: A C18 reversed-phase column is generally suitable. For very hydrophobic peptides, a C4 column may provide better resolution. A column with a wide pore size (e.g., 300 Å) is recommended for peptides.

3. Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).

4. Gradient Elution:

  • A typical gradient for peptide purification starts with a low percentage of Mobile Phase B, gradually increasing to elute the peptide of interest. An example gradient is:

    • 0-5 min: 5% B

    • 5-45 min: 5% to 65% B (linear gradient)

    • 45-50 min: 65% to 95% B (for column wash)

    • 50-60 min: 95% to 5% B (re-equilibration)

  • The optimal gradient will depend on the specific peptide sequence and should be optimized on an analytical scale first.

5. Detection and Fraction Collection:

  • Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (due to the tyrosine residue).

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

6. Lyophilization:

  • Pool the fractions with the desired purity and lyophilize to obtain the purified peptide as a white powder.

III. Biological Activity Assays

Peptides containing the this compound motif have been reported to exhibit various biological activities, including Angiotensin-Converting Enzyme (ACE) inhibition and antioxidant properties.

A. Angiotensin-Converting Enzyme (ACE) Inhibition Assay Protocol

This protocol is based on the spectrophotometric measurement of the hydrolysis of the substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) by ACE.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES buffer containing 0.3 M NaCl, pH 8.3.

  • ACE Solution: Prepare a solution of rabbit lung ACE in the assay buffer (e.g., 20 mU/mL). The optimal concentration should be determined empirically.

  • Substrate Solution: Dissolve FAPGG in the assay buffer to a final concentration of 1 mM.

  • Test Peptide Solution: Dissolve the purified this compound containing peptide in the assay buffer to various concentrations.

  • Positive Control: Captopril solution in the assay buffer.

2. Assay Procedure:

  • In a 96-well UV-transparent microplate, add 20 µL of the test peptide solution, positive control, or assay buffer (for the control reaction).

  • Add 20 µL of the ACE solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 160 µL of the FAPGG substrate solution to each well.

  • Immediately measure the decrease in absorbance at 340 nm every minute for 15-30 minutes using a microplate reader at 37°C.

3. Data Analysis:

  • Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve).

  • The percentage of ACE inhibition is calculated as follows:

    • % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Determine the IC50 value (the concentration of the peptide that inhibits 50% of ACE activity) by plotting the percentage of inhibition against the logarithm of the peptide concentration.

B. DPPH Radical Scavenging (Antioxidant) Assay Protocol

This assay measures the ability of the peptide to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

1. Reagent Preparation:

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Test Peptide Solution: Dissolve the purified this compound containing peptide in methanol or a suitable solvent at various concentrations.

  • Positive Control: Ascorbic acid or Trolox solution in methanol.

2. Assay Procedure:

  • In a 96-well microplate, add 100 µL of the test peptide solution, positive control, or solvent (for the control).

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

3. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated as follows:

    • % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the EC50 value (the effective concentration of the peptide that scavenges 50% of the DPPH radicals).

IV. Signaling Pathway

This compound containing peptides can act as inhibitors of the Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in blood pressure regulation.

RAAS_Pathway cluster_Liver Liver cluster_Kidney Kidney cluster_Lungs Lungs cluster_AdrenalGland Adrenal Gland Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Renin Renin Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II Aldosterone Aldosterone Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Angiotensin_I->Angiotensin_II (cleavage) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention->Increased_BP Tyr_Ile_Peptide This compound Peptide Tyr_Ile_Peptide->ACE Inhibits

The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound peptides on ACE.

V. Conclusion

The this compound dipeptide is a valuable component in the design and synthesis of bioactive peptides. The protocols provided herein offer a comprehensive guide for its incorporation into peptide chains and the subsequent evaluation of the biological activities of the resulting peptides. The successful application of these methods will aid researchers in the development of novel peptide-based therapeutics and research tools.

Application Notes and Protocols for Tyr-Ile Containing PET Probes in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of the Tyrosine-Isoleucine (Tyr-Ile) motif into Positron Emission Tomography (PET) probes for molecular imaging. While direct applications of a simple this compound dipeptide as a standalone PET probe are not extensively documented in current literature, this document leverages data from related peptide sequences, such as this compound-Leu, to illustrate the principles, protocols, and potential applications.

Introduction to this compound in PET Probe Design

Peptide-based PET probes offer high specificity and favorable pharmacokinetics for imaging various biological targets, including cell surface receptors and transporters.[1] The dipeptide motif Tyrosine-Isoleucine (this compound) is of interest due to its presence in various bioactive peptides and its recognition by certain cellular targeting mechanisms. Specifically, motifs containing a tyrosine residue followed by two other amino acids and a terminal hydrophobic residue, such as Tyr-X-X-hydrophobic, have been implicated in targeting proteins to the lysosomal membrane. This suggests a potential mechanism for intracellular accumulation of probes containing this sequence.

The incorporation of this compound into a larger peptide scaffold, coupled with a chelator for radiometal labeling (e.g., DOTA for Gallium-68), allows for the development of PET tracers to visualize and quantify the expression of specific molecular targets in vivo.

Applications in Molecular Imaging

PET probes incorporating the this compound motif have potential applications in various research and clinical settings, particularly in oncology and neuroscience. The ability to target specific receptors or transporters that recognize this peptide sequence can provide valuable information on disease progression, treatment response, and drug development.

One example of a relevant application is the imaging of neurotensin (B549771) receptor type 1 (NTS1) and gastrin-releasing peptide receptor (GRPR), which are overexpressed in various cancers. A heterodimeric peptide containing the this compound-Leu sequence has been synthesized and evaluated for its potential to target these receptors.

Quantitative Data Summary

The following tables summarize key quantitative data for a 68Ga-labeled peptide containing the this compound-Leu sequence, providing insights into its radiochemical properties and in vitro performance.

Table 1: Radiosynthesis and In Vitro Characterization of a 68Ga-labeled this compound-Leu Containing Peptide

ParameterValueReference
Precursor PeptideDOTA-conjugated heterodimer containing this compound-Leu[1]
RadionuclideGallium-68 (68Ga)[1]
Radiochemical Yield (decay-corrected)51.7 ± 10.9%[1]
Radiochemical Purity> 92%[1]
Molar ActivityNot Reported
In Vitro Binding Affinity (IC50)
NTS1 Receptor> 1000 nM[1]
GRPR Receptor> 1000 nM[1]

Note: The binding affinity for this specific heterodimer was found to be low in this study, highlighting the importance of the overall peptide structure in receptor recognition.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis, radiolabeling, and in vitro evaluation of a this compound containing PET probe.

Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)

This protocol outlines the general steps for synthesizing a peptide containing the this compound sequence and incorporating a DOTA chelator for radiolabeling.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-OH and Fmoc-Ile-OH)

  • Rink amide resin

  • DOTA-NHS ester

  • Coupling reagents (e.g., HBTU, HOBt)

  • Activation base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM, Ether)

  • HPLC system for purification and analysis

Procedure:

  • Swell the Rink amide resin in DMF.

  • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and an activation base.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence (e.g., Ile, then Tyr).

  • After the final amino acid coupling and Fmoc deprotection, couple the DOTA-NHS ester to the N-terminus of the peptide.

  • Wash the resin thoroughly with DMF and DCM.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide using preparative HPLC.

  • Characterize the purified peptide by mass spectrometry and analytical HPLC.

68Ga-Radiolabeling of DOTA-Peptide

This protocol describes the labeling of the DOTA-conjugated this compound containing peptide with Gallium-68.

Materials:

  • 68Ge/68Ga generator

  • DOTA-conjugated peptide

  • Sodium acetate (B1210297) buffer (pH 4.0-5.0)

  • Heating block or water bath

  • SPE cartridge (e.g., C18) for purification

  • Ethanol

  • Saline

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.

  • Add the DOTA-conjugated peptide solution to a reaction vial.

  • Add the 68GaCl3 eluate to the reaction vial.

  • Adjust the pH of the reaction mixture to 4.0-5.0 using sodium acetate buffer.

  • Heat the reaction mixture at 95°C for 5-15 minutes.[1]

  • Cool the reaction to room temperature.

  • Purify the 68Ga-labeled peptide using an SPE cartridge.

  • Elute the purified product with an ethanol/saline mixture.

  • Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.

In Vitro Cell Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (IC50) of the non-radioactive this compound containing peptide.

Materials:

  • Cells expressing the target receptor (e.g., NTS1 or GRPR)

  • Radiolabeled ligand with known affinity for the target receptor

  • Non-labeled this compound containing peptide (competitor)

  • Binding buffer

  • Cell harvester or filtration apparatus

  • Gamma counter

Procedure:

  • Plate the target-expressing cells in a multi-well plate and allow them to adhere.

  • Prepare serial dilutions of the non-labeled this compound containing peptide.

  • Add a fixed concentration of the radiolabeled ligand to each well.

  • Add the varying concentrations of the non-labeled peptide to the wells.

  • Incubate the plate at the appropriate temperature and time to reach binding equilibrium.

  • Wash the cells with ice-old binding buffer to remove unbound radioligand.

  • Lyse the cells or harvest them onto filter mats.

  • Measure the radioactivity in each well or on the filter mats using a gamma counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the development and application of this compound containing PET probes.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Conjugation cluster_radiolabeling Radiolabeling cluster_evaluation Preclinical Evaluation SPPS Solid-Phase Peptide Synthesis (this compound sequence) DOTA_Conj DOTA Chelator Conjugation SPPS->DOTA_Conj Purification HPLC Purification & Characterization DOTA_Conj->Purification Ga68_Elution 68Ga Elution from Generator Purification->Ga68_Elution Labeling Radiolabeling Reaction Ga68_Elution->Labeling QC Quality Control (radio-HPLC/TLC) Labeling->QC InVitro In Vitro Studies (Binding Assays) QC->InVitro InVivo In Vivo PET Imaging & Biodistribution InVitro->InVivo Data_Analysis Data Analysis InVivo->Data_Analysis

Caption: Experimental workflow for the development of a this compound containing PET probe.

Signaling_Pathway_Targeting cluster_cell Target Cell Receptor Target Receptor (e.g., NTS1/GRPR) Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Cellular Response Signaling->Response PET_Probe This compound PET Probe (68Ga-DOTA-Peptide) PET_Probe->Receptor Binding PET_Imaging PET Imaging (Signal Detection) PET_Probe->PET_Imaging Detection

Caption: Conceptual diagram of a this compound PET probe targeting a cell surface receptor.

Logical_Relationship cluster_components Probe Components cluster_properties Desired Properties Probe This compound PET Probe Design Targeting_Moiety Targeting Moiety (this compound containing peptide) Probe->Targeting_Moiety Chelator Chelator (e.g., DOTA) Probe->Chelator Radionuclide Radionuclide (e.g., 68Ga) Probe->Radionuclide High_Affinity High Target Affinity & Specificity Targeting_Moiety->High_Affinity High_Stability High In Vivo Stability Chelator->High_Stability Favorable_Kinetics Favorable Pharmacokinetics Radionuclide->Favorable_Kinetics

Caption: Logical relationship of the components of a this compound PET probe.

References

Application Note and Protocol for Tyr-Ile Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of dipeptides such as Tyrosyl-Isoleucine (Tyr-Ile) is of significant interest in various fields, including biomarker discovery, proteomics, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, due to their polar nature and low volatility, dipeptides like this compound require a chemical modification step known as derivatization prior to GC-MS analysis.

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[1][2] This process typically involves the replacement of active hydrogens in polar functional groups (e.g., -COOH, -NH2, -OH) with nonpolar protecting groups. Silylation is a widely used derivatization technique for amino acids and peptides, offering robust and reliable results.[3][4][5] This application note provides a detailed protocol for the derivatization of this compound using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), a common silylating reagent that yields stable derivatives.[4][6]

Principle of Derivatization

Silylation involves the reaction of a silylating reagent, such as MTBSTFA, with the active hydrogens present in the this compound dipeptide. The tert-butyldimethylsilyl (TBDMS) group from MTBSTFA replaces the acidic protons in the carboxylic acid, the amino group, and the hydroxyl group of the tyrosine residue. This masking of polar groups reduces intermolecular hydrogen bonding, thereby increasing the volatility of the dipeptide and allowing it to be vaporized in the GC inlet without decomposition. The resulting TBDMS derivative of this compound is then readily separated by the gas chromatograph and detected by the mass spectrometer.

Experimental Protocols

Materials and Reagents
  • This compound dipeptide standard

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) as a catalyst

  • Acetonitrile (B52724) (ACN), anhydrous

  • Pyridine (B92270), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas, high purity

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl methylpolysiloxane)

Sample Preparation
  • Standard Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 N HCl). For derivatization, aliquot a known amount of the standard solution into a reaction vial.

  • Drying : Evaporate the solvent completely under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry, as moisture can interfere with the silylation reaction.[4]

Derivatization Protocol: Silylation with MTBSTFA
  • To the dried this compound sample in the reaction vial, add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA (containing 1% t-BDMCS).

  • For enhanced derivatization of the hydroxyl group of tyrosine, 30 µL of anhydrous pyridine can be added as a catalyst.[6]

  • Securely cap the vial and vortex briefly to ensure the sample is fully dissolved in the reagent mixture.

  • Heat the vial at 90-100°C for 2-4 hours in a heating block or oven.[6]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis
  • GC Column : A non-polar or medium-polarity column, such as a 30 m x 0.25 mm I.D. x 0.25 µm film thickness 5% phenyl methylpolysiloxane column, is recommended.[5]

  • Injector : Use a splitless injection mode at a temperature of 250-280°C.

  • Oven Program : An initial oven temperature of 100°C held for 2 minutes, followed by a ramp of 4-10°C/min to 280-300°C, with a final hold time of 5-10 minutes is a typical starting point.[7]

  • Carrier Gas : Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Mass Spectrometer : Operate in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a range of m/z 50-800. The mass spectra of silylated dipeptides typically show characteristic fragmentation patterns that can be used for identification.[8]

Data Presentation

Quantitative analysis of this compound can be achieved by creating a calibration curve using a series of known concentrations of the derivatized standard. The peak area of the this compound derivative is plotted against its concentration. The following table summarizes typical performance data for GC-MS analysis of derivatized amino acids, which can be expected to be similar for dipeptides.

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1 µM
Limit of Quantification (LOQ)0.5 - 5 µM
Precision (RSD%)< 15%
Recovery85 - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample dry Evaporate to Dryness start->dry add_reagents Add MTBSTFA & Acetonitrile/Pyridine dry->add_reagents vortex Vortex add_reagents->vortex heat Heat at 90-100°C vortex->heat cool Cool to Room Temp heat->cool gcms GC-MS Analysis cool->gcms data Data Processing & Quantification gcms->data

Caption: Workflow for this compound derivatization and GC-MS analysis.

This compound Derivatization Signaling Pathway

derivatization_pathway cluster_reactants Reactants cluster_products Products tyr_ile This compound Dipeptide (with active H) reaction Silylation Reaction (Heat, Catalyst) tyr_ile->reaction mtbstfa MTBSTFA (Silylating Reagent) mtbstfa->reaction derivatized_tyr_ile TBDMS-Tyr-Ile (Volatile Derivative) byproducts Byproducts reaction->derivatized_tyr_ile reaction->byproducts

References

Application Notes and Protocols for the Use of Tyr-Ile in Peptide Library Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The dipeptide Tyrosine-Isoleucine (Tyr-Ile) is a small peptide fragment that has garnered interest in the field of drug discovery and peptide library screening. Its constituent amino acids, Tyrosine with its aromatic hydroxyl group and Isoleucine with its bulky hydrophobic side chain, confer specific physicochemical properties that can mediate interactions with various biological targets. These application notes provide an overview of the potential applications of this compound in peptide library screening, focusing on its role as an inhibitor of Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV), as well as its antioxidant properties. Detailed protocols for screening and validating these activities are provided to guide researchers in their drug discovery efforts.

I. Bioactive Properties of this compound and Homologous Dipeptides

Data Presentation: In Vitro Bioactivity
DipeptideTarget/ActivityIC50KiInhibition Type/AssaySource
This compound Angiotensin-Converting Enzyme (ACE)6.56 ± 1.12 µM3.10 ± 0.28 µMCompetitive[1]
Tyr-Leu (as a proxy for this compound)Dipeptidyl Peptidase-IV (DPP-IV)<45 µMNot ReportedCompetitive/Non-competitive[2]
Tyr-Leu (as a proxy for this compound)Antioxidant Activity (ABTS Radical Scavenging)Not Reported in IC50; high activity notedNot ApplicableABTS Assay[3]
Tyr-Leu (as a proxy for this compound)Antioxidant Activity (ORAC)Not Reported; high activity notedNot ApplicableORAC Assay[3]

II. Experimental Protocols

A. Screening for ACE Inhibitory Activity

This protocol is designed for the in vitro determination of the Angiotensin-Converting Enzyme (ACE) inhibitory activity of peptides from a library.

1. Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

  • Borate (B1201080) buffer (pH 8.3)

  • 1M HCl

  • Ethyl acetate (B1210297)

  • Peptide library containing this compound or its analogs

  • 96-well microplate

  • Microplate reader

2. Protocol:

  • Prepare a solution of ACE in borate buffer (e.g., 0.25 U/mL).

  • Prepare a solution of the substrate HHL in borate buffer (e.g., 8 mM).

  • In a 96-well plate, add 20 µL of the peptide solution from the library to each well. For control wells, add 20 µL of borate buffer.

  • Add 10 µL of the ACE solution to each well and pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 62.5 µL of 1M HCl to each well.

  • Extract the hippuric acid (HA) formed during the reaction by adding 375 µL of ethyl acetate to each well, mixing thoroughly, and then allowing the phases to separate.

  • Carefully transfer the ethyl acetate layer to a new plate and evaporate to dryness under vacuum.

  • Re-dissolve the dried hippuric acid in a suitable volume of water (e.g., 4 mL).

  • Measure the absorbance of the hippuric acid at 228 nm using a microplate reader.

  • The percentage of ACE inhibition is calculated using the following formula: ACE Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (with no inhibitor) and A_sample is the absorbance in the presence of the peptide.

  • Determine the IC50 value, which is the concentration of the peptide required to inhibit 50% of the ACE activity, by plotting the percentage of inhibition against different peptide concentrations[4].

B. Screening for DPP-IV Inhibitory Activity

This protocol outlines a fluorescence-based method for screening peptide libraries for inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).

1. Materials and Reagents:

  • Human recombinant DPP-IV

  • Gly-Pro-Aminomethylcoumarin (AMC) as a fluorogenic substrate

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Peptide library

  • Sitagliptin (as a positive control inhibitor)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

2. Protocol:

  • Prepare a diluted solution of DPP-IV in the assay buffer.

  • Prepare a diluted solution of the Gly-Pro-AMC substrate in the assay buffer.

  • In a 96-well black plate, set up the following wells in triplicate:

    • Sample Wells: 30 µL of Assay Buffer + 10 µL of diluted DPP-IV + 10 µL of peptide inhibitor from the library.

    • 100% Initial Activity Wells: 30 µL of Assay Buffer + 10 µL of diluted DPP-IV + 10 µL of solvent (used to dissolve the peptides).

    • Background Wells: 40 µL of Assay Buffer + 10 µL of solvent.

    • Positive Control Wells: 30 µL of Assay Buffer + 10 µL of diluted DPP-IV + 10 µL of Sitagliptin.

  • Initiate the reactions by adding 50 µL of the diluted substrate solution to all wells.

  • Cover the plate and incubate for 30 minutes at 37°C.

  • Read the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm[5].

  • The percentage of DPP-IV inhibition is calculated as follows: DPP-IV Inhibition (%) = [1 - (Fluorescence_sample - Fluorescence_background) / (Fluorescence_100%_activity - Fluorescence_background)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against different peptide concentrations[5][6].

C. Cellular Antioxidant Activity (CAA) Assay

This protocol describes a method to assess the intracellular antioxidant activity of peptides in a cell-based model.

1. Materials and Reagents:

  • Human keratinocyte cell line (HaCaT) or other suitable cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS)

  • Peptide library

  • 96-well cell culture plate

  • Fluorescence microplate reader

2. Protocol:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with PBS.

  • Treat the cells with various concentrations of the peptides from the library dissolved in serum-free medium for a specified time (e.g., 1-2 hours).

  • After incubation, remove the peptide-containing medium and wash the cells with PBS.

  • Load the cells with DCFH-DA solution (e.g., 25 µM in serum-free medium) and incubate in the dark at 37°C for 30-60 minutes.

  • Wash the cells with PBS to remove excess DCFH-DA.

  • Induce oxidative stress by adding a solution of H₂O₂ (e.g., 100-500 µM in PBS) to the cells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Record the fluorescence at regular intervals for a defined period.

  • The antioxidant activity is determined by the reduction in the fluorescence signal in peptide-treated cells compared to control cells (treated with H₂O₂ only).

  • The Cellular Antioxidant Activity can be expressed as a percentage of ROS reduction or by calculating an EC50 value, which is the concentration of the peptide that reduces the H₂O₂-induced fluorescence by 50%[7][8].

III. Signaling Pathways and Experimental Workflows

A. ACE Inhibitor Signaling Pathway

Inhibition of ACE by peptides like this compound leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, and an increase in the levels of bradykinin, a vasodilator. This dual action contributes to a reduction in blood pressure. ACE inhibitors can also trigger intracellular signaling cascades, including the activation of the MAPK/ERK and JNK pathways, which can influence gene expression related to inflammation and cellular processes[9].

ACE_Inhibitor_Signaling Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Cleavage AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE Conversion AngiotensinII Angiotensin II ACE->AngiotensinII Inactive_Bradykinin Inactive Fragments ACE->Inactive_Bradykinin MAPK_ERK_JNK MAPK/ERK, JNK Signaling ACE->MAPK_ERK_JNK Inhibitor Binding Activates AT1R AT1 Receptor AngiotensinII->AT1R Activation Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Leads to Bradykinin Bradykinin Bradykinin->ACE Degradation Vasodilation Vasodilation Bradykinin->Vasodilation Promotes Tyr_Ile This compound (ACE Inhibitor) Tyr_Ile->ACE Inhibits Gene_Expression Altered Gene Expression MAPK_ERK_JNK->Gene_Expression

ACE Inhibitor Signaling Pathway
B. DPP-IV Inhibitor Signaling Pathway

DPP-IV inhibitors prevent the degradation of incretin (B1656795) hormones like GLP-1 and GIP. This leads to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control. The prolonged action of incretins can also activate downstream signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and metabolism[10][11].

DPP_IV_Inhibitor_Signaling GLP1_GIP Active Incretins (GLP-1, GIP) DPP_IV DPP-IV GLP1_GIP->DPP_IV Degradation Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulates PI3K_Akt PI3K/Akt Signaling GLP1_GIP->PI3K_Akt Activates Inactive_Incretins Inactive Incretins DPP_IV->Inactive_Incretins Insulin Insulin Secretion Pancreas->Insulin Increases Glucagon Glucagon Secretion Pancreas->Glucagon Decreases Glycemic_Control Improved Glycemic Control Insulin->Glycemic_Control Glucagon->Glycemic_Control Tyr_Ile_proxy This compound (proxy) (DPP-IV Inhibitor) Tyr_Ile_proxy->DPP_IV Inhibits Cell_Survival Cell Survival & Metabolism PI3K_Akt->Cell_Survival

DPP-IV Inhibitor Signaling Pathway
C. Experimental Workflow for Peptide Library Screening

The following diagram illustrates a general workflow for screening a peptide library for bioactive candidates like this compound.

Screening_Workflow Library Peptide Library (e.g., containing this compound) Primary_Screening Primary High-Throughput Screening (e.g., ACE, DPP-IV, Antioxidant assays) Library->Primary_Screening Hit_Identification Hit Identification (Peptides showing desired activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Cellular Assays, Specificity) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Assays->Lead_Optimization In_Vivo In Vivo Validation Lead_Optimization->In_Vivo

Peptide Library Screening Workflow

References

Application Notes and Protocols for Tyr-Ile in Protein-Peptide Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Tyrosine-Isoleucine (Tyr-Ile) is a fundamental building block of proteins and larger bioactive peptides. While research has often focused on the biological activities of larger peptide sequences, the minimalist this compound motif holds significant potential as a tool for studying and modulating protein-peptide interactions. The aromatic side chain of Tyrosine (Tyr) frequently plays a crucial role in molecular recognition through stacking interactions, hydrogen bonding, and hydrophobic interactions.[1] Coupled with the hydrophobic nature of Isoleucine (Ile), the this compound dipeptide can serve as a key pharmacophore in the design of peptide-based therapeutics and probes for chemical biology.

A notable example of a this compound containing peptide is the laminin-derived pentapeptide, this compound-Gly-Ser-Arg (YIGSR).[2] This sequence has been shown to be a critical mediator of cell adhesion and migration by interacting with the 67-kDa laminin (B1169045) receptor. Furthermore, multimeric forms of the YIGSR peptide have demonstrated enhanced inhibitory effects on tumor growth and metastasis, highlighting the therapeutic potential of targeting this interaction.[2] These findings underscore the importance of the this compound sequence within a larger, biologically active framework and suggest that the isolated dipeptide may retain or mimic certain binding properties.

These application notes provide a comprehensive guide for utilizing the this compound dipeptide in protein-peptide interaction studies. We offer detailed protocols for key biophysical and cell-based assays, along with data presentation guidelines and visualizations of experimental workflows and signaling pathways to facilitate research and drug discovery efforts.

Physicochemical Properties of Constituent Amino Acids

A thorough understanding of the physicochemical properties of Tyrosine and Isoleucine is essential for designing and interpreting protein-peptide interaction studies. These properties influence solubility, binding affinity, and the types of interactions the dipeptide can form.

PropertyTyrosine (Tyr)Isoleucine (Ile)
Molecular Formula C9H11NO3C6H13NO2
Molecular Weight 181.19 g/mol 131.17 g/mol
Side Chain Aromatic (p-hydroxyphenyl)Aliphatic (sec-butyl)
Polarity PolarNonpolar
Hydrophobicity (Kyte-Doolittle) -1.34.5
pKa (Side Chain) ~10.1N/A
Potential Interactions Hydrogen bonding (donor & acceptor), π-π stacking, hydrophobic interactionsHydrophobic interactions

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination

Surface Plasmon Resonance is a powerful label-free technique to quantify the real-time binding kinetics and affinity between a ligand (this compound) and an immobilized protein.

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the this compound dipeptide binding to a target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 sensor chip)

  • This compound dipeptide (high purity)

  • Target protein (recombinant, >95% purity)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Methodology:

  • Sensor Chip Preparation and Protein Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. c. Inject the target protein (e.g., 50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 2000-3000 RU). d. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes. e. A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Binding Analysis: a. Prepare a series of this compound dilutions in running buffer (e.g., 0.1 µM to 100 µM). A buffer-only sample will serve as the blank. b. Inject the this compound solutions over the immobilized target protein and reference flow cells at a constant flow rate (e.g., 30 µL/min). c. Allow for an association phase (e.g., 180 seconds) followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds). d. Between each this compound injection, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte.

  • Data Analysis: a. Subtract the reference flow cell data from the active flow cell data for each injection. b. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument. c. The fitting will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation:

Analyte (this compound) Conc. (µM)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (µM)
0.1 - 100Value from fitValue from fitCalculated value

Note: This table presents a template for reporting the results. The actual values will be determined experimentally.

Experimental Workflow for SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Chip Equilibrate Sensor Chip Immobilize Immobilize Target Protein Prep_Chip->Immobilize Prep_Protein Prepare Target Protein Prep_Protein->Immobilize Prep_Peptide Prepare this compound Dilutions Bind Inject this compound (Association) Prep_Peptide->Bind Immobilize->Bind Start Cycle Dissociate Buffer Flow (Dissociation) Bind->Dissociate Regenerate Regenerate Surface Dissociate->Regenerate Regenerate->Bind Next Cycle Subtract Reference Subtraction Regenerate->Subtract End Experiment Fit Fit Data to Model Subtract->Fit Calculate Determine ka, kd, KD Fit->Calculate

Caption: Workflow for SPR-based analysis of this compound binding.

Cell-Based Assay for Inhibition of a Signaling Pathway

This protocol describes a method to assess the ability of the this compound dipeptide to inhibit a specific cellular signaling pathway, for instance, one activated by laminin, given the context of the YIGSR peptide.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a laminin-induced signaling event (e.g., phosphorylation of a downstream kinase).

Materials:

  • Cell line expressing the target receptor (e.g., a cell line known to respond to laminin).

  • Cell culture medium and supplements.

  • This compound dipeptide.

  • Laminin (or a relevant peptide fragment) as the stimulating agent.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate for Western blotting.

  • Protein assay kit (e.g., BCA assay).

Methodology:

  • Cell Culture and Treatment: a. Seed the cells in appropriate culture plates (e.g., 6-well plates) and grow to 80-90% confluency. b. Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal signaling activity. c. Pre-incubate the cells with varying concentrations of this compound (e.g., 0 µM to 500 µM) for 1-2 hours. d. Stimulate the cells with a fixed concentration of laminin (e.g., 10 µg/mL) for a predetermined time (e.g., 15 minutes). A non-stimulated control should be included.

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour. d. Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to ensure equal loading.

  • Data Analysis: a. Quantify the band intensities for both the phosphorylated and total protein using densitometry software. b. Normalize the phospho-protein signal to the total protein signal for each sample. c. Plot the normalized signal as a percentage of the stimulated control (0 µM this compound) against the logarithm of the this compound concentration. d. Fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

This compound Conc. (µM)Normalized Phospho-Kinase Signal (% of Control)
0 (No Stim)Value
0 (Stim)100
1Value
10Value
50Value
100Value
500Value
IC50 (µM) Calculated Value

Note: This table is a template. Actual values are to be determined experimentally.

Signaling Pathway and Experimental Logic

Hypothetical Signaling Pathway for this compound Inhibition

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Laminin Receptor Kinase1 Downstream Kinase 1 (e.g., FAK) Receptor->Kinase1 Kinase2 Downstream Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Downstream Kinase 3 (e.g., ERK1/2) Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene CellResponse CellResponse Gene->CellResponse Cellular Response (e.g., Migration) Laminin Laminin Laminin->Receptor TyrIle This compound TyrIle->Receptor

Caption: Hypothetical laminin signaling pathway inhibited by this compound.

Applications and Future Directions

The this compound dipeptide represents a minimalist yet potentially powerful tool for dissecting and manipulating protein-peptide interactions. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore its utility.

  • Drug Discovery: this compound can serve as a fragment for fragment-based drug design to develop more potent and specific inhibitors of protein-peptide interactions implicated in diseases such as cancer and fibrosis.

  • Chemical Biology: As a molecular probe, this compound can be used to identify and characterize novel protein targets that recognize this simple dipeptide motif.

  • Biomaterials: The incorporation of the this compound motif into biomaterials could be explored to modulate cell adhesion and behavior for tissue engineering applications.

Future research should focus on systematically screening this compound against a broad range of protein targets to identify novel interactions and to elucidate its role in various signaling pathways. The development of modified this compound analogs could also lead to probes and drug candidates with improved affinity, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for Determining the Biological Activity of Tyr-Ile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dipeptide Tyrosyl-Isoleucine (Tyr-Ile) is a small biomolecule composed of tyrosine and isoleucine amino acids. Like many bioactive peptides derived from food sources or synthesized, this compound is investigated for a range of potential physiological effects. Dipeptides containing tyrosine are particularly noted for their antioxidant properties due to the hydrogen-donating ability of the tyrosine residue.[1][2] This document provides detailed application notes and experimental protocols for assessing the primary biological activities associated with this compound, including its antioxidant, anti-hypertensive (ACE inhibition), anti-diabetic (DPP-IV inhibition), and anti-inflammatory potential. These protocols are intended for researchers, scientists, and professionals in the field of drug development and functional food research.

Antioxidant Activity: DPPH Radical Scavenging Assay

Application Note

The antioxidant capacity of this compound can be effectively measured using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3] This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is a dark-colored crystalline powder.[3][4] When the DPPH radical is reduced by an antioxidant like this compound, its deep violet color in solution fades to a pale yellow.[3][4] The degree of this color change, measured as a decrease in absorbance at approximately 517 nm, is directly proportional to the radical scavenging activity of the compound.[3] The results are typically expressed as the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies higher antioxidant activity.[3]

Quantitative Data Summary

The following table summarizes typical antioxidant activity data for Tyr-containing peptides and common standards. This allows for a comparative assessment of this compound's potency.

CompoundAssayIC50 Value (Concentration)Reference
This compound DPPHData to be determined
Cyclo(Tyr-Pro)DPPH2.16 µg/mL (0.0083 mM)[3]
Ascorbic Acid (Standard)DPPHVariable (Typically < 5 µg/mL)[3]
BHA (Standard)DPPH4.8 µg/mL[3]
Tyr-containing dipeptidesABTS0.69 to 4.97 µmol TE/µmol[1]

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • This compound dipeptide

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (HPLC grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Adjustable pipettes

Procedure:

  • Preparation of DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C and prepare it fresh for the assay.[3]

  • Preparation of Sample and Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the positive control (e.g., Ascorbic acid) in 10 mL of methanol separately.

  • Serial Dilutions: Prepare a series of dilutions of the this compound and positive control stock solutions in methanol to achieve a range of final concentrations for IC50 determination (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[3]

  • Assay Plate Setup:

    • Blank: Add 200 µL of methanol to three wells.

    • Control: Add 100 µL of the DPPH stock solution and 100 µL of methanol to three wells.

    • Test Sample/Standard: Add 100 µL of each dilution of this compound or the positive control to separate wells, then add 100 µL of the DPPH stock solution to each of these wells.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:[3]

    • % Scavenging = [ (Acontrol - Asample) / Acontrol ] * 100

    • Where Acontrol is the absorbance of the control (DPPH solution without sample) and Asample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the % scavenging activity against the corresponding sample concentrations. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical, determined by interpolation from the graph.

DPPH_Assay_Workflow DPPH Assay Experimental Workflow prep Prepare Solutions - DPPH (0.2 mM in Methanol) - this compound Stock (1 mg/mL) - Control Stock (e.g., Ascorbic Acid) dilute Create Serial Dilutions of this compound and Control prep->dilute Next plate Plate Setup (96-well) - 100 µL Sample/Control - 100 µL DPPH Solution dilute->plate Next incubate Incubate (30 min, Room Temp, Dark) plate->incubate Next read Measure Absorbance (517 nm) incubate->read Next calc Calculate - % Scavenging Activity - IC50 Value read->calc Analyze ACE_Signaling_Pathway Mechanism of ACE Inhibition by this compound AngI Angiotensin I ACE ACE (Angiotensin-Converting Enzyme) AngI->ACE Substrate AngII Angiotensin II ACE->AngII Converts Vaso Vasoconstriction (Increased Blood Pressure) AngII->Vaso Leads to TyrIle This compound TyrIle->ACE Inhibits DPP_IV_Assay_Workflow DPP-IV Assay Experimental Workflow prep Prepare Reagents - DPP-IV Enzyme - Substrate (Gly-Pro-AMC) - this compound & Control Dilutions plate Plate Setup (Black 96-well) - Add Buffer, Inhibitor, Enzyme prep->plate Next preinc Pre-incubate (10 min, 37°C) plate->preinc Next start Initiate Reaction (Add Substrate) preinc->start Next inc2 Incubate (30 min, 37°C, Dark) start->inc2 Next read Measure Fluorescence (Ex: 360nm, Em: 460nm) inc2->read Next calc Calculate - % Inhibition - IC50 Value read->calc Analyze Anti_Inflammatory_Pathway Anti-Inflammatory Mechanism of this compound cluster_cell Macrophage Cell TLR4 TLR4 Receptor MyD88 MyD88 Adaptor Protein TLR4->MyD88 Recruits NFkB NF-κB MyD88->NFkB Activates Signaling Cascade Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Cytokines Induces Transcription Release Release of Inflammatory Mediators Cytokines->Release LPS LPS LPS->TLR4 Binds & Activates TyrIle This compound TyrIle->MyD88 Inhibits?

References

Application Notes and Protocols for Tyr-Ile as a Peptidase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Tyrosine-Isoleucine (Tyr-Ile) serves as a valuable substrate for assaying the activity of specific peptidases. Its structure, featuring an aromatic amino acid (Tyrosine) at the P1 position and a hydrophobic amino acid (Isoleucine) at the P1' position, makes it a prime target for chymotrypsin-like serine proteases. These enzymes play crucial roles in digestion, cellular signaling, and disease progression. Accurate measurement of their activity is therefore essential for basic research and drug development.

This document provides detailed application notes and protocols for the use of this compound as a substrate in peptidase activity assays. It covers the principles of different assay formats, including colorimetric, fluorometric, and mass spectrometry-based methods, and provides step-by-step instructions for their implementation.

Principle of Peptidase Activity Assays Using this compound

Peptidase activity is quantified by measuring the rate of this compound cleavage. This is achieved by detecting either the disappearance of the substrate or the appearance of the products (Tyrosine and Isoleucine). The choice of detection method depends on the required sensitivity, throughput, and available instrumentation.

Enzymes that Cleave this compound:

While several peptidases may exhibit some activity towards this compound, the most prominent and well-characterized is α-chymotrypsin . Chymotrypsin (B1334515) is a serine protease that preferentially cleaves peptide bonds C-terminal to aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[1] Therefore, the this compound dipeptide is an excellent substrate for specific chymotrypsin activity assays.

Other peptidases that may cleave at or near a this compound bond, often as part of a larger peptide sequence, include certain matrix metalloproteinases (MMPs) and cathepsins, which have a broader substrate specificity that can include hydrophobic residues at the P1 and P1' positions.[2][3][4]

Quantitative Data Summary

While specific kinetic data for the dipeptide this compound is not extensively published, the following table summarizes typical kinetic parameters for chymotrypsin with structurally similar tyrosine-containing substrates. These values can serve as a useful reference for assay development and optimization.

SubstrateEnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Assay ConditionsReference
Acetyl-Tyr-Gly-amideα-Chymotrypsin230.5022pH 7.9, 25°C[5]
Acetyl-Tyr-O-Ethylesterα-Chymotrypsin0.7193280,000pH 7.9, 25°C[5]
N-acetyl-L-tryptophanamideα-Chymotrypsin4.7--pH 8.0[6]

Note: The kinetic parameters for this compound are expected to be influenced by the specific assay conditions (pH, temperature, buffer composition). It is recommended to determine these parameters empirically for the specific experimental setup.

The following table provides examples of common inhibitors for chymotrypsin, which can be used in conjunction with this compound substrate assays to confirm enzyme specificity or to screen for novel inhibitors.

InhibitorType of InhibitionTypical ConcentrationReference
Phenylmethylsulfonyl Fluoride (PMSF)Irreversible0.1 - 1 mM[7]
ChymostatinReversible1 - 100 µM[7]
Soybean Trypsin Inhibitor (Kunitz)CompetitiveVaries[8]
Bowman-Birk InhibitorCompetitiveVaries[8]

Experimental Protocols

Here we provide detailed protocols for three common assay formats for measuring peptidase activity using this compound as a substrate.

Protocol 1: Colorimetric Assay using Ninhydrin (B49086)

This protocol is based on the detection of the free amino group of Isoleucine released upon cleavage of this compound. Ninhydrin reacts with primary amines to produce a deep purple color (Ruhemann's purple), which can be quantified spectrophotometrically.

Materials:

  • α-Chymotrypsin

  • This compound dipeptide

  • Ninhydrin reagent

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

  • Quenching solution (e.g., 1 M HCl)

  • Spectrophotometer

Procedure:

  • Prepare a standard curve:

    • Prepare a series of Isoleucine standards of known concentrations in the reaction buffer.

    • To each standard, add the ninhydrin reagent according to the manufacturer's instructions.

    • Heat the samples as required for color development.

    • Measure the absorbance at 570 nm.

    • Plot absorbance versus Isoleucine concentration to generate a standard curve.

  • Enzyme Reaction:

    • Prepare the reaction mixture by adding the this compound substrate to the reaction buffer to a final concentration of 1-5 mM (this may need optimization).

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding α-chymotrypsin to a final concentration of 1-10 µg/mL (this may need optimization).

    • Incubate the reaction for a set period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding the quenching solution.

  • Detection:

    • Take an aliquot of the quenched reaction mixture.

    • Add the ninhydrin reagent and proceed with the color development as for the standard curve.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Using the standard curve, determine the concentration of Isoleucine released in your reaction.

    • Calculate the enzyme activity, typically expressed as µmol of product formed per minute per mg of enzyme.

Protocol 2: Fluorometric Assay using a Labeled this compound Substrate

This protocol requires a custom-synthesized this compound substrate labeled with a fluorophore and a quencher (FRET pair). Cleavage of the peptide separates the pair, leading to an increase in fluorescence.

Materials:

  • α-Chymotrypsin

  • FRET-labeled this compound substrate (e.g., Mca-Tyr-Ile-Dpa)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

  • Fluorometer

Procedure:

  • Prepare the reaction mixture:

    • In a microplate well, add the FRET-labeled this compound substrate to the reaction buffer to a final concentration in the low micromolar range (e.g., 1-10 µM, to be optimized).

  • Enzyme Reaction and Detection:

    • Pre-incubate the microplate at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding α-chymotrypsin.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths for the chosen FRET pair.

  • Calculation:

    • The rate of increase in fluorescence is proportional to the enzyme activity.

    • A standard curve using the free fluorophore can be used to convert the fluorescence units to molar concentrations.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Protocol 3: LC-MS Based Assay

This label-free method offers high specificity and sensitivity and allows for the simultaneous monitoring of substrate depletion and product formation.

Materials:

  • α-Chymotrypsin

  • This compound dipeptide

  • Reaction Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Quenching solution (e.g., 10% Formic Acid)

  • LC-MS system

Procedure:

  • Enzyme Reaction:

    • Prepare the reaction mixture by adding the this compound substrate to the reaction buffer.

    • Pre-incubate at the desired temperature.

    • Initiate the reaction by adding α-chymotrypsin.

    • At various time points, take aliquots of the reaction and stop the reaction by adding the quenching solution.

  • LC-MS Analysis:

    • Inject the quenched samples into the LC-MS system.

    • Separate the substrate (this compound) and products (Tyr and Ile) using a suitable reverse-phase chromatography gradient.

    • Detect and quantify the analytes using their specific mass-to-charge ratios (m/z).

  • Data Analysis:

    • Generate extracted ion chromatograms (EICs) for this compound, Tyr, and Ile.

    • Calculate the peak areas for each analyte at each time point.

    • Plot the decrease in the this compound peak area and the increase in the Tyr and Ile peak areas over time to determine the reaction kinetics.

Visualizations

Peptidase_Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Mix Mix Substrate and Buffer Reagents->Mix Standard Prepare Standard Curve (Product or Fluorophore) Calculate Calculate Activity (Rate of Product Formation) Standard->Calculate Incubate Pre-incubate to Temperature Mix->Incubate Start Initiate with Enzyme Incubate->Start Stop Stop Reaction (Quenching) Start->Stop Colorimetric Colorimetric (e.g., Ninhydrin) Stop->Colorimetric Fluorometric Fluorometric (FRET Substrate) Stop->Fluorometric LCMS LC-MS (Label-free) Stop->LCMS Measure Measure Signal (Absorbance, Fluorescence, Peak Area) Colorimetric->Measure Fluorometric->Measure LCMS->Measure Measure->Calculate

Caption: General workflow for a peptidase activity assay.

Peptidase_Cleavage_Principle Enzyme Peptidase (e.g., Chymotrypsin) Product1 Product 1 (Tyrosine) Enzyme->Product1 Releases Product2 Product 2 (Isoleucine) Enzyme->Product2 Releases Substrate This compound Substrate (Tyr at P1, Ile at P1') Substrate->Enzyme Binds to Active Site Downstream Downstream Cellular Effects (e.g., Signal Transduction, Digestion) Product1->Downstream Product2->Downstream

Caption: Principle of this compound cleavage by a peptidase.

Conclusion

This compound is a highly suitable substrate for assaying chymotrypsin activity due to the enzyme's well-defined specificity. The choice of assay format—colorimetric, fluorometric, or LC-MS—will depend on the specific needs of the researcher in terms of sensitivity, throughput, and the complexity of the sample matrix. The protocols provided herein offer a solid foundation for the development and implementation of robust and reliable peptidase activity assays, which are critical for advancing our understanding of enzyme function and for the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tyr-Ile Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Tyr-Ile dipeptide synthesis.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing a low yield in my this compound dipeptide synthesis. What are the most common causes?

Low yields in this compound dipeptide synthesis can stem from several factors, primarily related to incomplete reactions or the formation of side products. The most common culprits include:

  • Incomplete Coupling: The formation of the peptide bond between Tyrosine (Tyr) and Isoleucine (Ile) may not go to completion. This can be due to steric hindrance, as Isoleucine has a bulky side chain, or the formation of secondary structures that make the reactive sites inaccessible.[1][2]

  • Incomplete Deprotection: If the protecting group on the N-terminus of the resin-bound amino acid is not completely removed, the subsequent coupling reaction will not occur, leading to truncated sequences.

  • Peptide Aggregation: Hydrophobic interactions between peptide chains can cause aggregation on the solid support, hindering reagent access and leading to failed coupling and deprotection steps.[2][3]

  • Side Reactions: The phenolic hydroxyl group of Tyrosine is nucleophilic and can undergo undesired acylation if not properly protected, reducing the yield of the target dipeptide.[4][5][6]

Q2: Which protecting group strategy is best for this compound synthesis, Boc or Fmoc?

Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies can be used effectively for this compound synthesis. The choice often depends on the overall synthetic plan and the desired cleavage conditions.

  • Fmoc Strategy: This is the more modern and widely used approach. It utilizes a base-labile Fmoc group for Nα-protection and acid-labile protecting groups for the side chains (e.g., tert-butyl (tBu) for the Tyr hydroxyl group). The milder deprotection conditions of the Fmoc strategy generally lead to higher purity and yield, especially for more complex peptides.[7] For this compound synthesis, using Fmoc-Tyr(tBu)-OH is standard practice to prevent side reactions at the tyrosine hydroxyl group.[5]

  • Boc Strategy: This classic approach uses an acid-labile Boc group for Nα-protection and more acid-stable side-chain protecting groups. Final cleavage from the resin requires strong acids like hydrofluoric acid (HF). While robust, the harsh cleavage conditions can sometimes lead to side product formation.

Q3: What is the purpose of a coupling reagent and which one should I use?

A coupling reagent is used to activate the carboxylic acid group of one amino acid to facilitate the formation of a peptide bond with the amino group of another.[8][9] The choice of coupling reagent can significantly impact the reaction rate, yield, and suppression of side reactions like racemization.

For the this compound coupling, which can be challenging due to the steric hindrance of Isoleucine, more potent coupling reagents are often preferred. Some commonly used and highly efficient coupling reagents include:

  • Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly reactive and effective at promoting coupling, even with sterically hindered amino acids.[10] COMU is another excellent option known for its high solubility and safety profile.[1][11]

  • Phosphonium (B103445) Salts: PyBOP is a widely used phosphonium salt-based coupling reagent.

  • Carbodiimides: DCC and DIC are cost-effective coupling reagents, but they are generally used with an additive like HOBt or OxymaPure to improve efficiency and reduce racemization.[11]

Q4: How can I monitor the completeness of the coupling and deprotection steps?

Monitoring the key steps of solid-phase peptide synthesis (SPPS) is crucial for troubleshooting. The most common method is the Kaiser (ninhydrin) test . This colorimetric test detects the presence of free primary amines on the resin.

  • After Deprotection: A positive Kaiser test (blue beads) indicates successful removal of the Nα-protecting group, meaning the free amine is available for the next coupling step.

  • After Coupling: A negative Kaiser test (yellow/colorless beads) indicates that the coupling reaction has gone to completion and there are no remaining free amines. A positive test at this stage signifies incomplete coupling.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound dipeptide synthesis and provides actionable solutions.

Issue 1: Low Crude Peptide Yield After Cleavage
Potential Cause How to Investigate Solution(s)
Incomplete Coupling Perform a Kaiser test after the coupling step. A blue color indicates free amines and incomplete coupling.Double Couple: Repeat the coupling step with fresh reagents.[1] • Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents.[1][12] • Extend Reaction Time: Increase the coupling reaction time. • Use a More Potent Coupling Reagent: Switch to a more reactive reagent like HATU, HCTU, or COMU.[10]
Incomplete Fmoc Deprotection Perform a Kaiser test after the deprotection step. A lack of a strong blue color suggests incomplete deprotection.Extend Deprotection Time: Increase the time the resin is exposed to the deprotection solution (e.g., 20% piperidine (B6355638) in DMF). • Use a Stronger Deprotection Solution: In some cases, adding a small amount of DBU to the piperidine solution can enhance deprotection efficiency.
Peptide Aggregation The resin beads may appear shrunken or clumped together. The peptide sequence may be rich in hydrophobic residues.Change Solvent: Switch from DMF to NMP, which has better solvating properties.[3] • Use Chaotropic Agents: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures.[13] • Elevated Temperature: Perform the coupling at a slightly elevated temperature to help break up aggregates.
Inefficient Cleavage Analyze a small aliquot of the resin post-cleavage to check for remaining peptide.Optimize Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for the protecting groups used. For Fmoc-Tyr(tBu)-OH, a standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS (triisopropylsilane) to scavenge the released tert-butyl cations.[14] • Increase Cleavage Time: Extend the duration of the cleavage reaction.
Peptide Precipitation Issues The peptide does not precipitate out of the cleavage solution upon addition of cold ether.Concentrate the Cleavage Mixture: Partially evaporate the TFA before adding the ether. • Use a Different Precipitation Solvent: A mixture of hexane (B92381) and ether can sometimes be more effective.

Quantitative Data

Table 1: Illustrative Yields with Common Coupling Reagents

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (min)Typical Yield (%)
HATU HOAtDIPEADMF30~99
HBTU HOBtDIPEADMF30~95-98
COMU -DIPEADMF15-30>99
PyBOP HOBtDIPEADMF30~95
DCC HOBt-DCM/DMF60-120Variable, generally lower than onium salts

Note: Yields are illustrative and can vary significantly based on the specific peptide sequence, resin, and reaction conditions.

Table 2: Comparison of Boc and Fmoc Strategies for a Model Pentapeptide Synthesis (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂)

ParameterBoc-D-Tyr(Me)-OH StrategyFmoc-D-Tyr(OMe)-OH StrategyNotes
Crude Peptide Yield ~65%~80%Higher yields are often observed with the Fmoc strategy due to milder reaction conditions.
Crude Peptide Purity (by HPLC) ~55%~75%Milder conditions in Fmoc-SPPS typically result in fewer side reactions.
Final Purified Peptide Yield ~25%~40%Higher crude purity simplifies purification, leading to better recovery.
Final Peptide Purity (by HPLC) >98%>98%Both strategies can achieve high purity after purification.

Note: This data is illustrative for a model peptide and highlights general trends.[7]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for this compound Synthesis

This protocol outlines a single coupling cycle for adding Isoleucine to a resin-bound Tyrosine.

Materials:

  • Fmoc-Tyr(tBu)-Wang resin

  • Fmoc-Ile-OH

  • Coupling Reagent (e.g., HATU)

  • Base (e.g., DIPEA - N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% piperidine in DMF (v/v)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Washing Solvents: DMF, DCM, Methanol

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 10-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times).

    • Perform a Kaiser test to confirm the presence of free primary amines (blue color).

  • Coupling:

    • In a separate vial, dissolve Fmoc-Ile-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to confirm the absence of free primary amines (yellow/colorless). If the test is positive, perform a double coupling (repeat step 3).

  • Final Washes: Wash the resin with DCM and Methanol and dry under vacuum if the synthesis is complete. Otherwise, proceed to the next deprotection and coupling cycle.

Protocol 2: Cleavage and Precipitation

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin.

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

  • Centrifuge to pellet the peptide.

  • Decant the ether, wash the pellet with cold ether, and centrifuge again.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

experimental_workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Cleavage Cleavage & Precipitation Resin Fmoc-Tyr(tBu)-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Kaiser1 Kaiser Test (Positive?) Wash1->Kaiser1 Kaiser1->Deprotection No, repeat Coupling Coupling (Fmoc-Ile-OH, HATU, DIPEA) Kaiser1->Coupling Yes Wash2 DMF Wash Coupling->Wash2 Kaiser2 Kaiser Test (Negative?) Wash2->Kaiser2 Kaiser2->Coupling No, double couple Next_Cycle Proceed to Next Cycle Kaiser2->Next_Cycle Yes Final_Peptide_Resin Fmoc-Ile-Tyr(tBu)-Resin Next_Cycle->Final_Peptide_Resin Cleavage Cleavage (TFA/H2O/TIS) Final_Peptide_Resin->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: A typical workflow for a single cycle of Fmoc-based solid-phase peptide synthesis (SPPS) followed by cleavage and precipitation.

troubleshooting_logic Start Low Crude Yield Check_Coupling Was Kaiser test negative after coupling? Start->Check_Coupling Check_Deprotection Was Kaiser test positive after deprotection? Check_Coupling->Check_Deprotection Yes Sol_Coupling Incomplete Coupling - Double couple - Increase reagent conc. - Use stronger reagent Check_Coupling->Sol_Coupling No Check_Aggregation Is peptide sequence hydrophobic/aggregation-prone? Check_Deprotection->Check_Aggregation Yes Sol_Deprotection Incomplete Deprotection - Extend deprotection time - Use stronger base Check_Deprotection->Sol_Deprotection No Check_Cleavage Was cleavage efficient? Check_Aggregation->Check_Cleavage No Sol_Aggregation Aggregation Issues - Change solvent (NMP) - Use chaotropic agents - Increase temperature Check_Aggregation->Sol_Aggregation Yes Sol_Cleavage Cleavage Problems - Optimize cleavage cocktail - Extend cleavage time Check_Cleavage->Sol_Cleavage No

References

Overcoming poor solubility of Tyr-Ile in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies and background information for researchers, scientists, and drug development professionals encountering solubility challenges with the dipeptide Tyr-Ile (Tyrosine-Isoleucine) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide difficult to dissolve in standard aqueous buffers like PBS or TRIS at neutral pH?

A1: The poor aqueous solubility of this compound is due to the inherent chemical properties of its constituent amino acids. The dipeptide is composed of L-Tyrosine and L-Isoleucine, both of which have hydrophobic side chains.[1][2][3] This high degree of hydrophobicity leads to the peptide preferring to self-associate (aggregate) rather than interact with water molecules, resulting in low solubility, especially at or near its isoelectric point (pI).[4]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of peptides is highly dependent on pH and is typically at its minimum near the isoelectric point (pI), where the net charge of the molecule is zero.[4] For this compound, the pI is in the neutral-to-slightly-acidic range. By adjusting the pH of the buffer away from the pI—either to a more acidic (e.g., pH < 4) or a more basic (e.g., pH > 8) range—you increase the net charge on the peptide.[5] This enhances electrostatic repulsion between peptide molecules and improves their interaction with water, thereby increasing solubility.[6] L-Tyrosine, for instance, shows significantly increased solubility at pH values below 2 or above 9.[7]

Q3: What is the best initial solvent to try for dissolving this compound?

A3: For a highly hydrophobic peptide like this compound, direct dissolution in aqueous buffers is often unsuccessful.[8] The recommended starting approach is to first dissolve the peptide in a minimal amount of a sterile organic solvent.[9][10][11] Dimethyl sulfoxide (B87167) (DMSO) is the preferred choice for most biological applications due to its high solubilizing power and relatively low toxicity in cell-based assays when kept at a final concentration below 1%.[1][8]

Q4: I dissolved my this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer. What should I do?

A4: This is a common issue indicating that the peptide's solubility limit in the final aqueous solution has been exceeded. To prevent this, do not add the buffer to the peptide stock. Instead, add the concentrated organic stock solution drop-wise into the vigorously stirring aqueous buffer.[12] This technique avoids localized high concentrations of the peptide, allowing it to disperse and dissolve more effectively. If precipitation still occurs, you may need to reduce the final target concentration of the peptide.

Q5: Can I use sonication or gentle heating to help dissolve my this compound?

A5: Yes, both methods can be effective but should be used with caution.

  • Sonication: A brief session in an ultrasonic water bath can help break up small aggregates and facilitate dissolution.[2]

  • Gentle Warming: Warming the solution to temperatures below 40°C can also increase solubility.[3][11] Avoid excessive or prolonged heating, as it can cause peptide degradation. After using these methods, it is always recommended to centrifuge the solution at high speed (e.g., >10,000 x g) and use the supernatant to ensure any remaining micro-aggregates are removed.[1][2]

Troubleshooting Guide

This section provides a systematic approach to overcoming this compound solubility issues.

Initial Solubility Assessment

Before dissolving the entire batch, always perform a solubility test on a small amount of the peptide.[13] This prevents the loss of valuable material if the chosen solvent proves ineffective.

Solvent Selection and Strategy

The appropriate strategy depends on the final application and the required concentration. The following table summarizes the recommended approaches.

StrategyRecommended Solvents/BuffersProsCons
pH Adjustment 10% Acetic Acid (for acidic pH)0.1 M Ammonium Bicarbonate or 1% Ammonium Hydroxide (for basic pH)[10][13]Avoids organic solvents which may interfere with certain assays.Extreme pH may not be compatible with the experimental system or could affect peptide stability.
Organic Co-solvents Dimethyl sulfoxide (DMSO)[1][9]Dimethylformamide (DMF)[10]Acetonitrile (ACN)[10]Highly effective for hydrophobic peptides.[2] Allows for high-concentration stock solutions.May be toxic or interfere with biological assays (final DMSO conc. should be <1%).[1] May not be easily removed.
Denaturing Agents 6 M Guanidine Hydrochloride (GdnHCl)8 M Urea[10][13]Effective for peptides that form strong aggregates via hydrogen bonding.Not compatible with most biological systems; denaturant must be removed (e.g., via dialysis), which can be a complex step.[12]
Logical Workflow for Solubilization

The following workflow provides a step-by-step decision-making process for dissolving this compound.

G start Start: Lyophilized this compound Peptide test_water Attempt to dissolve a small amount in sterile aqueous buffer (e.g., PBS pH 7.4) start->test_water is_soluble_water Is solution clear? test_water->is_soluble_water success Success! Centrifuge to remove micro-aggregates. Use supernatant for experiment. is_soluble_water->success Yes use_dmso Dissolve in minimal volume of 100% DMSO is_soluble_water->use_dmso No is_soluble_dmso Is solution clear? use_dmso->is_soluble_dmso dilute Slowly add DMSO stock drop-wise to vigorously stirring aqueous buffer is_soluble_dmso->dilute Yes fail_dmso Problem: Insoluble in pure solvent. Try another organic solvent (e.g., DMF). is_soluble_dmso->fail_dmso No is_soluble_final Is final solution clear? dilute->is_soluble_final is_soluble_final->success Yes fail_final Problem: Exceeded solubility limit. Reduce final concentration or use pH-adjusted buffer. is_soluble_final->fail_final No

References

Tyr-Ile stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the Tyr-Ile (Tyrosine-Isoleucine) dipeptide in long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during long-term storage?

A1: The stability of this compound, like other peptides, is influenced by several factors. The most critical are:

  • Temperature: Higher temperatures accelerate degradation reactions. For long-term storage, freezing is recommended.[1][2]

  • pH: The pH of the solution can significantly impact stability, with extremes in pH often leading to increased hydrolysis. A pH range of 5-6 is generally optimal for peptide solutions.[3]

  • Presence of Oxygen: The tyrosine residue in this compound is susceptible to oxidation, so exposure to oxygen should be minimized.[1]

  • Light Exposure: Photodegradation can occur, particularly affecting the aromatic side chain of tyrosine.[3]

  • Moisture: For lyophilized powder, moisture can promote hydrolysis and microbial growth.[1]

  • Repeated Freeze-Thaw Cycles: These cycles can physically stress the peptide, potentially leading to aggregation or degradation.[3]

Q2: What are the main degradation pathways for the this compound dipeptide?

A2: The two primary degradation pathways for this compound are:

  • Oxidation: The phenol (B47542) side chain of the tyrosine residue is prone to oxidation, which can lead to the formation of various oxidized species and potential cross-linking.

  • Hydrolysis: The peptide bond between tyrosine and isoleucine can be cleaved through hydrolysis, resulting in the individual amino acids. This process is accelerated by acidic or basic conditions.

Q3: How should I store lyophilized this compound powder for long-term stability?

A3: For optimal long-term stability of lyophilized this compound, it is recommended to:

  • Store at -20°C or -80°C in a tightly sealed container.[1][2]

  • Keep the container in a desiccator to minimize moisture exposure.

  • Protect from light.

  • Before opening, allow the vial to warm to room temperature to prevent condensation.

Q4: What is the recommended procedure for storing reconstituted this compound solutions?

A4: Once reconstituted, this compound solutions are less stable than the lyophilized powder. To maximize their shelf-life:

  • Reconstitute in a sterile buffer, preferably at a pH between 5 and 6.[3]

  • For short-term storage (1-2 weeks), store at 4°C.[3]

  • For long-term storage, create single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C (for 3-4 months) or -80°C (for up to a year).[3]

Q5: Can I expect to see aggregation with my this compound peptide?

A5: While aggregation is more common with larger peptides and proteins, it can occur with dipeptides, especially at high concentrations or after exposure to stress conditions like repeated freeze-thaw cycles. The hydrophobic nature of the isoleucine residue could potentially contribute to self-association.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Loss of biological activity in my experiment. Peptide degradation due to improper storage (e.g., high temperature, wrong pH).1. Review storage conditions against recommended guidelines. 2. Prepare fresh stock solution from lyophilized powder stored at -20°C or -80°C. 3. Perform a stability analysis of your stock solution using HPLC to check for degradation products.
Visible particulates or cloudiness in the reconstituted solution. 1. Aggregation of the peptide. 2. Bacterial contamination. 3. Poor solubility at the current concentration or pH.1. Try sonicating the solution briefly. 2. Filter the solution through a 0.22 µm filter. 3. Prepare a fresh, lower concentration solution. 4. Ensure the reconstitution buffer is at an optimal pH (5-6).
Inconsistent results between experimental replicates. 1. Inconsistent peptide concentration due to improper mixing or degradation in some aliquots. 2. Degradation of the peptide during the experiment.1. Ensure the stock solution is thoroughly mixed before aliquoting. 2. Use fresh aliquots for each experiment to avoid freeze-thaw cycles. 3. Minimize the time the peptide is kept at room temperature during experimental setup.
Unexpected peaks in my HPLC analysis. 1. Presence of degradation products (e.g., oxidized this compound, free tyrosine, and isoleucine). 2. Impurities from synthesis. 3. Contamination of the sample or mobile phase.1. Compare the chromatogram to a freshly prepared standard. 2. Perform a forced degradation study to identify potential degradation peaks. 3. Use high-purity solvents and clean equipment.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureExpected Shelf-LifeKey Considerations
Lyophilized PowderRoom Temperature (short-term)Weeks to a few monthsMinimize exposure to light and moisture.[4]
4°CUp to 6 monthsTightly sealed container.[2]
-20°C1-2+ yearsRecommended for long-term storage.[2]
-80°CSeveral yearsOptimal for maximum stability.[2][4]
Reconstituted Solution4°C1-2 weeksUse a sterile buffer (pH 5-6).[3]
-20°C3-4 monthsAliquot to avoid freeze-thaw cycles.[3]
-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[3]
Table 2: Effect of Temperature on this compound Solution Stability (pH 7.0, illustrative data)
TemperatureTime (days)% Remaining this compound
4°C14>95%
25°C (Room Temp)7~85%
37°C3~70%
Table 3: Effect of pH on this compound Solution Stability (25°C, illustrative data)
pHTime (days)% Remaining this compound
3.07~90%
5.57>98%
7.07~85%
9.07~80%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products of this compound under various stress conditions. This helps in developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a weak buffer).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

Objective: To develop and validate a reverse-phase high-performance liquid chromatography (RP-HPLC) method to separate and quantify this compound from its degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Validation Parameters (as per ICH guidelines):

  • Specificity: Analyze samples from the forced degradation study to ensure separation of the main peak from degradation products.

  • Linearity: Analyze a series of this compound standards at different concentrations to establish a linear relationship between peak area and concentration.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Mandatory Visualizations

G Dipeptide Signaling via TOR Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm Dipeptide This compound Dipeptide Transporter Peptide Transporter Dipeptide->Transporter Binding Membrane TOR_Complex TOR Signaling Complex Transporter->TOR_Complex Activation Downstream Downstream Effectors TOR_Complex->Downstream Phosphorylation Response Cellular Response (e.g., Growth, Proliferation) Downstream->Response

Caption: Dipeptide signaling through the TOR pathway.

G Forced Degradation Workflow Start This compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize (if applicable) Stress->Neutralize Analyze Analyze via Stability-Indicating RP-HPLC Neutralize->Analyze Identify Identify Degradation Products Analyze->Identify

Caption: Forced degradation experimental workflow.

G Troubleshooting Logic for Loss of Activity Start Experiment Shows Loss of this compound Activity CheckStorage Review Storage Conditions of Stock Solution Start->CheckStorage Improper Improper Storage CheckStorage->Improper Yes Proper Proper Storage CheckStorage->Proper No PrepareNew Prepare Fresh Stock from Lyophilized Powder Improper->PrepareNew AnalyzeStock Analyze Stock by HPLC for Degradation Proper->AnalyzeStock Retest Retest Experiment PrepareNew->Retest ActivityRestored Activity Restored Retest->ActivityRestored Yes ActivityNotRestored Activity Not Restored Retest->ActivityNotRestored No AnalyzeStock->Retest

Caption: Troubleshooting workflow for loss of activity.

References

Technical Support Center: Optimizing HPLC Separation of Tyr-Ile from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of the dipeptide Tyr-Ile and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve common challenges encountered during these sensitive separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers?

The main challenge lies in the subtle structural differences between this compound and its isomers, such as Ile-Tyr (a positional isomer) and diastereomers (e.g., D-Tyr-L-Ile, L-Tyr-D-Ile). These molecules can have very similar physicochemical properties, including hydrophobicity and charge, making their separation by conventional reversed-phase HPLC difficult without meticulous method optimization.[1][2][3]

Q2: Which HPLC mode is most effective for separating this compound isomers?

Reversed-phase HPLC (RP-HPLC) is the most common starting point for peptide separation due to its high efficiency and compatibility with volatile mobile phases suitable for mass spectrometry.[1][4] However, for closely related isomers, other techniques may offer better selectivity:

  • Chiral Chromatography: This is essential for separating diastereomers. Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with the stereoisomers.[5][6][7]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC can be a powerful alternative to RP-HPLC, especially for polar peptides. It often provides a different selectivity, which can be advantageous for separating isomers that co-elute in RP-HPLC.[8][9][10]

  • Ion-Pair Chromatography (IPC): Using ion-pairing agents in the mobile phase can enhance the retention and alter the selectivity of charged dipeptides like this compound, aiding in the resolution of its isomers.[11][12][13]

Q3: How does the choice of stationary phase impact the separation?

The stationary phase chemistry is a critical parameter for achieving selectivity.

  • For RP-HPLC: C18 columns are a general-purpose choice, but C8 or Phenyl-Hexyl phases can offer different selectivities. The pore size of the stationary phase is also important; for peptides, wide-pore materials (e.g., 300 Å) are generally recommended to ensure the molecule can access the bonded phase.[1][14]

  • For Chiral Separations: Macrocyclic glycopeptide-based columns (e.g., teicoplanin, vancomycin) or crown ether-based columns are often effective for the chiral separation of amino acids and small peptides.[15][16]

Q4: What is the role of the mobile phase in optimizing the separation of this compound isomers?

The mobile phase composition is a powerful tool for manipulating selectivity and resolution.

  • Organic Modifier: Acetonitrile is the most common organic solvent used in RP-HPLC for peptide separations. Methanol (B129727) can be an alternative and may provide different selectivity.

  • pH: The pH of the mobile phase affects the ionization state of the N-terminus, C-terminus, and the tyrosine side chain, which in turn influences retention and peak shape. Experimenting with pH can dramatically alter the separation.[17][18]

  • Ion-Pairing Agents: Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape.[1] The concentration of TFA can be optimized, and other agents like heptafluorobutyric acid (HFBA) can offer different selectivity.[11][19]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of this compound and its isomers.

Issue Symptom(s) Potential Cause(s) Troubleshooting Steps
Poor Resolution / Peak Co-elution Overlapping or partially resolved peaks for this compound and its isomers.Inadequate selectivity of the stationary phase. Mobile phase composition is not optimal. Gradient slope is too steep.[1]1. Optimize the Mobile Phase: - Adjust the pH of the aqueous mobile phase. - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Vary the concentration of the ion-pairing agent (e.g., 0.05% to 0.1% TFA). 2. Modify the Gradient: - Decrease the gradient slope (e.g., from 1%/min to 0.5%/min).[1][17] 3. Change the Column: - Switch to a different stationary phase chemistry (e.g., from C18 to Phenyl-Hexyl). - For diastereomers, use a chiral stationary phase.[3][7]
Peak Tailing Asymmetrical peaks with a "tail".Secondary interactions between the peptide and the stationary phase. Column overload.1. Adjust Mobile Phase: - Increase the concentration of the ion-pairing agent (e.g., TFA).[1] - Adjust the mobile phase pH. 2. Reduce Sample Load: - Decrease the injection volume or the sample concentration.
Broad Peaks Peaks are wider than expected, leading to poor resolution and sensitivity.Low column temperature. Mismatch between injection solvent and mobile phase. Column contamination or degradation.1. Increase Column Temperature: - Operating at a higher temperature (e.g., 40-60 °C) can improve peak shape.[18] 2. Match Injection Solvent: - Dissolve the sample in the initial mobile phase whenever possible. 3. Column Maintenance: - Flush the column with a strong solvent.[20] If the problem persists, replace the column.
Fluctuating Retention Times Inconsistent retention times between injections.Inadequate column equilibration. Unstable pump performance or leaks. Temperature fluctuations.1. Ensure Proper Equilibration: - Equilibrate the column with the initial mobile phase for a sufficient time before each injection. 2. System Check: - Check for leaks in the HPLC system. - Ensure the pump is delivering a consistent flow rate.[20] 3. Control Temperature: - Use a column oven to maintain a stable temperature.[20]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method Development for this compound and Positional Isomers

This protocol outlines a systematic approach to developing an RP-HPLC method for separating this compound from its positional isomer, Ile-Tyr.

  • Column Selection:

    • Start with a C18 reversed-phase column with a wide pore size (e.g., 300 Å).

    • Dimensions: 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 220 nm or 280 nm (due to the tyrosine residue).

    • Injection Volume: 10 µL.

    • Scouting Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 50% B (linear gradient)

      • 35-40 min: 50% to 95% B

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B

      • 50-60 min: 5% B (re-equilibration)

  • Method Optimization:

    • Based on the scouting run, if resolution is poor, proceed with the following adjustments systematically:

      • Gradient Slope: Make the gradient shallower around the elution time of the isomers. For example, if they elute at 20% B, try a gradient of 15-25% B over 20 minutes.

      • Temperature: Increase the column temperature in increments of 5 °C (e.g., 35 °C, 40 °C) to see if resolution improves.

      • Mobile Phase pH: Prepare mobile phases with different pH values (e.g., using formic acid for a higher pH or phosphate (B84403) buffer) to alter selectivity.

Protocol 2: Chiral HPLC Separation of this compound Diastereomers

This protocol provides a starting point for separating the diastereomers of this compound.

  • Column Selection:

    • Chiral stationary phase column, for example, one based on a macrocyclic glycopeptide like teicoplanin.

    • Dimensions: 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • The mobile phase composition may need to be significantly altered based on the specific chiral column used. Refer to the column manufacturer's guidelines. Some chiral separations are performed isocratically.

  • Initial Isocratic and Gradient Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • UV Detection: 220 nm or 280 nm.

    • Injection Volume: 5 µL.

    • Initial Screening: Start with a series of isocratic runs with varying percentages of the organic modifier (e.g., 10%, 20%, 30% Acetonitrile). If isocratic elution does not provide a separation, a shallow gradient can be employed.

Data Presentation

Table 1: Effect of Gradient Slope on Resolution of this compound and Ile-Tyr
Gradient Slope (%B/min)Retention Time this compound (min)Retention Time Ile-Tyr (min)Resolution (Rs)
2.015.215.50.8
1.018.819.41.6
0.525.126.22.1

Conditions: C18 column (4.6 x 150 mm, 3.5 µm), Mobile Phase A: 0.1% TFA in water, Mobile Phase B: 0.1% TFA in acetonitrile, Flow Rate: 1.0 mL/min, Temperature: 30 °C.

Table 2: Influence of Mobile Phase pH on the Selectivity of this compound Isomers
Mobile Phase Additive (0.1%)Approximate pHRetention Time this compound (min)Retention Time Ile-Tyr (min)Selectivity (α)
Trifluoroacetic Acid (TFA)~2.018.819.41.05
Formic Acid~2.817.518.21.06
Acetic Acid~3.516.917.81.08

Conditions: C18 column (4.6 x 150 mm, 3.5 µm), Gradient: 10-40% B over 30 min, Flow Rate: 1.0 mL/min, Temperature: 30 °C.

Mandatory Visualization

HPLC_Troubleshooting_Workflow Start Start: Poor Peak Resolution CheckMethod Review Current Method (Gradient, Column, Mobile Phase) Start->CheckMethod OptimizeGradient Optimize Gradient CheckMethod->OptimizeGradient ChangeColumn Change Column CheckMethod->ChangeColumn OptimizeMobilePhase Optimize Mobile Phase CheckMethod->OptimizeMobilePhase OptimizeTemp Optimize Temperature CheckMethod->OptimizeTemp ShallowGradient Decrease Gradient Slope OptimizeGradient->ShallowGradient Improved? ShallowGradient->ChangeColumn No End Resolution Achieved ShallowGradient->End Improved? DifferentPhase Try Different Stationary Phase (e.g., Phenyl-Hexyl) ChangeColumn->DifferentPhase Improved? ChiralColumn Use Chiral Column (for Diastereomers) ChangeColumn->ChiralColumn Improved? DifferentPhase->OptimizeMobilePhase No DifferentPhase->End Improved? ChiralColumn->OptimizeMobilePhase No ChiralColumn->End Improved? AdjustpH Adjust pH OptimizeMobilePhase->AdjustpH Improved? ChangeSolvent Change Organic Solvent (e.g., MeOH) OptimizeMobilePhase->ChangeSolvent Improved? AdjustpH->OptimizeTemp No AdjustpH->End Improved? ChangeSolvent->OptimizeTemp No ChangeSolvent->End Improved? IncreaseTemp Increase Temperature OptimizeTemp->IncreaseTemp Improved? IncreaseTemp->Start No, Re-evaluate IncreaseTemp->End Improved?

Caption: A workflow for troubleshooting poor HPLC peak resolution.

Method_Development_Strategy Start Define Separation Goal (e.g., Separate this compound Isomers) ColumnSelection 1. Column Selection (Start with C18 or Chiral) Start->ColumnSelection MobilePhaseScreening 2. Mobile Phase Screening (Acetonitrile/Water with TFA) ColumnSelection->MobilePhaseScreening ScoutingGradient 3. Run Scouting Gradient MobilePhaseScreening->ScoutingGradient EvaluateResults 4. Evaluate Initial Results ScoutingGradient->EvaluateResults Optimization 5. Optimization EvaluateResults->Optimization Resolution Inadequate Validation 6. Method Validation EvaluateResults->Validation Resolution Adequate OptimizeGradient Adjust Gradient Slope Optimization->OptimizeGradient OptimizeMobilePhase Modify Mobile Phase (pH, Organic Solvent) Optimization->OptimizeMobilePhase OptimizeTemp Adjust Temperature Optimization->OptimizeTemp OptimizeGradient->EvaluateResults OptimizeMobilePhase->EvaluateResults OptimizeTemp->EvaluateResults

Caption: A systematic approach to HPLC method development for peptides.

References

Technical Support Center: Preventing Tyr-Ile Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of the dipeptide Tyr-Ile (Tyrosine-Isoleucine) during sample preparation. Adherence to these guidelines will enhance the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples?

A1: The degradation of this compound during sample preparation is primarily caused by two factors:

  • Enzymatic Degradation: Endogenous proteases present in biological samples can cleave the peptide bond between Tyrosine and Isoleucine. Specific proteases like chymotrypsin, which cleaves at the C-terminus of aromatic amino acids such as Tyrosine, are of particular concern.[1][] Other enzymes like thermolysin may also contribute to degradation.[3]

  • Chemical Instability: The this compound dipeptide is susceptible to chemical degradation, influenced by factors such as pH, temperature, and oxidative stress. The tyrosine residue is particularly prone to oxidation.[4] Extreme pH and high temperatures can accelerate hydrolysis of the peptide bond.[5][6]

Q2: What is the first and most critical step to prevent this compound degradation upon sample collection?

A2: The most critical first step is to inhibit endogenous enzymatic activity immediately upon sample collection. This is best achieved by keeping the sample at a low temperature (e.g., on ice) and adding a broad-spectrum protease inhibitor cocktail.[7][8] Lowering the temperature slows down both enzymatic reactions and chemical degradation processes.[9][10]

Q3: Which protease inhibitors are most effective for preventing this compound degradation?

A3: Since this compound is susceptible to cleavage by chymotrypsin-like serine proteases, a cocktail containing inhibitors for these enzymes is recommended. Aprotinin and Phenylmethylsulfonyl fluoride (B91410) (PMSF) are effective against serine proteases.[11] For broader protection, a cocktail containing inhibitors for various protease classes (serine, cysteine, metalloproteases) is ideal.

Q4: How does pH affect the stability of this compound?

A4: The stability of peptides is significantly influenced by pH. While specific data for this compound is limited, peptides are generally most stable within a specific pH range, typically slightly acidic to neutral. Extreme acidic or alkaline conditions can lead to the hydrolysis of the peptide bond.[12][13] It is crucial to maintain a buffered environment within the optimal stability range for this compound throughout the sample preparation process.

Q5: Can repeated freeze-thaw cycles affect the integrity of my this compound sample?

A5: Yes, repeated freeze-thaw cycles should be avoided. These cycles can lead to the formation of ice crystals that can denature proteins and peptides, potentially leading to aggregation and degradation.[14] It is recommended to aliquot samples into single-use volumes before freezing to maintain sample integrity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no this compound detected in the sample. Enzymatic Degradation: Proteases in the sample have degraded the this compound dipeptide.1. Ensure immediate cooling of the sample after collection. 2. Add a potent, broad-spectrum protease inhibitor cocktail to the sample as early as possible.[7][8][15] 3. Work quickly and keep samples on ice throughout the preparation process.
Inconsistent results between sample replicates. Variable Degradation: Inconsistent handling of replicates is leading to different rates of degradation.1. Standardize the sample handling protocol for all replicates, ensuring the same time intervals and temperature conditions. 2. Ensure homogenous mixing of protease inhibitors in all samples.
Chemical Degradation: Fluctuation in pH or exposure to oxidizing agents is affecting stability.1. Use a buffered solution to maintain a stable pH throughout the sample preparation. 2. Consider adding antioxidants like ascorbic acid if oxidation is suspected, especially given the presence of a tyrosine residue.[16]
Presence of unexpected peaks in analytical readouts (e.g., LC-MS). Degradation Products: The unexpected peaks may correspond to fragments of this compound or modified forms of the dipeptide.1. Analyze for potential degradation products, such as the individual amino acids Tyrosine and Isoleucine, or oxidized this compound.[4] 2. Optimize the sample preparation protocol to minimize degradation by following the recommendations above.
Loss of sample during processing. Adsorption to Surfaces: Peptides can adsorb to plasticware, especially at low concentrations.1. Use low-retention microcentrifuge tubes and pipette tips. 2. Consider the use of a carrier protein, such as bovine serum albumin (BSA), if compatible with downstream analysis.

Quantitative Data Summary

The stability of this compound is dependent on several factors. The following tables provide a summary of expected stability based on general principles of peptide chemistry and recommended protease inhibitors.

Table 1: Expected Stability of this compound under Various Storage Conditions

Condition Temperature pH Expected Half-life Recommendation
Short-term Storage4°C6.0 - 7.5Hours to DaysRecommended for immediate processing.
25°C (Room Temp)6.0 - 7.5Minutes to HoursAvoid. Leads to rapid degradation.[10][14]
4°C< 4.0 or > 8.0Minutes to HoursAvoid. Risk of acid or base-catalyzed hydrolysis.[12][13]
Long-term Storage-20°C6.0 - 7.5MonthsSuitable for long-term storage. Avoid freeze-thaw cycles.[14]
-80°C6.0 - 7.5YearsOptimal for long-term archiving of samples.

Table 2: Common Protease Inhibitors for Preventing this compound Degradation

Inhibitor Target Protease Class Effective Concentration Notes
PMSF Serine Proteases (e.g., Chymotrypsin)0.1 - 1 mMIrreversible inhibitor. Unstable in aqueous solutions, prepare fresh.[11]
Aprotinin Serine Proteases1 - 2 µMReversible inhibitor.
Leupeptin Serine and Cysteine Proteases1 - 10 µMReversible inhibitor.
EDTA Metalloproteases1 - 5 mMChelates metal ions required for protease activity.
Protease Inhibitor Cocktail Broad SpectrumVaries by manufacturerRecommended for comprehensive protection against various endogenous proteases.[7][8][15]

Experimental Protocols

Protocol 1: Collection and Stabilization of Biological Fluids (e.g., Plasma, Serum) for this compound Analysis
  • Pre-cool all necessary materials: Place collection tubes, pipette tips, and microcentrifuge tubes on ice.

  • Sample Collection: Collect the biological fluid (e.g., blood) using appropriate phlebotomy techniques to minimize hemolysis.[17]

  • Immediate Cooling: Place the collected sample on ice immediately.

  • Addition of Anticoagulant and Inhibitors (for plasma): If preparing plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA). Immediately after collection, add a broad-spectrum protease inhibitor cocktail to the whole blood.

  • Sample Processing (Plasma): Centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.[18]

  • Sample Processing (Serum): Allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.

  • Aliquoting: Carefully collect the supernatant (plasma or serum) and aliquot it into pre-chilled, labeled, low-retention microcentrifuge tubes.

  • Storage: Immediately freeze the aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound

This is a general protocol and may require optimization based on the specific sample matrix and instrumentation.

  • Thawing: Thaw the frozen sample aliquots on ice.

  • Protein Precipitation: To remove larger proteins, add 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the this compound dipeptide, to a new clean tube.

  • Drying: Evaporate the solvent from the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.[19][20]

  • Analysis: Proceed with the quantitative analysis using a validated LC-MS/MS method.[14][17][21]

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Stabilization cluster_preparation Sample Preparation cluster_analysis Analysis Collect 1. Collect Biological Sample (e.g., Blood) Inhibit 2. Immediate Cooling & Addition of Protease Inhibitors Collect->Inhibit Process 3. Centrifugation to Separate Plasma/Serum Inhibit->Process Aliquot 4. Aliquot Supernatant Process->Aliquot Store 5. Store at -80°C Aliquot->Store Thaw 6. Thaw Sample on Ice Store->Thaw Precipitate 7. Protein Precipitation (e.g., Acetonitrile) Thaw->Precipitate Separate 8. Centrifuge & Collect Supernatant Precipitate->Separate Dry 9. Dry Extract Separate->Dry Reconstitute 10. Reconstitute in Mobile Phase Dry->Reconstitute LCMS 11. LC-MS/MS Analysis Reconstitute->LCMS Quantify 12. Data Quantification LCMS->Quantify

Caption: Experimental workflow for this compound analysis.

Degradation_Pathways cluster_degradation Degradation Pathways cluster_prevention Preventative Measures TyrIle This compound Dipeptide in Biological Sample Enzymatic Enzymatic Degradation (Proteases like Chymotrypsin) TyrIle->Enzymatic Chemical Chemical Degradation (Hydrolysis, Oxidation) TyrIle->Chemical Degraded Degraded Products (Tyr, Ile, Oxidized this compound) Enzymatic->Degraded Chemical->Degraded Inhibitors Add Protease Inhibitor Cocktail Inhibitors->Enzymatic Inhibits Temp Maintain Low Temperature (Work on Ice, Freeze) Temp->Enzymatic Slows Temp->Chemical Slows pH Control pH with Buffer pH->Chemical Stabilizes Antioxidants Add Antioxidants Antioxidants->Chemical Prevents Oxidation

Caption: this compound degradation pathways and prevention.

References

Minimizing side reactions in Tyr-Ile chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the chemical synthesis of the dipeptide Tyrosine-Isoleucine (Tyr-Ile).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the chemical synthesis of this compound?

A1: The most prevalent side reactions during this compound synthesis include:

  • O-acylation of the Tyrosine side chain: The phenolic hydroxyl group of Tyrosine is nucleophilic and can react with activated Isoleucine, leading to the formation of a branched peptide impurity.[1][2][3] This reduces the yield of the desired linear dipeptide.

  • Racemization: The chiral integrity of both Tyrosine and Isoleucine can be compromised during the activation and coupling steps, leading to the formation of diastereomeric impurities.[4][5] This is a particular concern when using certain coupling reagents or excess base.

  • Incomplete Coupling: Due to the steric hindrance of the Isoleucine side chain, the coupling reaction may not go to completion, resulting in unreacted amino acids.[6]

  • Side reactions from coupling reagents: The coupling reagents themselves can form byproducts that may react with the peptide chain.[4][7] For example, excess HBTU or TBTU can lead to the formation of a guanidinyl moiety on the N-terminus of the peptide.[7]

  • Side reactions during deprotection: The removal of protecting groups, particularly with strong acids, can generate reactive species like carbocations that may cause undesired modifications to the peptide, such as alkylation of the Tyrosine ring.[6][8]

Q2: Is it necessary to protect the side chain of Tyrosine during this compound synthesis?

A2: Yes, protecting the phenolic hydroxyl group of Tyrosine is highly recommended to prevent O-acylation, a significant side reaction where the activated Isoleucine acylates the hydroxyl group of Tyrosine.[1][2][3] While for the synthesis of small peptides, side-chain acylation might be reversed during the subsequent piperidine (B6355638) treatment in Fmoc-based synthesis, using a protected Tyrosine derivative is more efficient and prevents the formation of hard-to-remove impurities.[2][3]

Q3: Which protecting group is best for the Tyrosine side chain in this compound synthesis?

A3: The choice of protecting group depends on the overall synthetic strategy (Fmoc or Boc).

  • For Fmoc-based solid-phase peptide synthesis (SPPS) , the tert-butyl (tBu) group is the preferred choice for protecting the Tyrosine side chain (Fmoc-Tyr(tBu)-OH).[9][10][11][12][13] The tBu group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but is readily removed during the final cleavage with strong acids like trifluoroacetic acid (TFA).[13]

  • For Boc-based SPPS , benzyl (B1604629) (Bzl) or its derivatives are commonly used.[8][11] However, the Bzl group is partially labile to TFA, making it more suitable for Fmoc chemistry in some cases.[11] More acid-stable protecting groups are available for Boc chemistry.[11]

Q4: How can I minimize racemization during the coupling step?

A4: To minimize racemization:

  • Choose appropriate coupling reagents: Combinations like DIC/Oxyma are known for low racemization.[6] While efficient, some uronium-based reagents like HBTU and TBTU can cause racemization, which can be suppressed by the addition of HOBt.[7]

  • Avoid excess base: Use the minimum necessary amount of a weaker base like N-methylmorpholine (NMM) instead of stronger bases like diisopropylethylamine (DIEA).[6]

  • Minimize pre-activation time: Do not allow the activated amino acid to sit for extended periods before adding it to the coupling reaction.[6]

Q5: What are the best practices for the final cleavage and deprotection step?

A5: During the final cleavage and deprotection with strong acids like TFA, reactive carbocations can be generated, leading to side reactions. To mitigate this, it is crucial to use a "scavenger cocktail" in the cleavage reagent.[6][8] Common scavengers include water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT), which trap these reactive species.[14]

Troubleshooting Guides

Issue 1: Low Yield of this compound Dipeptide

Possible Cause Solution Experimental Protocol Reference
Incomplete Coupling Perform a "double coupling" by repeating the coupling step with fresh reagents.[6] Use a more potent activating agent like HATU or HCTU.[6]Protocol 1: this compound Coupling
O-acylation of Tyrosine Ensure the use of a side-chain protected Tyrosine derivative, such as Fmoc-Tyr(tBu)-OH.[1][12]Protocol 1: this compound Coupling
Peptide Aggregation Use structure-disrupting solvents like NMP or DMSO (10-20%) in the DMF solvent during coupling.[6]-

Issue 2: Presence of Impurities in HPLC/LC-MS Analysis

Symptom Possible Cause Solution
Peak with +56 Da mass shift tert-butylation of the Tyrosine side chainUse a scavenger cocktail during the final TFA cleavage to trap tert-butyl cations.[6][8]
Diastereomeric impurities Racemization during couplingUse a coupling reagent combination known for low racemization (e.g., DIC/Oxyma).[6] Reduce the amount of base or use a weaker base.[6]
Peak with unexpected modification Side reaction with coupling reagent byproductUse the coupling reagent in equimolar amounts relative to the carboxylic acid.[7]

Data Presentation

Table 1: Comparison of Common Tyrosine Side-Chain Protecting Groups

Protecting GroupAbbreviationStabilityDeprotection ConditionsCommon Side Reactions
tert-Butyl tBuStable to bases (e.g., piperidine)[8]Strong acids (e.g., TFA)[8]Formation of tert-butyl adducts on the tyrosine ring without scavengers.[8]
Benzyl BzlStable to mild acids and bases[8]Strong acids and hydrogenolysis[8]-

Table 2: Overview of Common Coupling Reagents

Coupling ReagentAbbreviationAdvantagesPotential Side Reactions
Dicyclohexylcarbodiimide DCCEffective and widely used in solution phase.Byproduct (DCU) is insoluble.[7] Can cause racemization.[7]
Diisopropylcarbodiimide DICByproduct is more soluble, suitable for SPPS.[7]Can cause racemization, minimized with HOBt.[7]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTUEfficient with low racemization when HOBt is added.[7]Excess can react with the N-terminus.[7]
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATUHighly effective, especially for difficult couplings.[15]Potential for guanidinium (B1211019) peptide coupling reagent side reactions.[16]

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Synthesis of this compound

This protocol outlines the manual solid-phase synthesis of H-Tyr-Ile-OH on a Wang resin.

  • Resin Preparation:

    • Swell the Wang resin in dimethylformamide (DMF) for 1 hour.

  • First Amino Acid Coupling (Fmoc-Ile-OH):

    • In a separate vessel, pre-activate Fmoc-Ile-OH (3 eq.) with a coupling reagent such as HBTU (3 eq.) and a base like DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating free amines, repeat the coupling.

  • Washing:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from Isoleucine.

  • Washing:

    • Wash the resin thoroughly with DMF and DCM.

  • Second Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

    • Repeat step 2 using Fmoc-Tyr(tBu)-OH.

  • Washing:

    • Repeat step 3.

  • Final Fmoc Deprotection:

    • Repeat step 4 to deprotect the N-terminus of Tyrosine.

  • Washing:

    • Repeat step 5.

  • Cleavage and Deprotection:

    • Treat the peptide-resin with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification resin Swell Resin couple_ile Couple Fmoc-Ile-OH resin->couple_ile deprotect_ile Fmoc Deprotection couple_ile->deprotect_ile couple_tyr Couple Fmoc-Tyr(tBu)-OH deprotect_ile->couple_tyr deprotect_tyr Final Fmoc Deprotection couple_tyr->deprotect_tyr cleavage Cleavage from Resin (TFA + Scavengers) deprotect_tyr->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (LC-MS) purification->analysis

Caption: Workflow for the solid-phase synthesis of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_coupling Check for Incomplete Coupling (Kaiser Test) start->check_coupling check_impurities Analyze Impurities by LC-MS start->check_impurities double_couple Action: Double Couple or Use Stronger Activator check_coupling->double_couple Positive check_tyr_protection Verify Tyr Side-Chain Protection check_coupling->check_tyr_protection Negative mass_shift Mass Shift of +56 Da? check_impurities->mass_shift use_protected_tyr Action: Use Fmoc-Tyr(tBu)-OH check_tyr_protection->use_protected_tyr Unprotected diastereomers Diastereomers Present? mass_shift->diastereomers No use_scavengers Action: Add Scavengers to Cleavage Cocktail mass_shift->use_scavengers Yes optimize_coupling Action: Optimize Coupling Reagents and Base diastereomers->optimize_coupling Yes

Caption: Troubleshooting logic for this compound synthesis issues.

References

Technical Support Center: Enhancing Tyr-Ile Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and improve the signal of the dipeptide Tyr-Ile in your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak or no signal for this compound in my LC-MS analysis?

A weak or absent signal for this compound can stem from several factors:

  • Poor Ionization Efficiency: this compound, being a small and polar molecule, can exhibit poor ionization in standard electrospray ionization (ESI) sources.

  • Ion Suppression: Components in your sample matrix can co-elute with this compound and compete for ionization, leading to a reduced signal. This is a common phenomenon in complex biological samples.[1][2][3]

  • Suboptimal Liquid Chromatography (LC) Conditions: If the chromatography does not provide good retention and peak shape for this compound, the analyte concentration entering the mass spectrometer at any given time may be too low for detection.

  • Incorrect Mass Spectrometry Parameters: The mass spectrometer settings, including precursor and product ion selection, and collision energy, may not be optimized for this compound.

Q2: What is ion suppression and how can I mitigate it for this compound analysis?

Ion suppression occurs when molecules co-eluting with your analyte of interest (this compound) interfere with its ionization process in the mass spectrometer's ion source, leading to a decreased signal.

Mitigation Strategies:

  • Improve Sample Preparation: Implement a robust sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.

  • Optimize Chromatography: Enhance the separation of this compound from matrix components by modifying your LC method. Utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be particularly beneficial for retaining and separating polar analytes like this compound away from non-polar interferences.[4][5]

  • Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects.

Q3: What are the expected fragmentation patterns and MRM transitions for this compound?

Based on mass spectral data from the NIST database, the protonated molecule of this compound ([M+H]⁺) has a precursor m/z of 295.165. The primary product ions result from the cleavage of the peptide bond.

Key Fragmentation Information:

Precursor Ion (m/z)Product Ion (m/z)Putative Fragment
295.165136.076y1 ion (protonated Isoleucine)
295.165163.071b1 ion (protonated Tyrosine)
295.165278.162[M+H - NH₃]⁺
295.165249.123Further fragmentation

Data sourced from NIST Mass Spectrometry Data Center.[4]

For a Multiple Reaction Monitoring (MRM) method, the following transitions are recommended as a starting point for optimization:

  • Primary (for quantification): 295.17 -> 136.08

  • Secondary (for confirmation): 295.17 -> 163.07

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during this compound analysis.

Problem: Low or No this compound Signal

start Start: Low/No this compound Signal check_ms 1. Verify MS Instrument Performance start->check_ms check_lc 2. Assess LC Performance check_ms->check_lc MS OK optimize_ms Optimize MS Parameters check_ms->optimize_ms Issue Suspected check_sample 3. Evaluate Sample Preparation check_lc->check_sample LC OK optimize_lc Optimize LC Method check_lc->optimize_lc Issue Suspected optimize_sample Improve Sample Cleanup check_sample->optimize_sample Issue Suspected derivatization Consider Derivatization check_sample->derivatization Cleanup OK solution Signal Improved optimize_ms->solution Optimized optimize_lc->solution Optimized optimize_sample->solution Improved derivatization->solution Signal Enhanced

Caption: Troubleshooting workflow for low this compound signal.

Step 1: Verify MS Instrument Performance

  • Action: Infuse a this compound standard solution directly into the mass spectrometer.

  • Expected Outcome: A stable and reasonably intense signal for the precursor ion (m/z 295.17).

  • Troubleshooting:

    • No Signal: Check instrument tuning, calibration, and ion source cleanliness. Ensure the capillary voltage and gas flows are appropriate.

    • Weak Signal: Optimize source parameters (e.g., gas temperature, spray voltage) for this compound.

Step 2: Assess LC Performance

  • Action: Inject a this compound standard onto your LC column.

  • Expected Outcome: A sharp, symmetrical peak with adequate retention.

  • Troubleshooting:

    • Poor Peak Shape (Broadening, Tailing): This dilutes the analyte, reducing the signal-to-noise ratio.

      • Ensure the injection solvent is compatible with the mobile phase.

      • Check for column degradation or contamination.

    • Poor Retention (Elutes near the void volume): This increases the likelihood of ion suppression from matrix components.

      • Consider switching to a HILIC column for better retention of polar compounds.[4][5]

Step 3: Evaluate Sample Preparation

  • Action: Analyze a post-extraction spiked sample (blank matrix spiked with a known concentration of this compound after the extraction process).

  • Expected Outcome: The signal intensity should be comparable to a neat standard of the same concentration.

  • Troubleshooting:

    • Significantly Lower Signal in Spiked Sample: This indicates strong ion suppression.

      • Incorporate a more rigorous sample cleanup method like Solid-Phase Extraction (SPE).

      • Optimize the LC method to separate this compound from the interfering compounds.

Step 4: Consider Chemical Derivatization

If the signal remains weak after optimizing the above steps, chemical derivatization can significantly enhance the ionization efficiency and chromatographic retention of this compound.

  • Principle: A chemical tag is attached to the this compound molecule, making it less polar and more readily ionized.

  • Benefit: Studies have shown that derivatization can increase the signal intensity of amino acids and small peptides by several orders of magnitude. For example, derivatization of tyrosine-derived biomarkers has been reported to enhance the signal by approximately 1000-fold.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Dipeptide Analysis

This protocol provides a starting point for developing a method for this compound.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. Liquid Chromatography (HILIC)

  • Column: A HILIC column (e.g., Amide, Zwitterionic) is recommended for good retention of this compound.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-10 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: 295.17 -> 136.08 (Quantifier), 295.17 -> 163.07 (Qualifier)

  • Optimization: The collision energy for each transition should be optimized to maximize the signal intensity. This is typically done by infusing a standard and varying the collision energy while monitoring the product ion intensity.

Protocol 2: Derivatization with Dansyl Chloride for Signal Enhancement

Dansyl chloride reacts with the primary amine of the N-terminus and the phenolic hydroxyl group of Tyrosine, increasing hydrophobicity and improving ionization efficiency.

1. Derivatization Procedure

  • Dry down the extracted sample.

  • Reconstitute in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 50 µL of 10 mg/mL Dansyl Chloride in acetone.

  • Vortex and incubate at 60°C for 30 minutes.

  • Add 10 µL of 5% formic acid to quench the reaction.

  • The sample is now ready for LC-MS analysis using a reversed-phase column.

2. Liquid Chromatography (Reversed-Phase)

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient will need to be developed to separate the derivatized this compound from other components.

3. Mass Spectrometry

  • The precursor and product ion m/z values will need to be determined for the dansylated this compound. The precursor will be the mass of this compound + the mass of the dansyl group(s).

Data Presentation

The following table illustrates the potential improvement in signal intensity that can be achieved with different analytical strategies. Note: This is representative data for small polar analytes and should be confirmed experimentally for this compound.

Analytical MethodRelative Signal Intensity (Arbitrary Units)
Reversed-Phase LC-MS1
HILIC LC-MS5 - 10
Reversed-Phase LC-MS with Derivatization100 - 1000

Visualizations

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Biological Sample Extraction Extraction (e.g., Protein Precipitation) Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Injection Injection Cleanup->Injection Separation LC_Column LC Column (HILIC or RP) Injection->LC_Column Separation Ion_Source Ion Source (ESI) LC_Column->Ion_Source Ionization Mass_Analyzer Mass Analyzer (Triple Quadrupole) Ion_Source->Mass_Analyzer m/z Separation Detector Detector Mass_Analyzer->Detector Detection

Caption: A typical LC-MS/MS workflow for this compound analysis.

Tyr_Ile This compound (Analyte) Ion_Source Ion Source Tyr_Ile->Ion_Source Matrix Matrix Components Matrix->Ion_Source MS_Signal Reduced This compound Signal Ion_Source->MS_Signal Ion Suppression

Caption: The concept of ion suppression in mass spectrometry.

References

Technical Support Center: Troubleshooting Peak Tailing for Tyr-Ile in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common chromatographic challenges. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to resolve peak tailing issues specifically for the dipeptide Tyr-Ile in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][3] Peak tailing can compromise resolution between adjacent peaks, lead to inaccurate quantification, and indicate underlying issues with the separation method or HPLC system.[2][4]

Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 suggest significant tailing that may require troubleshooting.[1][5]

Q2: Why is my this compound peak tailing?

A2: The primary cause of peak tailing for peptides like this compound, which contain a basic amino group, is secondary interactions with the stationary phase.[2][5][6] Specifically, interactions with acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based columns are a major contributor.[3][5] At mobile phase pH values above 3, these silanol groups can be deprotonated and negatively charged, leading to strong ionic interactions with the positively charged this compound, causing tailing.[3][5] Other potential causes include column overload, extra-column volume, and inappropriate mobile phase conditions.[1][6]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[6][7] To minimize unwanted secondary interactions with silanol groups, it is recommended to work at a low pH, typically between 2 and 3.[1] At this pH, the silanol groups are protonated and thus neutral, reducing their ability to interact ionically with the protonated amine group of this compound.[1]

Q4: What is the role of mobile phase additives like TFA and formic acid?

A4: Mobile phase additives are crucial for improving peak shape in peptide separations.[8][9]

  • Trifluoroacetic acid (TFA) is a strong ion-pairing agent that is very effective at eliminating peak tailing.[8][9] It works in two ways: it lowers the mobile phase pH to protonate silanols and it forms an ion pair with the positively charged analyte, effectively shielding it from secondary interactions.[10] However, TFA can suppress the signal in mass spectrometry (MS) detection.[11]

  • Formic acid is a weaker acid and is often preferred for LC-MS applications due to its volatility and lower ion suppression effect.[11] However, it is generally less effective than TFA at improving peak shape for basic peptides, which can still exhibit tailing in the presence of formic acid alone.[8][9]

  • Difluoroacetic acid (DFA) is an alternative that offers a compromise between the excellent peak shape provided by TFA and the MS compatibility of formic acid.[12]

Q5: Can the choice of HPLC column affect peak tailing for this compound?

A5: Absolutely. The choice of column chemistry is critical.

  • Column Type: Modern columns packed with high-purity, "Type B" silica (B1680970) exhibit lower silanol activity and produce better peak shapes for basic compounds compared to older "Type A" silica columns.[2]

  • End-capping: Using an end-capped column is highly recommended. End-capping is a process that chemically derivatizes most of the accessible silanol groups, reducing their availability for secondary interactions.[2][5]

  • Stationary Phase: While C18 is a common choice, for some peptides, a C4 or phenyl stationary phase might offer different selectivity and improved peak shape.[10] For particularly challenging separations, columns with polar-embedded or polar-endcapped phases can provide additional shielding of silanol groups.[1]

Troubleshooting Guide

If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide.

Step 1: Initial Assessment

Before making any changes, document the current state of your chromatography.

  • Measure the Tailing Factor (Asymmetry Factor): Quantify the extent of the tailing.

  • Check System Suitability Parameters: Note the retention time, peak area, and resolution.

  • Observe All Peaks: Is only the this compound peak tailing, or are all peaks in the chromatogram affected? If all peaks are tailing, it could indicate a system-wide issue like a column void or extra-column volume.[4]

Step 2: Mobile Phase Optimization

The mobile phase is often the easiest parameter to adjust and can have the most significant impact on peak shape.

  • pH Adjustment:

    • Action: Ensure the mobile phase pH is between 2 and 3.

    • Rationale: To protonate residual silanol groups on the stationary phase and minimize secondary ionic interactions.[1]

  • Mobile Phase Additives:

    • Action: If using formic acid and observing tailing, consider adding a stronger ion-pairing agent like TFA at a low concentration (e.g., 0.1%).[8][9] If MS detection is being used, difluoroacetic acid (DFA) can be a good compromise.[12]

    • Rationale: To mask the interaction between the basic this compound and acidic silanols.[10]

  • Buffer Strength:

    • Action: If using a buffer, ensure its concentration is sufficient (typically 10-50 mM).[1]

    • Rationale: A buffer of adequate strength will better control the pH at the column surface.

The following diagram illustrates the decision-making process for mobile phase optimization:

graph TD { A[Start: this compound Peak Tailing] --> B{Is mobile phase pH between 2 and 3?}; B -- No --> C[Adjust pH to 2-3 with an appropriate acid]; B -- Yes --> D{What mobile phase additive is being used?}; C --> E[Re-inject and evaluate peak shape]; D -- "Formic Acid" --> F[Consider adding 0.1% TFA or switching to DFA]; D -- "TFA" --> G{Is tailing still present?}; D -- "None" --> H[Add 0.1% TFA or 0.1% Formic Acid]; F --> E; H --> E; G -- Yes --> I[Proceed to Column & Hardware Troubleshooting]; E --> J{Is peak shape acceptable?}; J -- Yes --> K[End]; J -- No --> I; }

Caption: Mobile Phase Optimization Workflow for this compound Peak Tailing.

Step 3: Column and Hardware Considerations

If mobile phase optimization does not resolve the issue, investigate the column and HPLC system hardware.

  • Column Health:

    • Action: Check the column's history and performance. If the column is old or has been subjected to harsh conditions, it may be degraded. Try flushing the column with a strong solvent or, if necessary, replace it.[1]

    • Rationale: Column degradation can lead to a loss of stationary phase and expose more active silanol sites.

  • Guard Column:

    • Action: If a guard column is in use, replace it.

    • Rationale: The guard column can become contaminated or blocked, which can affect peak shape.

  • Extra-Column Volume:

    • Action: Inspect all tubing and connections between the injector and the detector. Ensure tubing is of the correct internal diameter and as short as possible. Check for proper ferrule fittings.

    • Rationale: Excessive volume outside of the column can lead to band broadening and peak tailing.[13]

The chemical interactions at the heart of peak tailing are depicted in the diagram below:

Caption: Ionic Interaction Leading to Peak Tailing.

Data Summary

Mobile Phase AdditiveTypical ConcentrationExpected Tailing Factor (As) for Basic PeptidesMS CompatibilityPrimary Mechanism of Action
Formic Acid 0.1%> 1.5 (often poor)[8][9]Excellent[11]Lowers mobile phase pH
Trifluoroacetic Acid (TFA) 0.1%~ 1.0 - 1.2 (excellent)[8][9]Poor (ion suppression)[11]Lowers pH and acts as an ion-pairing agent[10]
Difluoroacetic Acid (DFA) 0.1%~ 1.2 - 1.4 (good)[12]Good (less ion suppression than TFA)[12]Compromise between TFA and Formic Acid
Ammonium Formate 10-20 mMVariable, can be goodGoodIncreases ionic strength, buffering

Experimental Protocols

Here are detailed methodologies for experiments to troubleshoot and resolve peak tailing for this compound.

Protocol 1: Evaluating the Effect of Mobile Phase pH

  • Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

  • Materials:

    • HPLC system with UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • This compound standard

    • Mobile Phase A: Water with 0.1% of the selected acid (TFA or Formic Acid)

    • Mobile Phase B: Acetonitrile with 0.1% of the selected acid

    • pH meter

  • Methodology:

    • Prepare three different mobile phase A solutions:

      • pH unadjusted

      • pH adjusted to 3.0 with the selected acid

      • pH adjusted to 2.0 with the selected acid

    • Prepare the this compound sample by dissolving it in the initial mobile phase conditions.

    • Equilibrate the column with the first mobile phase condition (e.g., pH unadjusted) for at least 15-20 column volumes.

    • Inject the this compound standard and run a suitable gradient (e.g., 5-95% B over 20 minutes).

    • Record the chromatogram and calculate the tailing factor for the this compound peak.

    • Repeat steps 3-5 for the other two pH conditions.

    • Compare the tailing factors obtained at the different pH values to identify the optimal condition.

Protocol 2: Comparing Different Mobile Phase Additives

  • Objective: To compare the effectiveness of Formic Acid, TFA, and DFA in reducing peak tailing.

  • Materials:

    • HPLC-MS system (if MS compatibility is a concern) or HPLC-UV

    • C18 column (preferably a modern, high-purity silica column)

    • This compound standard

    • Mobile Phase A1: Water with 0.1% Formic Acid

    • Mobile Phase B1: Acetonitrile with 0.1% Formic Acid

    • Mobile Phase A2: Water with 0.1% TFA

    • Mobile Phase B2: Acetonitrile with 0.1% TFA

    • Mobile Phase A3: Water with 0.1% DFA

    • Mobile Phase B3: Acetonitrile with 0.1% DFA

  • Methodology:

    • Prepare the this compound sample in a weak solvent (e.g., 95:5 Water:Acetonitrile).

    • Equilibrate the column with the Formic Acid mobile phase.

    • Inject the this compound standard and run a suitable gradient.

    • Record the chromatogram and calculate the tailing factor. If using MS, note the signal intensity.

    • Thoroughly flush the system and column with an intermediate solvent (e.g., 50:50 Acetonitrile:Water) before introducing the next mobile phase.

    • Repeat steps 2-4 with the TFA mobile phase.

    • Thoroughly flush the system and column.

    • Repeat steps 2-4 with the DFA mobile phase.

    • Create a table to compare the tailing factor and MS signal intensity (if applicable) for each additive.

By following these guidelines and protocols, you should be able to systematically diagnose and resolve peak tailing issues for this compound in your HPLC analyses.

References

Technical Support Center: Tyr-Ile Quantitation in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Tyrosine-Isoleucine (Tyr-Ile) dipeptide quantitation in complex biological matrices such as plasma, serum, or tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in this compound quantitation by LC-MS/MS?

A1: The primary challenges stem from the complexity of biological matrices. These include:

  • Matrix Effects: Co-eluting endogenous substances can suppress or enhance the ionization of this compound and its internal standard, leading to inaccurate and irreproducible results.[1][2][3]

  • Isobaric Interference: Other small molecules or peptides in the matrix may have the same nominal mass as this compound, causing overlapping signals that are difficult to distinguish.[4][5]

  • Low Recovery: Inefficient extraction of this compound from the matrix during sample preparation can lead to underestimation of its concentration.

  • Poor Peak Shape and Retention Time Shifts: Contaminants from the matrix can build up on the analytical column, affecting chromatographic performance.[6][7]

  • Analyte Stability: Peptidases in biological samples can degrade this compound, leading to lower measured concentrations.

Q2: What is "matrix effect" and how can I minimize it?

A2: Matrix effect is the alteration of ionization efficiency for an analyte due to co-eluting components from the sample matrix.[2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise data accuracy.[3][8]

To minimize matrix effects:

  • Optimize Sample Preparation: Employ rigorous cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components such as phospholipids (B1166683) and proteins.[3][9] Protein precipitation is a simpler but often less effective method.

  • Improve Chromatographic Separation: Adjust the LC gradient, mobile phase composition, or use a different column chemistry to separate this compound from matrix interferences.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., ¹³C, ¹⁵N-labeled this compound) is the gold standard. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Q3: How do I choose an appropriate internal standard (IS) for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (this compound). A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will behave similarly during sample extraction, chromatography, and ionization. If a SIL-IS for this compound is not available, a structural analog can be used, but it may not correct for all sources of variability as effectively.

Q4: What are MRM transitions and why are they important?

A4: MRM stands for Multiple Reaction Monitoring, a highly selective and sensitive MS/MS technique used for quantification. It involves selecting a specific precursor ion (the ionized this compound molecule) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then selecting a specific product ion (a fragment of this compound) in the third quadrupole (Q3). This precursor-to-product ion pair is called an MRM transition. Monitoring at least two transitions per analyte increases the confidence in identification and quantification.

Troubleshooting Guides

Issue 1: Poor Sensitivity or No Signal for this compound
Potential Cause Troubleshooting Steps
Inefficient Ionization Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Ensure mobile phase is compatible with ESI (e.g., contains a proton source like 0.1% formic acid for positive mode).
Poor Extraction Recovery Evaluate your sample preparation method. Test a different SPE sorbent or LLE solvent system. Ensure pH is optimal for this compound extraction.
Analyte Degradation Work quickly with samples on ice. Add protease inhibitors to the collection tubes or homogenization buffer.
Incorrect MRM Transitions Infuse a this compound standard solution directly into the mass spectrometer to optimize precursor and product ion selection and collision energy.
Instrument Contamination Flush the LC system and clean the MS ion source. Run a system suitability test with a known standard.[6]
Issue 2: High Variability in Results (%CV > 15%)
Potential Cause Troubleshooting Steps
Inconsistent Matrix Effects Implement a more effective sample cleanup procedure (e.g., switch from protein precipitation to SPE). Use a stable isotope-labeled internal standard.
Inconsistent Sample Preparation Automate sample preparation steps if possible to reduce human error. Ensure thorough mixing and consistent incubation times.
Sample Carryover Optimize the injector wash procedure with a strong solvent. Inject blank samples after high-concentration samples to check for carryover.[6]
LC System Instability Check for leaks in the LC system. Ensure the mobile phase is properly degassed. Equilibrate the column sufficiently before each run.
Issue 3: Peak Tailing or Splitting
Potential Cause Troubleshooting Steps
Column Contamination Wash the column with a strong solvent or perform a back-flush. If the problem persists, replace the column and use a guard column.[7]
Mismatched Injection Solvent The injection solvent should be weaker than or equal in strength to the initial mobile phase to ensure good peak focusing on the column head.[7]
Column Void or Degradation A void at the head of the column can cause peak splitting. This often requires column replacement.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and MS source. Check for loose fittings.[7]

Quantitative Data Summary (Example)

The following table presents example performance characteristics for a validated LC-MS/MS method for this compound quantification. Actual values must be established during in-house method validation.

Validation Parameter Acceptance Criteria (FDA Guidance) Example Result
Lower Limit of Quantitation (LLOQ) S/N > 5; Accuracy within ±20%; Precision ≤20%1.0 ng/mL
Upper Limit of Quantitation (ULOQ) Accuracy within ±15%; Precision ≤15%500 ng/mL
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 3.8%
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)4.5% to 8.2%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-7.1% to 5.4%
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)6.8% to 9.5%
Matrix Effect (IS Normalized) %CV ≤ 15%7.9%
Extraction Recovery Consistent and precise85% (CV < 10%)

Experimental Protocols

Representative Protocol: this compound Quantitation in Human Plasma

This protocol is a template and requires optimization and validation for specific laboratory conditions.

1. Materials and Reagents

  • This compound and ¹³C₆,¹⁵N₂-Tyr-Ile (or other suitable SIL-IS) reference standards

  • LC-MS grade water, acetonitrile, methanol (B129727), and formic acid

  • Human plasma (K₂EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation (SPE)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of SIL-IS working solution (e.g., 100 ng/mL). Vortex briefly.

  • Add 200 µL of 4% phosphoric acid to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Condition an SPE plate by washing with 1 mL methanol followed by 1 mL water.

  • Load the supernatant from step 4 onto the SPE plate.

  • Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).

3. LC-MS/MS Conditions (Example)

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 2% B to 60% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions (Hypothetical - Requires Optimization):

    • This compound: Precursor (Q1): m/z 297.2 → Product (Q3): m/z 136.1 (quantifier), m/z 182.1 (qualifier)

    • SIL-Tyr-Ile: Precursor (Q1): m/z 305.2 → Product (Q3): m/z 142.1

Visualizations

G cluster_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add SIL-IS Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acid) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Inject Sample LC LC Separation (C18 Column) Inject->LC MS MS Detection (ESI+) LC->MS MRM MRM Analysis (Q1 -> Q2 -> Q3) MS->MRM Data Data Processing MRM->Data

Caption: High-level workflow for this compound quantitation.

G Start High Result Variability? Check_IS Using SIL-IS? Start->Check_IS Implement_IS Implement SIL-IS Check_IS->Implement_IS No Check_Prep Sample Prep Consistent? Check_IS->Check_Prep Yes OK Problem Resolved Implement_IS->OK Automate Automate/Standardize Preparation Steps Check_Prep->Automate No Check_Carryover Carryover Observed? Check_Prep->Check_Carryover Yes Automate->OK Optimize_Wash Optimize Injector Wash Check_Carryover->Optimize_Wash Yes Check_LC LC Pressure Stable? Check_Carryover->Check_LC No Optimize_Wash->OK Maintain_LC Perform LC Maintenance (Check for leaks, degas mobile phase) Check_LC->Maintain_LC No Check_LC->OK Yes Maintain_LC->OK

Caption: Troubleshooting logic for high result variability.

References

Technical Support Center: Enhancing the Stability of Tyr-Ile in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the stability of the dipeptide Tyrosine-Isoleucine (Tyr-Ile) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in cell culture media over free L-Tyrosine?

A1: The main advantage of using this compound is to overcome the poor solubility of free L-Tyrosine at neutral pH, a common characteristic of cell culture media.[1][2][3][4][5] L-Tyrosine has a very low solubility of less than 0.5 g/L in water at neutral pH, which can lead to precipitation and limit its availability to cells.[2][5] By coupling tyrosine to another amino acid like isoleucine to form a dipeptide, the solubility can be significantly increased, by up to 50 to 250 times compared to free L-Tyrosine.[3][5] This allows for the preparation of more concentrated nutrient feeds and reduces the risk of precipitation in the bioreactor.[1][2]

Q2: How do cells utilize the this compound dipeptide?

A2: Cells typically take up dipeptides via specific transporters. Once inside the cell, peptidases cleave the peptide bond, releasing the individual amino acids, L-Tyrosine and L-Isoleucine, which then become available for protein synthesis and other cellular metabolic pathways.[6][7]

Q3: Is the this compound dipeptide itself susceptible to degradation in cell culture media?

A3: While dipeptides are generally more stable than certain free amino acids like L-glutamine, which can degrade into toxic ammonia, the stability of the peptide bond in this compound is generally robust under typical cell culture conditions (neutral pH, 37°C).[1][8][9] The primary concern is often related to solubility and precipitation rather than chemical degradation of the dipeptide itself. However, factors such as extreme pH, high temperatures, and the presence of certain enzymes could potentially affect its stability over extended periods.

Q4: Can I expect any metabolic side effects from using this compound?

A4: Supplementing with this compound has been shown to have beneficial effects on cellular metabolism. Studies with other tyrosine-containing dipeptides have demonstrated improved metabolic profiles, including lower production of lactate (B86563) and ammonium (B1175870) (NH4+), and better pH maintenance in the culture.[3][7] This can lead to enhanced cell viability and productivity.[3]

Troubleshooting Guide

Issue 1: I observe precipitation in my cell culture medium after adding this compound.

  • Question: What could be causing precipitation when using a this compound dipeptide, which is supposed to be more soluble?

  • Answer:

    • Concentration Limit: While this compound is significantly more soluble than free L-Tyrosine, it still has a solubility limit. You may be exceeding this limit in your stock solution or final media concentration.

    • pH of Stock Solution: If you are preparing a highly concentrated stock solution of this compound, the pH might influence its solubility. Although more stable at neutral pH than free tyrosine, extreme pH values in stock solutions could still be a factor.

    • Interaction with Other Media Components: High concentrations of other media components, such as salts, could potentially reduce the solubility of the dipeptide through the "salting-out" effect.

    • Temperature: Ensure your medium is at the appropriate temperature during dissolution. Some components may be less soluble at lower temperatures.

Issue 2: My cells are not growing as expected after switching to a this compound supplemented medium.

  • Question: Why might cell growth be suboptimal when using this compound?

  • Answer:

    • Adaptation Period: Cells may require a period of adaptation to efficiently transport and utilize dipeptides if they were previously cultured in media with free amino acids.

    • Dipeptide Concentration: The optimal concentration of this compound may differ from that of free L-Tyrosine. It is advisable to perform a dose-response experiment to determine the ideal concentration for your specific cell line.

    • Cellular Uptake and Cleavage Efficiency: While generally efficient, the rate of dipeptide uptake and intracellular cleavage can vary between cell lines.[6] Insufficient uptake or cleavage could lead to a deficiency in available tyrosine and isoleucine.

Issue 3: I am seeing inconsistent results between experiments using this compound.

  • Question: What factors could lead to batch-to-batch variability in my cultures with this compound?

  • Answer:

    • Stock Solution Preparation and Storage: Inconsistent preparation of your this compound stock solution can lead to variations in its final concentration in the medium. Ensure the dipeptide is fully dissolved and store the stock solution under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent any potential degradation over time.

    • Media pH: Although dipeptides are more stable, significant pH shifts in the culture medium during an experiment could potentially affect dipeptide stability and cellular metabolism. Monitor and control the pH of your cultures closely.

    • Lot-to-Lot Variability of Dipeptide: Ensure you are using a high-quality, pure source of the this compound dipeptide. Impurities could affect cell growth and lead to inconsistent results.

Data Presentation

Table 1: Solubility of L-Tyrosine vs. Tyrosine-Containing Dipeptides

CompoundSolubility in Water at Neutral pHFold Increase (Approximate)Reference
L-Tyrosine< 0.5 g/L-[2][5]
Glycyl-L-Tyrosine (Gly-Tyr)Significantly higherUp to 50x[5]
Other Tyr-DipeptidesSignificantly higherUp to 250x[3]

Table 2: General Factors Influencing Dipeptide Stability in Solution

FactorInfluence on StabilityRecommendations
pH Extreme pH values can lead to hydrolysis of the peptide bond over time.Maintain cell culture media at a physiological pH (typically 7.2-7.4). Prepare stock solutions at or near neutral pH if possible.
Temperature Higher temperatures accelerate chemical degradation reactions.Store stock solutions and media at recommended temperatures (e.g., 2-8°C for short-term, -20°C for long-term). Avoid repeated freeze-thaw cycles.[10]
Light Exposure to light, particularly UV, can potentially degrade certain amino acids and peptides.Store solutions in amber vials or protected from light.
Enzymatic Activity Proteases, if present as contaminants, can cleave the peptide bond.Use high-purity, cell culture grade reagents and sterile techniques to prevent microbial contamination.
Oxidizing Agents Reactive oxygen species (ROS) can be present in media and may degrade amino acids.The use of certain dipeptides can help reduce ROS formation.[11]

Experimental Protocols

Protocol: Quantification of this compound in Cell Culture Media using HPLC-MS/MS

This protocol provides a general framework for the quantification of this compound. Specific parameters may need to be optimized for your particular instrument and experimental setup.

  • Sample Preparation:

    • Collect a sample of the cell culture supernatant at various time points.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet any cells and debris.

    • Perform a protein precipitation step by adding a cold organic solvent (e.g., 3 volumes of acetonitrile (B52724) or methanol) to the supernatant.

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the sample in a suitable mobile phase (e.g., 100 µL of 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is typically suitable for separating dipeptides.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Develop a suitable gradient to separate this compound from other media components. For example, start with a low percentage of Mobile Phase B, and gradually increase it over the run time.

      • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the specific precursor ion (the molecular weight of this compound + H+) and a suitable product ion for quantification. This will require initial tuning on a mass spectrometer.

      • Calibration Curve: Prepare a standard curve of known concentrations of this compound in a similar matrix (e.g., fresh cell culture medium) to accurately quantify the dipeptide in your samples.

  • Data Analysis:

    • Integrate the peak area of the this compound MRM transition.

    • Use the standard curve to calculate the concentration of this compound in your samples at each time point.

    • Plot the concentration of this compound over time to assess its stability and consumption rate.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Issues Start Issue Observed (e.g., Precipitation, Poor Growth) Check_Solubility Precipitation Observed? Start->Check_Solubility Check_Growth Suboptimal Growth? Start->Check_Growth Check_Solubility->Check_Growth No Concentration Verify this compound Concentration vs. Limit Check_Solubility->Concentration Yes Adaptation Allow for Cell Adaptation Period Check_Growth->Adaptation Yes Stock_pH Check Stock Solution pH Concentration->Stock_pH Media_Comp Assess Other Media Components Stock_pH->Media_Comp Solubility_Solution Adjust Concentration or Formulation Media_Comp->Solubility_Solution Dose_Response Perform Dose-Response Experiment Adaptation->Dose_Response Uptake Consider Cell Line Specific Uptake/Cleavage Efficiency Dose_Response->Uptake Growth_Solution Optimize this compound Concentration Uptake->Growth_Solution

Caption: Troubleshooting workflow for this compound stability and solubility issues.

DipeptideProcessing Proposed Intracellular Processing of this compound cluster_extracellular Extracellular (Cell Culture Medium) cluster_intracellular Intracellular Tyr_Ile_ext This compound Dipeptide Transporter Dipeptide Transporter Tyr_Ile_ext->Transporter Uptake Tyr_Ile_int This compound Dipeptide Peptidases Cytosolic Peptidases Tyr_Ile_int->Peptidases Cleavage Tyr L-Tyrosine Peptidases->Tyr Ile L-Isoleucine Peptidases->Ile Protein_Synth Protein Synthesis Tyr->Protein_Synth Metabolism Other Metabolic Pathways Tyr->Metabolism Ile->Protein_Synth Ile->Metabolism Membrane Cell Membrane Transporter->Tyr_Ile_int

Caption: Proposed intracellular processing of the this compound dipeptide.

References

Technical Support Center: Optimization of Tyr-Ile Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Tyrosine-Isoleucine (Tyr-Ile) dipeptide derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of the this compound dipeptide?

A1: Derivatization is a chemical modification technique used to enhance the analytical properties of target molecules. For this compound, derivatization is often necessary for several reasons:

  • Improved Chromatographic Behavior: It can increase the volatility of the dipeptide for Gas Chromatography (GC) or enhance retention and peak shape in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2]

  • Enhanced Detection: Many derivatizing agents attach a chromophore or fluorophore to the molecule, significantly increasing its detectability by UV-Vis or fluorescence detectors.[3][4] For Mass Spectrometry (MS), derivatization can improve ionization efficiency, leading to higher sensitivity.[5][6]

  • Increased Stability: Derivatization can protect functional groups from degradation during analysis, leading to more reproducible results.[7]

Q2: What functional groups in this compound are targeted during derivatization?

A2: The primary targets for derivatization in this compound are the active hydrogen atoms found in its functional groups:

  • Primary Amine: The N-terminal amino group of Tyrosine.

  • Carboxylic Acid: The C-terminal carboxyl group of Isoleucine.

  • Phenolic Hydroxyl: The hydroxyl group on the side chain of Tyrosine.

The specific groups that react depend on the chosen derivatization reagent and reaction conditions.[7][8]

Q3: What are the most common derivatization reagents for analyzing peptides like this compound?

A3: Several classes of reagents are used, depending on the analytical method (HPLC-UV, LC-MS, or GC).

  • For HPLC with UV or Fluorescence Detection: 9-fluorenylmethyl chloroformate (FMOC-Cl) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC, used in Waters' AccQ-Tag™ system) are widely used. They react with primary and secondary amines to produce highly stable, fluorescent derivatives.[3][9]

  • For GC-MS: Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are most common. They replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.[2][7]

  • For LC-MS: While derivatization is not always required, reagents can be used to enhance ionization efficiency. Reagents that introduce a fixed positive or negative charge can improve sensitivity.[5][6][10]

Q4: What are the critical parameters to optimize for a successful derivatization reaction?

A4: Optimization is key to achieving complete and reproducible derivatization. Critical parameters include:

  • pH: The reaction pH is crucial, especially for reagents targeting amines. For example, FMOC-Cl and AQC reactions are typically performed under basic conditions (pH 8.5-11.4).[3][9][11]

  • Reagent Concentration: A molar excess of the derivatizing reagent (typically 2-6 times the amount of total amines) is necessary to drive the reaction to completion.[12]

  • Temperature and Time: Reaction kinetics are dependent on temperature and duration. Conditions must be optimized to ensure a complete reaction without causing degradation of the analyte or derivative. Common conditions range from room temperature to 80°C for 15 minutes to several hours.[1][13]

  • Solvent and Moisture: The reaction solvent must be compatible with both the analyte and the reagent. Critically, most derivatization reagents (especially silylating agents) are highly sensitive to moisture, which can consume the reagent and lead to incomplete reactions.[1] Therefore, using anhydrous solvents and thoroughly dried samples and glassware is essential.[14]

Troubleshooting Guide

This guide addresses common problems encountered during the derivatization and analysis of this compound.

ProblemPossible CausesRecommended Solutions
Low or No Product Peak Incomplete Derivatization: Reaction conditions (time, temperature, pH) are not optimal.[14]Optimize reaction time and temperature; a typical starting point is 60-80°C for 30-60 minutes.[1] Ensure the pH of the reaction buffer is correct for your chosen reagent.
Reagent Degradation: Derivatizing reagent has been compromised by moisture or is past its expiration date.[14]Use fresh, high-quality reagents stored under anhydrous conditions. Purchase reagents in sealed ampules to minimize exposure.[15]
Presence of Moisture: Water in the sample, solvent, or on glassware has consumed the reagent.[1]Ensure the sample is completely dry (e.g., by lyophilization or under a stream of dry nitrogen). Use anhydrous solvents and properly dried glassware.[14]
Analyte Loss: Peptides are lost during sample preparation steps like desalting or affinity cleanup.[16]Check for analyte loss at each step. Consider spiking a standard before and after cleanup to assess recovery. For solid-phase extraction (SPE), ensure the elution solvent is strong enough (e.g., 70% acetonitrile) to recover the derivatized peptide.[16]
Peak Tailing or Broadening Incomplete Derivatization: A mixture of derivatized and underivatized this compound is being injected. The more polar, underivatized dipeptide interacts strongly with active sites in the GC or HPLC system.[1]Re-optimize the derivatization reaction to ensure it goes to completion (see "Low or No Product Peak").
Active Sites in the GC/LC System: The GC liner or HPLC column may have active sites that interact with the analyte.[14]Use a deactivated GC liner. For HPLC, consider using a column specifically designed for peptide analysis. Conditioning the column may also help.
Ion Suppression (LC-MS): Co-elution of matrix components with the derivatized this compound can suppress the MS signal and affect peak shape.[17]Improve sample cleanup procedures (e.g., SPE) to remove interfering matrix components. Adjust chromatographic conditions to better separate the analyte from interferences.
Poor Reproducibility Inconsistent Reaction Conditions: Minor variations in temperature, time, or reagent addition between samples.Use a heating block for consistent temperature control. Add and mix reagent for each sample individually rather than batch-adding to all samples before mixing.[9][18]
Variable Moisture Contamination: Different levels of water in samples or reagents.Strictly adhere to anhydrous techniques for all samples and standards.
Sample Matrix Effects: Inconsistent interference from complex sample matrices (e.g., plasma, cell culture media).[17][19]Employ a robust sample preparation protocol, including protein precipitation and/or solid-phase extraction. Use an internal standard to correct for variability.
Multiple or Unexpected Peaks Side Reactions: The derivatizing reagent may react with other functional groups or form multiple derivatives (e.g., mono- and di-substituted Tyr).[3]Adjusting the reaction pH and reagent concentration can favor the formation of a single, desired product. For example, an improved FMOC protocol for tyrosine yields an exclusively disubstituted, stable derivative.[3]
Reagent Byproducts or Hydrolysis: Excess reagent or its hydrolysis products are detected.Check the chromatogram of a reagent blank. If byproducts interfere, a post-derivatization cleanup step (e.g., liquid-liquid extraction or SPE) may be needed.
Analyte Degradation: The this compound dipeptide or its derivative is degrading due to harsh reaction conditions (e.g., excessive temperature).Use milder derivatization conditions. Test analyte stability at the chosen temperature and time.

Experimental Protocols

Protocol 1: Derivatization of this compound using FMOC-Cl for HPLC-UV/Fluorescence

This protocol is adapted from methods optimized for quantitative derivatization of amino acids, including tyrosine.[3][11]

  • Sample Preparation:

    • Prepare a stock solution of this compound standard or the experimental sample in a suitable solvent (e.g., 0.1 N HCl).

    • If the sample is in a complex matrix, perform necessary cleanup steps (e.g., protein precipitation followed by solid-phase extraction).

    • Evaporate an aliquot of the sample to dryness under a gentle stream of nitrogen.

  • Reagent Preparation:

    • Borate (B1201080) Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 11.4 with NaOH.[3]

    • FMOC-Cl Solution: Prepare a 10 mM solution of FMOC-Cl in anhydrous acetonitrile (B52724).[11] This solution should be prepared fresh.

  • Derivatization Reaction:

    • Reconstitute the dried this compound sample in 100 µL of the borate buffer (pH 11.4).

    • Add 200 µL of the 10 mM FMOC-Cl solution to the sample.

    • Vortex the mixture immediately for 30 seconds.

    • Allow the reaction to proceed at ambient temperature for 40 minutes.[3]

    • To stop the reaction and stabilize the derivatives, add a small amount of an acid like HCl.[11]

  • Sample Analysis:

    • The derivatized sample can be directly injected into the HPLC system.

    • Separation: Use a C18 reversed-phase column with a gradient elution, typically using a mobile phase of acetonitrile and an aqueous buffer (e.g., 0.05% trifluoroacetic acid).[20]

    • Detection: Monitor the eluent using a UV detector at 265 nm or a fluorescence detector with an excitation wavelength of ~265 nm and an emission wavelength of ~315 nm (note: emission can be optimized up to 630 nm to reduce noise).[3][20]

Protocol 2: Derivatization of this compound using Waters AccQ-Tag™ Ultra Reagent (AQC)

This protocol is based on the official Waters methodology for amino acid analysis.[9][12][21]

  • Reagent Reconstitution:

    • Preheat a heating block to 55°C.

    • Add 1.0 mL of AccQ-Tag Ultra Reagent Diluent (acetonitrile) to the AccQ-Tag Ultra Reagent powder vial.

    • Vortex for 10 seconds. Heat on the block, vortexing occasionally, until the powder is fully dissolved (do not heat for more than 15 minutes).[21]

    • The reconstituted reagent is stable for up to one week at room temperature in a desiccator. Do not refrigerate.[9][18]

  • Sample Preparation:

    • Ensure the sample containing this compound is in an aqueous solution. If the sample is highly acidic (>0.1 N HCl), it must be neutralized.[12]

    • Place a 10 µL aliquot of your sample or standard into a total recovery vial.

  • Derivatization Reaction:

    • Add 70 µL of AccQ-Tag Ultra Borate Buffer to the 10 µL sample vial. Vortex thoroughly to ensure the sample is evenly distributed.[18]

    • Add 20 µL of the reconstituted AccQ-Tag Reagent to the vial.

    • Immediately cap the vial and vortex for several seconds. Crucially, mix each sample immediately after adding the reagent. Do not wait to add reagent to the entire batch before mixing.[9][18]

    • Let the vial stand at room temperature for 1 minute.

    • Transfer the vial to the heating block and heat at 55°C for 10 minutes. This step ensures the complete conversion of the tyrosine derivative to its major, stable form.[9]

  • Sample Analysis:

    • After heating, the sample is ready for injection into a UPLC® or HPLC system.

    • Separation: Use a dedicated AccQ-Tag Ultra column with the specified eluents and gradient conditions provided by the manufacturer.

    • Detection: Use a fluorescence detector set to an excitation wavelength of 266 nm and an emission wavelength of 473 nm.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 Sample Collection (e.g., Plasma, Lysate) p2 Protein Precipitation & Cleanup (SPE) p1->p2 p3 Evaporation to Dryness p2->p3 d1 Reconstitute Sample in Buffer p3->d1 d2 Add Derivatizing Reagent d1->d2 d3 Incubate (Temp & Time) d2->d3 a1 LC Separation (e.g., RP-HPLC) d3->a1 a2 Detection (UV, FLD, or MS) a1->a2 a3 Data Acquisition & Quantitation a2->a3

Caption: General experimental workflow for the derivatization and analysis of this compound.

Troubleshooting Flowchart for Low Product Yield

G start Problem: Low or No Product Peak q1 Is the derivatizing reagent fresh and stored correctly? start->q1 s1 Solution: Use a new, unexpired vial of reagent stored under anhydrous conditions. q1->s1 No q2 Was the sample completely dry before reagent addition? q1->q2 Yes s1->q1 s2 Solution: Ensure complete dryness using lyophilization or a stream of dry nitrogen. q2->s2 No q3 Are reaction conditions (Temp, Time, pH) optimized? q2->q3 Yes s2->q2 s3 Solution: Increase reaction time/temp. Verify buffer pH. Ensure molar excess of reagent. q3->s3 No end_node Problem Resolved q3->end_node Yes s3->q3

Caption: A decision tree for troubleshooting low derivatization yield.

This compound Derivatization with FMOC-Cl

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product TyrIle This compound Dipeptide (H₂N-Tyr-Ile-COOH) Cond Borate Buffer (pH 11.4) Ambient Temperature TyrIle->Cond FMOC FMOC-Cl Reagent FMOC->Cond Product FMOC-Tyr(FMOC)-Ile-COOH (Stable Derivative) Cond->Product

Caption: Reaction scheme for the derivatization of this compound with FMOC-Cl.

References

Technical Support Center: Reducing Epimerization in Tyr-Ile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization during the synthesis of the dipeptide Tyrosine-Isoleucine (Tyr-Ile).

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound synthesis?

A1: Epimerization is an unwanted side reaction during peptide synthesis where the stereochemistry of a chiral amino acid is inverted at its alpha-carbon (α-carbon). In the synthesis of L-Tyr-L-Ile, this can lead to the formation of diastereomeric impurities such as L-Tyr-D-Ile. These impurities can be challenging to separate from the desired product and may alter the biological activity of the final peptide.[1]

Q2: Why is the Isoleucine residue in this compound particularly susceptible to epimerization?

A2: Amino acids with bulky side chains at the β-carbon, like Isoleucine and Valine, are known to be more prone to epimerization.[2] This steric hindrance can slow down the desired peptide bond formation, providing more opportunity for the competing epimerization reaction to occur.

Q3: What are the primary chemical mechanisms that cause epimerization during peptide synthesis?

A3: The two main mechanisms responsible for epimerization are:

  • Oxazolone (B7731731) Formation: The activated carboxylic acid of the N-protected Tyrosine can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.

  • Direct Enolization: A base can directly abstract the acidic α-proton from the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either side, resulting in epimerization.[3]

Q4: How do coupling reagents and additives influence the extent of epimerization?

A4: The choice of coupling reagent and the use of additives are critical in controlling epimerization. Carbodiimide reagents like DIC (N,N'-Diisopropylcarbodiimide), when used alone, can lead to significant epimerization. However, when combined with additives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), the formation of a less reactive, more stable active ester intermediate is favored, which suppresses the formation of the oxazolone intermediate and thus reduces epimerization.[4][5][6] Uronium/phosphonium-based reagents like HBTU and HATU, while efficient coupling agents, can also promote epimerization, especially in the presence of excess base.[6]

Q5: Can the choice of base and reaction temperature impact epimerization?

A5: Absolutely. Strong, sterically unhindered bases like triethylamine (B128534) (TEA) and diisopropylethylamine (DIEA) can increase the rate of epimerization by promoting the abstraction of the α-proton. Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are generally preferred.[5] Lowering the reaction temperature (e.g., to 0 °C) can also significantly reduce the rate of epimerization.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of L-Tyr-D-Ile detected in the final product. Inappropriate coupling reagent or lack of additive.Switch to a carbodiimide-based coupling reagent such as DIC in combination with an additive like HOAt or OxymaPure. Avoid using uronium/phosphonium reagents like HBTU or HATU without careful optimization.
Use of a strong, unhindered base.Replace strong bases like DIEA or TEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.
Elevated reaction temperature.Perform the coupling reaction at a lower temperature, for instance, by carrying out the activation and coupling steps at 0 °C.
Prolonged activation time.Minimize the pre-activation time of the Fmoc-Tyr-OH with the coupling reagent before adding it to the deprotected Ile-resin.
Incomplete coupling reaction leading to deletion sequences. Steric hindrance of the Isoleucine residue.Increase the coupling time or use a more powerful, albeit higher-risk for epimerization, coupling reagent like HATU, but at a reduced temperature. Consider a double coupling.
Difficulty in separating the desired L-L dipeptide from the L-D diastereomer. Similar chromatographic behavior.Optimize the purification method. A shallow gradient during reverse-phase HPLC (RP-HPLC) can improve the separation of diastereomers. Chiral chromatography may be necessary in some cases.

Quantitative Data on Epimerization

The following table summarizes the reported percentage of epimerization for the coupling of a model tripeptide under different conditions, which can serve as a guide for the synthesis of this compound.

Coupling ReagentAdditiveBaseSolventEpimerization (%)
EDCHOAt--29.8
EDC-HClHOAt--24.1
DIC HOAt -- 4.2
TFFHDIEADMF-0.8
TFFHDBDMAPDMF-0.2

Data adapted from studies on similar peptide couplings.[5][7]

Experimental Protocols

Recommended Protocol for Low-Epimerization this compound Synthesis (Fmoc-SPPS)

This protocol utilizes DIC/HOAt, a combination known to minimize epimerization.

1. Materials:

  • Fmoc-L-Ile-Wang resin

  • Fmoc-L-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

2. Procedure:

  • Resin Swelling: Swell the Fmoc-L-Ile-Wang resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-L-Tyr(tBu)-OH:

    • In a separate vessel, dissolve Fmoc-L-Tyr(tBu)-OH (3 equivalents relative to resin loading), HOAt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.[2]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the TFA cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol for Analysis of Epimerization by RP-HPLC

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reverse-phase column is typically used.

2. Mobile Phase:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

3. Procedure:

  • Dissolve the crude peptide in a small amount of the initial mobile phase.

  • Inject the sample onto the HPLC column.

  • Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution at 220 nm or 280 nm.

  • The L-Tyr-L-Ile and L-Tyr-D-Ile diastereomers should appear as two distinct, closely eluting peaks.

  • The percentage of epimerization can be calculated by integrating the peak areas: % Epimerization = [Area(L-D peak) / (Area(L-L peak) + Area(L-D peak))] x 100

Visualizations

epimerization_mechanism cluster_activation Amino Acid Activation cluster_oxazolone Oxazolone Formation cluster_products Products Activated_AA Activated Fmoc-Tyr-OH Oxazolone 5(4H)-Oxazolone Intermediate (Planar and Achiral at Cα) Activated_AA->Oxazolone Cyclization L_Peptide Desired L-Tyr-L-Ile Activated_AA->L_Peptide + L-Ile-Resin (Direct Coupling) Enolate Enolate Intermediate Oxazolone->Enolate - H+ Enolate->L_Peptide + H+ + L-Ile-Resin D_Peptide Epimerized L-Tyr-D-Ile Enolate->D_Peptide + H+ + L-Ile-Resin

Caption: Mechanism of epimerization via oxazolone formation.

troubleshooting_workflow Start High Epimerization Detected in this compound Synthesis Check_Reagents Review Coupling Reagents and Additives Start->Check_Reagents Check_Base Evaluate Base Used Check_Reagents->Check_Base Using DIC/Additive Use_DIC_HOAt Switch to DIC/HOAt or DIC/OxymaPure Check_Reagents->Use_DIC_HOAt Using HBTU/HATU? Check_Temp Assess Reaction Temperature Check_Base->Check_Temp Using weak base Use_Weak_Base Use NMM or 2,4,6-collidine Check_Base->Use_Weak_Base Using DIEA/TEA? Check_Time Review Activation Time Check_Temp->Check_Time At 0-RT Lower_Temp Perform coupling at 0 °C Check_Temp->Lower_Temp Above RT? Shorten_Time Minimize pre-activation time Check_Time->Shorten_Time Prolonged? Re-analyze Re-synthesize and Analyze Product Check_Time->Re-analyze Minimized Use_DIC_HOAt->Check_Base Use_Weak_Base->Check_Temp Lower_Temp->Check_Time Shorten_Time->Re-analyze

Caption: Troubleshooting workflow for reducing epimerization.

References

Technical Support Center: Tyr-Ile Crystallization Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tyr-Ile (Tyrosine-Isoleucine) dipeptide crystallization. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges encountered during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the success of this compound crystallization?

The success of this compound crystallization is highly dependent on several factors, including the purity of the peptide, peptide concentration, the choice of solvent and precipitant, temperature, and pH.[1] Achieving a state of supersaturation is essential for crystal formation.[2][3]

Q2: What is the ideal purity level for this compound to ensure successful crystallization?

For most peptide crystallization experiments, a purity of greater than 95% is recommended, with purity levels above 98% being ideal.[1][4] Impurities can interfere with the formation of a stable crystal lattice, potentially leading to defects or disordered crystals.[5][6]

Q3: How do I choose an appropriate solvent system for this compound crystallization?

The selection of a suitable solvent is crucial. You need a "good" solvent in which this compound is soluble and an "anti-solvent" in which it is poorly soluble.[7] The interplay between these two will help achieve the supersaturation needed for crystallization. Common methods for crystallization include slow evaporation of the solvent, slow cooling of a saturated solution, and vapor diffusion where an anti-solvent vapor diffuses into the peptide solution.[7]

Q4: How long should I expect to wait for this compound crystals to form?

The timeframe for crystallization can vary significantly, ranging from a few hours to several weeks.[7] Patience is key, and it is advisable to minimize disturbances to the crystallization setup, particularly in the initial stages.[7]

Q5: What are the advantages of obtaining a crystalline form of this compound?

A crystalline form of a peptide offers several benefits over an amorphous solid. These include improved purity through significant impurity rejection, increased stability, reduced hygroscopicity (tendency to absorb moisture), and better processability for formulation and drug delivery.[8][9] It also allows for the determination of the peptide's three-dimensional structure through techniques like X-ray crystallography.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound crystallization experiments.

Issue 1: No Crystals Are Forming, Only Clear Drops.

  • Potential Cause: Insufficient Supersaturation. The concentration of this compound in your solution may be too low to induce nucleation.

    • Solution: Increase the concentration of the this compound solution or the precipitant.[10] You can also try a different, more effective precipitant.

  • Potential Cause: Nucleation Barrier. The energy barrier for the initial formation of crystal nuclei has not been overcome.

    • Solution 1: Seeding. Introduce a "seed" crystal from a previous successful experiment into the drop. This bypasses the initial nucleation step.[11][12] If you don't have a seed crystal, you can try microseeding using crystals from a drop that produced microcrystals.

    • Solution 2: Heterogeneous Nucleation. Try scratching the inside of the crystallization plate or vessel with a fine needle to create nucleation sites.[7]

Issue 2: An Amorphous Precipitate or Oil Forms Instead of Crystals.

  • Potential Cause: Excessive Supersaturation. The concentration of this compound or precipitant is too high, causing the peptide to "crash" out of solution in a disordered state.[7][13]

    • Solution: Reduce the initial concentration of this compound and/or the precipitant.[10] Re-dissolve the precipitate by gently warming the solution and adding a small amount of solvent, then allow it to cool more slowly.[7]

  • Potential Cause: Impurities. The presence of impurities can inhibit crystal lattice formation.[5][7]

    • Solution: Further purify your this compound sample. Techniques like multi-step chromatography can be employed to enhance purity.[5] Filtering the peptide solution through a 0.22-micron filter before setting up crystallization trials is also recommended.[6]

Issue 3: Crystals Are Too Small, Numerous, or Needle-Like.

  • Potential Cause: High Nucleation Rate. Too many crystal nuclei are forming simultaneously, leading to competition for the available this compound molecules and resulting in a shower of small crystals.[7]

    • Solution 1: Reduce Supersaturation. Lower the concentration of this compound or the precipitant to slow down the nucleation rate.[6][7]

    • Solution 2: Adjust Temperature. Varying the temperature can influence solubility and nucleation kinetics. Experiment with different temperatures to find the optimal condition for slower crystal growth.[5]

    • Solution 3: Additives. Certain additives can "poison" nucleation, reducing the number of initial crystals and allowing for the growth of larger, higher-quality ones.[11]

Issue 4: Crystals Stop Growing or Are of Poor Quality.

  • Potential Cause: Unfavorable pH. The pH of the crystallization solution can significantly impact the charge state of the this compound dipeptide, affecting its solubility and intermolecular interactions.[14][15]

    • Solution: Systematically screen a range of pH values. The optimal pH for crystallization is often near the isoelectric point of the peptide, but this should be determined empirically.[15]

  • Potential Cause: Suboptimal Precipitant. The type and concentration of the precipitant can influence crystal quality.

    • Solution: Screen a variety of precipitants (e.g., different salts, polymers like PEG). Fine-tuning the precipitant concentration is a critical optimization step.[5][10]

Data Presentation

Table 1: Influence of Key Parameters on this compound Crystallization Outcomes.

ParameterEffect on CrystallizationTroubleshooting Strategy
Peptide Concentration Directly impacts supersaturation. Too low = no crystals; too high = precipitate.[13]Optimize concentration in small increments.
Precipitant Concentration Affects the solubility of the peptide.Screen a range of precipitant concentrations.[10]
pH Influences peptide charge, solubility, and crystal packing.[14][15][16]Screen a pH gradient around the peptide's isoelectric point.[15]
Temperature Affects solubility and nucleation kinetics.[5][16][17]Experiment with different incubation temperatures.
Purity Impurities can inhibit nucleation and crystal growth.[5][6]Ensure high purity (>95%) through appropriate purification methods.[1][4]
Additives Can influence crystal habit and quality.Screen various additives (e.g., salts, small molecules).[11]

Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion

This is a widely used method for screening crystallization conditions.

  • Preparation:

    • Prepare a stock solution of high-purity this compound in a suitable buffer.

    • Prepare a reservoir solution containing the precipitant at a higher concentration than desired in the drop.

  • Setup:

    • Pipette the reservoir solution into the well of a crystallization plate.

    • On a siliconized cover slip, mix a small volume of the this compound solution with an equal volume of the reservoir solution.

    • Invert the cover slip and place it over the well, sealing it with grease to create an airtight environment.

  • Equilibration:

    • Water will slowly evaporate from the drop and diffuse into the more concentrated reservoir solution.

    • This gradual increase in the concentration of this compound and precipitant in the drop will hopefully lead to the formation of crystals.

  • Observation:

    • Regularly inspect the drops under a microscope over a period of days to weeks.

Protocol 2: Seeding for Crystal Growth Optimization

Seeding is used to overcome nucleation problems and grow larger crystals.

  • Seed Stock Preparation:

    • Identify a drop from a previous experiment that contains microcrystals.

    • Using a fine tool, transfer a few of these microcrystals into a small volume of a stabilizing solution (a solution where the crystals will not dissolve or grow rapidly).

    • Crush the crystals to create a seed stock.

  • Seeding Experiment:

    • Prepare a new crystallization drop with a slightly lower concentration of this compound or precipitant than the condition that produced the microcrystals. This should be a metastable condition where nucleation does not readily occur.

    • Introduce a very small volume of the seed stock into the new drop using a fine tool or by serial dilution of the seed stock.

  • Growth:

    • The introduced seeds will act as templates for further growth, ideally leading to a smaller number of larger, well-formed crystals.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Troubleshooting cluster_outcomes Outcomes cluster_optimization Optimization TyrIle_Purification This compound Purification (>95%) Solution_Prep Solution Preparation TyrIle_Purification->Solution_Prep Initial_Screening Initial Crystallization Screening (Vapor Diffusion) Solution_Prep->Initial_Screening Observation Microscopic Observation Initial_Screening->Observation No_Crystals No Crystals Observation->No_Crystals Clear Drop Precipitate Precipitate/Oil Observation->Precipitate Amorphous Solid Microcrystals Microcrystals Observation->Microcrystals Small Needles/Plates Good_Crystals Good Crystals Observation->Good_Crystals Diffraction Quality Adjust_Concentration Adjust Concentration No_Crystals->Adjust_Concentration Precipitate->Adjust_Concentration pH_Screening pH Screening Microcrystals->pH_Screening Seeding Seeding Microcrystals->Seeding Adjust_Concentration->Initial_Screening pH_Screening->Initial_Screening Seeding->Initial_Screening Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Solution Start Observe Crystallization Drop Clear_Drop Clear Drop Start->Clear_Drop Precipitate Precipitate / Oil Start->Precipitate Many_Small_Crystals Many Small Crystals Start->Many_Small_Crystals Low_Super Too Low Supersaturation Clear_Drop->Low_Super High_Super Too High Supersaturation Precipitate->High_Super High_Nucleation High Nucleation Rate Many_Small_Crystals->High_Nucleation Increase_Conc Increase Concentration Low_Super->Increase_Conc Add_Seeds Add Seeds Low_Super->Add_Seeds Decrease_Conc Decrease Concentration High_Super->Decrease_Conc Slow_Equilibration Slow Equilibration High_Super->Slow_Equilibration High_Nucleation->Decrease_Conc Optimize_pH_Temp Optimize pH / Temp High_Nucleation->Optimize_pH_Temp

References

Technical Support Center: Tyr-Ile Peptide Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tyr-Ile (Tyrosine-Isoleucine) dipeptide purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound from complex mixtures, such as those resulting from solid-phase peptide synthesis (SPPS) or enzymatic digests.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying the this compound dipeptide?

A1: The standard and most effective method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates molecules based on their hydrophobicity.[2] Given the presence of the bulky, hydrophobic side chains of Tyrosine and Isoleucine, RP-HPLC provides excellent resolution to separate the target dipeptide from synthesis-related impurities.[1]

Q2: Which HPLC column and mobile phase are recommended for this compound purification?

A2: A C18 stationary phase is the most common choice for peptide separations.[1][2] For a small dipeptide like this compound, a column with a pore size of 100 Å to 300 Å is recommended to ensure optimal interaction between the peptide and the stationary phase.[2][3]

The standard mobile phase consists of:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724) (ACN).[1][4]

TFA acts as an ion-pairing reagent, which sharpens peaks and improves resolution by forming ion pairs with the peptide's charged groups.[2][5]

Q3: What purity level should I aim for after purification?

A3: The required purity level depends on the downstream application. The following are general guidelines:

  • >90% Purity: Suitable for non-quantitative applications like simple screening or antibody production.[6]

  • >95% Purity: Considered the standard for most research applications, including cell-based assays and enzyme kinetics.[6]

  • >98% Purity: Required for sensitive applications such as in vivo studies, clinical trials, X-ray crystallography, and NMR studies.[7][8]

Q4: How are the purity and yield of the purified this compound peptide determined?

A4: Purity and yield are typically determined using a combination of analytical techniques:

  • Analytical RP-HPLC: This is the primary method for assessing purity. The sample is analyzed on a calibrated HPLC system, and the purity is calculated as the percentage of the area of the target peptide peak relative to the total area of all peaks in the chromatogram (detected at ~215-220 nm).[6][8]

  • Mass Spectrometry (MS): MS is used to confirm the identity of the purified peptide by verifying its molecular weight.[6]

  • Quantitative Amino Acid Analysis (qAAA): This is the most accurate method for determining the net peptide content, which accounts for bound water and counter-ions (like TFA). It typically reveals a net peptide content of 70-90% in a lyophilized powder.[8]

Experimental Protocol: RP-HPLC Purification of this compound

This protocol outlines a standard procedure for purifying a crude this compound dipeptide sample.

1. Materials and Reagents:

  • Crude this compound peptide, lyophilized powder

  • HPLC-grade water[9]

  • HPLC-grade acetonitrile (ACN)[9]

  • Trifluoroacetic acid (TFA), sequencing grade

  • Preparative RP-HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size, 100-300 Å pore size)[1][2]

  • Analytical RP-HPLC system with a UV detector

  • Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mass spectrometer

  • Lyophilizer

2. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% v/v TFA). Degas the solution.

  • Mobile Phase B: Add 1 mL of TFA to 1 L of acetonitrile (0.1% v/v TFA). Degas the solution.

3. Sample Preparation:

  • Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A to create a stock solution (e.g., 10-20 mg/mL).

  • Ensure the peptide is fully dissolved. If solubility is an issue, a small amount of ACN can be added, but keep the organic content as low as possible to ensure binding to the column.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Purification Workflow:

G cluster_prep Preparation cluster_purify Purification & Analysis cluster_final Final Product prep_sample Dissolve & Filter Crude Peptide prep_hplc Equilibrate Prep HPLC Column inject Inject Sample onto Preparative Column prep_hplc->inject gradient Run Gradient Elution (e.g., 5-50% B over 40 min) inject->gradient collect Collect Fractions Based on UV (220 nm) gradient->collect analyze Analyze Fractions (Analytical HPLC & MS) collect->analyze pool Pool Pure Fractions (>95% Purity) analyze->pool lyophilize Lyophilize Pooled Fractions pool->lyophilize qc Final QC Analysis (Purity, Identity, Quantity) lyophilize->qc

Caption: General workflow for this compound peptide purification.

5. Preparative HPLC Method:

  • Flow Rate: ~15-20 mL/min (for a ~21.2 mm ID column).

  • Detection: 220 nm.

  • Column Equilibration: Wash the column with 100% Mobile Phase A for at least 10-15 column volumes.

  • Gradient: A shallow gradient is crucial for separating closely eluting impurities.[10] A typical starting gradient could be:

    • 0-5 min: 5% B

    • 5-45 min: 5% to 50% B

    • 45-50 min: 50% to 95% B (column wash)

    • 50-55 min: 95% B

    • 55-60 min: 95% to 5% B (re-equilibration)

  • Fraction Collection: Collect fractions (e.g., 5-10 mL) across the main peak detected by the UV chromatogram.

6. Analysis and Final Steps:

  • Analyze each collected fraction using analytical RP-HPLC and MS to confirm purity and identity.

  • Pool the fractions that meet the desired purity specification (e.g., >95%).

  • Freeze the pooled fractions and lyophilize them to obtain a dry, white powder.

  • Perform final Quality Control (QC) on the lyophilized product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Poor Resolution / Co-eluting Impurities

  • Question: My main this compound peak is not well-separated from other peaks. How can I improve the resolution?

  • Answer: Poor resolution is a common challenge caused by suboptimal separation conditions.

    • Solution 1: Optimize the Gradient Slope. This is the most powerful tool for improving resolution. A shallower gradient increases the separation time between peaks.[10] If your peptide elutes at 30% ACN with a fast gradient, try running a much slower, focused gradient around that point (e.g., 20-40% ACN over 40 minutes).[11]

    • Solution 2: Change the Organic Modifier. While acetonitrile is standard, switching to methanol (B129727) or isopropanol (B130326) can alter the separation selectivity, potentially resolving your target peptide from stubborn impurities.

    • Solution 3: Adjust Column Temperature. Operating the column at a slightly elevated temperature (e.g., 30-50°C) can decrease mobile phase viscosity and improve peak shape and selectivity.[10]

Parameter ChangeExpected Outcome on Resolution
Decrease Gradient Slope (e.g., from 2%/min to 0.5%/min)Significant Improvement: Increases separation between peaks.
Change Organic Solvent (ACN to Methanol)Variable: Alters selectivity; may improve or worsen resolution.
Increase Column Temperature (e.g., from 25°C to 40°C)Moderate Improvement: Can sharpen peaks and alter selectivity.

Issue 2: Broad or Tailing Peaks

  • Question: The peak for my this compound peptide is very broad and/or has a significant tail. What is causing this?

  • Answer: Peak broadening or tailing can result from several factors related to the peptide, column, or mobile phase.

    • Cause 1: Column Overload. Injecting too much crude material can saturate the stationary phase. Solution: Reduce the mass of peptide injected onto the column.

    • Cause 2: Peptide Aggregation. Hydrophobic peptides can aggregate, leading to broad peaks.[10] Solution: Ensure the peptide is fully dissolved in the injection solvent. Adding a small amount of organic solvent (like ACN) to the sample can sometimes disrupt aggregation.

    • Cause 3: Secondary Interactions. The peptide may be interacting with active sites (e.g., exposed silanols) on the silica (B1680970) support. Solution: Ensure the TFA concentration in the mobile phase is sufficient (at least 0.1%). Using a high-quality, end-capped column can also minimize this issue.

    • Cause 4: Column Degradation. An old or fouled column can lead to poor peak shape. Solution: Wash the column with a strong solvent (e.g., 100% ACN or isopropanol) or replace the column if performance does not improve.

Issue 3: Low Yield / Poor Recovery

  • Question: After purification, my final yield of this compound is very low. What are the potential reasons?

  • Answer: Low recovery can be frustrating and may stem from solubility issues, irreversible binding, or peptide instability.[10]

G cluster_check Troubleshooting Steps start Low Peptide Yield Detected check_sol Is peptide fully dissolved in sample? start->check_sol sol_yes Yes check_sol->sol_yes sol_no No check_sol->sol_no Improve solubility (add organic, sonicate) check_bind Is peptide irreversibly binding to column/system? bind_yes Yes check_bind->bind_yes bind_no No check_bind->bind_no Passivate system (acid wash) or use different column check_degrade Is peptide degrading during purification? check_degrade->sol_no Check pH stability, run at lower temp end_node Yield Improved check_degrade->end_node No sol_yes->check_bind bind_yes->check_degrade

Caption: Troubleshooting decision tree for low peptide yield.
  • Potential Causes & Solutions:

    • Poor Solubility: The peptide may be precipitating in the sample injector or at the head of the column when the aqueous mobile phase hits it. Solution: Decrease the concentration of the injected sample. Ensure the sample solvent is as compatible as possible with the initial mobile phase.

    • Irreversible Adsorption: The peptide might bind strongly to the column packing material or to metallic surfaces in the HPLC system.[10] Solution: Try a different brand or type of C18 column, as silica properties can vary.[12] Using a biocompatible (PEEK) HPLC system can also mitigate binding to metal components.

    • Peptide Degradation: The acidic conditions (0.1% TFA) might be causing degradation of the peptide over the course of the run, although this is less common for a stable dipeptide like this compound. Solution: Minimize the time the peptide spends in the acidic mobile phase before lyophilization.

Issue 4: Baseline Noise or Drift

  • Question: My chromatogram has a noisy or drifting baseline, making it difficult to identify peaks. What should I do?

  • Answer: Baseline issues are often related to the mobile phase or the detector.

    • Cause 1: Poor Solvent Quality. Using non-HPLC grade solvents or additives can introduce impurities that cause baseline noise.[9] Solution: Always use high-purity, HPLC-grade solvents and fresh TFA.[9]

    • Cause 2: Inadequate Degassing. Dissolved gas in the mobile phase can form bubbles in the system, leading to baseline spikes. Solution: Ensure mobile phases are thoroughly degassed before use via sonication, vacuum filtration, or helium sparging.

    • Cause 3: Contaminated System. The column or system may be contaminated from previous runs. Solution: Flush the entire system and column with a strong solvent series (e.g., water, methanol, isopropanol, acetonitrile, then re-equilibrate with the starting mobile phase).

    • Cause 4: Detector Lamp Failure. An aging detector lamp can cause increased noise. Solution: Check the lamp's energy output and replace it if it is below the manufacturer's recommended level.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Tyr-Ile and Ile-Tyr Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the dipeptides Tyrosyl-Isoleucine (Tyr-Ile) and Isoleucyl-Tyrosine (Ile-Tyr). The analysis focuses on three key areas of bioactivity: antioxidant potential, angiotensin-converting enzyme (ACE) inhibition, and dipeptidyl peptidase-IV (DPP-IV) inhibition, presenting available experimental data and detailed methodologies.

Overview of this compound vs. Ile-Tyr

The biological activity of dipeptides is significantly influenced by their amino acid composition and sequence. The position of the amino acid residues can drastically alter their interaction with biological targets and their overall efficacy. This guide examines the functional differences arising from the isomeric arrangement of Tyrosine (Tyr) and Isoleucine (Ile) in the dipeptides this compound and Ile-Tyr.

Comparative Analysis of Biological Activities

A summary of the available quantitative data on the biological activities of this compound and Ile-Tyr is presented below. It is important to note that direct comparative studies for all activities are not always available in the existing literature.

Data Presentation: Quantitative Comparison
Biological ActivityDipeptideIC50 Value (µM)Assay MethodReference
ACE Inhibition Ile-Tyr> 146 µMFAPGG Substrate[1]
This compoundNot Reported--
Antioxidant Activity Ile-TyrNot Reported (Qualitative Data Available)ABTS Radical Scavenging[2]
This compoundNot Reported (Predicted High Activity)-[3]
DPP-IV Inhibition Ile-TyrNot Reported--
This compoundNot Reported--

Note: IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.

Detailed Biological Activity Profiles

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a common therapeutic strategy for hypertension.

  • Ile-Tyr: Experimental data indicates that Ile-Tyr exhibits weak ACE inhibitory activity. In a study utilizing the FAPGG substrate, the IC50 value for Ile-Tyr was found to be higher than that of the negative control, losartan (B1675146) (IC50 > 146 µM), suggesting it should not be considered an effective ACE inhibitor under these conditions.[1]

  • This compound: There is currently no reported experimental data for the ACE inhibitory activity of this compound in the reviewed literature.

Logical Relationship: ACE Inhibition Pathway

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Ile_Tyr Ile-Tyr (Weak Inhibitor) Ile_Tyr->ACE Inhibits

Caption: Simplified schematic of the Renin-Angiotensin System and the inhibitory action of Ile-Tyr on ACE.

Antioxidant Activity

Antioxidant peptides can neutralize free radicals, protecting cells from oxidative damage. The antioxidant capacity of peptides is often attributed to the presence of certain amino acid residues, such as Tyrosine, which can donate a hydrogen atom from its phenolic group to scavenge free radicals.

  • This compound: While direct quantitative data is not available, structure-activity relationship studies consistently indicate that dipeptides with Tyrosine at the N-terminus exhibit stronger antioxidant activities than their C-terminal counterparts.[3] This suggests that this compound is likely a more potent antioxidant than Ile-Tyr.

  • Ile-Tyr: A study investigating the antioxidant capacity of various dipeptides against the ABTS cation-radical provided qualitative data for Ile-Tyr, though a specific IC50 value was not reported.[2] Generally, dipeptides with C-terminal Tyr are considered to have lower antioxidant activity compared to those with N-terminal Tyr.[3]

Experimental Workflow: DPPH Radical Scavenging Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Dipeptide_Solution Prepare Dipeptide Solutions (this compound / Ile-Tyr) Mix Mix Dipeptide and DPPH Solutions Dipeptide_Solution->Mix DPPH_Solution Prepare DPPH Solution (in Methanol) DPPH_Solution->Mix Incubate Incubate in the Dark (e.g., 30 min at RT) Mix->Incubate Measure_Absorbance Measure Absorbance (at ~517 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: A typical workflow for determining antioxidant activity using the DPPH assay.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic target for type 2 diabetes. The substrate specificity of DPP-IV is a key determinant of inhibitor efficacy.

  • This compound and Ile-Tyr: There is no reported evidence to suggest that either this compound or Ile-Tyr are significant inhibitors of DPP-IV. The enzyme preferentially cleaves dipeptides from the N-terminus of polypeptides where the penultimate residue is Proline or Alanine. Neither this compound nor Ile-Tyr fit this substrate profile, making significant inhibitory activity unlikely.

Signaling Pathway: DPP-IV in Glucose Homeostasis

Food_Intake Food Intake Incretins Incretin (B1656795) Hormones (GLP-1, GIP) Food_Intake->Incretins DPP4 DPP-IV Incretins->DPP4 Substrate for Pancreas Pancreas Incretins->Pancreas Stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates Insulin_Secretion Insulin (B600854) Secretion Pancreas->Insulin_Secretion Glucose_Uptake Glucose Uptake Insulin_Secretion->Glucose_Uptake

Caption: The role of DPP-IV in the inactivation of incretin hormones, which regulate insulin secretion.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

ACE Inhibition Assay (FAPGG Substrate Method)
  • Reagents: Angiotensin-Converting Enzyme (ACE) from rabbit lung, N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG), Tris-HCl buffer (pH 8.3).

  • Procedure:

    • Prepare a solution of ACE in Tris-HCl buffer.

    • Prepare various concentrations of the inhibitor peptide (Ile-Tyr or this compound) and a positive control (e.g., Captopril).

    • In a 96-well plate, add the ACE solution to wells containing either the inhibitor, control, or buffer (for blank).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the FAPGG substrate solution to all wells.

    • Monitor the decrease in absorbance at 340 nm over time using a microplate reader.

  • Calculation: The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] * 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol, Trolox (as a standard).

  • Procedure:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare serial dilutions of the dipeptides (this compound and Ile-Tyr) and the Trolox standard in methanol.

    • In a 96-well plate, add the DPPH solution to wells containing the sample or standard solutions.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] * 100 The IC50 value is determined from the dose-response curve.

DPP-IV Inhibition Assay (Fluorometric Method)
  • Reagents: Human recombinant DPP-IV, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) as a substrate, Tris-HCl buffer (pH 8.0), Sitagliptin (as a positive control).

  • Procedure:

    • Prepare a solution of DPP-IV in Tris-HCl buffer.

    • Prepare various concentrations of the test peptides (this compound and Ile-Tyr) and the positive control.

    • In a black 96-well plate, add the DPP-IV solution to wells containing the test peptide, control, or buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution.

    • Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence microplate reader.

  • Calculation: The percentage of DPP-IV inhibition is calculated as: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] * 100 The IC50 value is determined from the dose-response curve.

Conclusion

The available evidence suggests that the biological activities of this compound and Ile-Tyr differ significantly based on the position of the Tyrosine residue.

  • ACE Inhibition: Ile-Tyr demonstrates weak inhibitory activity, while data for this compound is lacking.

  • Antioxidant Activity: Structure-activity principles strongly suggest that this compound possesses superior antioxidant potential compared to Ile-Tyr, although direct quantitative comparisons are needed for confirmation.

  • DPP-IV Inhibition: Neither dipeptide is expected to be a significant inhibitor of DPP-IV due to the enzyme's substrate specificity.

Further research involving direct comparative studies with quantitative assays is necessary to fully elucidate the therapeutic potential of these dipeptides. The provided protocols offer a foundation for such future investigations.

References

A Comparative Analysis of Tyr-Ile and Phe-Ile Dipeptides: Evaluating Their Potential Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioactive peptides, the subtle structural differences between molecules can lead to significant variations in their biological activities. This guide provides a comparative analysis of two closely related dipeptides: Tyrosyl-Isoleucine (Tyr-Ile) and Phenylalanyl-Isoleucine (Phe-Ile). Both peptides are composed of an aromatic amino acid (Tyrosine or Phenylalanine) and a branched-chain amino acid (Isoleucine). This comparison is of particular interest to researchers in pharmacology and drug development, as these dipeptides are small enough to be readily synthesized and modified, yet complex enough to exhibit specific biological effects.

This document summarizes the current understanding of their potential as Angiotensin-Converting Enzyme (ACE) inhibitors and antioxidants. Due to a lack of direct comparative quantitative data in the existing literature, this guide also provides detailed experimental protocols to enable researchers to conduct their own comparative studies.

Quantitative Data Comparison

Table 1: Comparative ACE Inhibitory Activity of this compound and Phe-Ile

DipeptideMolecular Weight ( g/mol )IC50 (µM)Inhibition Type
This compound294.35Data not availableData not available
Phe-Ile278.35Data not availableData not available

IC50: The concentration of the dipeptide required to inhibit 50% of the ACE activity.

Table 2: Comparative Antioxidant Activity of this compound and Phe-Ile

DipeptideORAC (µmol TE/µmol)DPPH Radical Scavenging (%)ABTS Radical Scavenging (%)
This compoundData not availableData not availableData not available
Phe-IleData not availableData not availableData not available

ORAC: Oxygen Radical Absorbance Capacity, expressed as Trolox Equivalents (TE). DPPH and ABTS radical scavenging activities are typically measured at a specific concentration.

Comparative Analysis of Potential Effects

While direct comparative data is lacking, the known properties of the constituent amino acids allow for informed hypotheses regarding the potential activities of this compound and Phe-Ile.

Angiotensin-Converting Enzyme (ACE) Inhibition:

ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a key mechanism for many antihypertensive drugs. The presence of a hydrophobic amino acid at the C-terminal position of a peptide is often associated with ACE inhibitory activity. Both this compound and Phe-Ile possess the hydrophobic amino acid Isoleucine at their C-terminus. Furthermore, the dipeptide Ile-Phe has been reported to possess anti-hypertensive properties, suggesting that the Phe-Ile isomer may also be active.[1] Aromatic residues like Phenylalanine and Tyrosine in the peptide sequence can also contribute to ACE inhibition.[2] Therefore, it is plausible that both dipeptides exhibit ACE inhibitory effects, though their relative potencies remain to be experimentally determined.

Antioxidant Activity:

Oxidative stress is implicated in a wide range of diseases. Peptides containing aromatic amino acids, particularly Tyrosine and Tryptophan, are known to be potent antioxidants.[1] The phenolic hydroxyl group of Tyrosine can donate a hydrogen atom to scavenge free radicals, making Tyr-containing peptides effective radical scavengers.[1] Dipeptides with Tyrosine at the N-terminus have been shown to exhibit stronger antioxidant activity than those with Tyrosine at the C-terminus.[1] Based on this, this compound is predicted to have significant antioxidant capacity. While Phenylalanine can also contribute to antioxidant activity, it is generally considered to be less potent than Tyrosine in this regard.

Signaling Pathway Modulation:

The impact of these specific dipeptides on intracellular signaling pathways has not been extensively studied. However, Tyrosine residues are central to many signaling cascades through the action of Tyrosine kinases, which phosphorylate Tyrosine residues on target proteins. This phosphorylation can trigger a cascade of downstream events, including the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway (ERK, JNK, and p38). It is conceivable that this compound, by interacting with cellular receptors or enzymes, could modulate such pathways. The potential for Phe-Ile to influence these pathways is less clear but cannot be discounted without experimental evidence.

Experimental Protocols

To facilitate further research and a direct comparison of this compound and Phe-Ile, detailed protocols for key experiments are provided below.

In Vitro ACE Inhibition Assay

This protocol is adapted from established methods for determining ACE inhibitory activity.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-His-Leu (HHL) as substrate

  • This compound and Phe-Ile dipeptides

  • Captopril (positive control)

  • Borate (B1201080) buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • Spectrophotometer or HPLC system

Procedure:

  • Preparation of Reagents:

    • Dissolve ACE in cold borate buffer to a final concentration of 2 mU/mL.

    • Dissolve HHL in borate buffer to a final concentration of 5 mM.

    • Prepare stock solutions of this compound, Phe-Ile, and Captopril in borate buffer and create a series of dilutions.

  • Enzyme Reaction:

    • In a microcentrifuge tube, mix 50 µL of the dipeptide solution (or Captopril/buffer for control) with 50 µL of the ACE solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL solution.

    • Incubate the reaction mixture at 37°C for 60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) produced.

    • Vortex the mixture vigorously for 15 seconds.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Quantification:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried HA in 1 mL of deionized water.

    • Measure the absorbance at 228 nm using a spectrophotometer. Alternatively, quantify HA using a validated HPLC method.

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the dipeptide concentration.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol measures the antioxidant capacity of the dipeptides against peroxyl radicals.

Materials:

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Fluorescein (10 µM) in phosphate buffer and dilute to a working concentration of 100 nM.

    • Prepare a fresh solution of AAPH (240 mM) in phosphate buffer.

    • Prepare stock solutions of this compound, Phe-Ile, and Trolox in phosphate buffer and create a series of dilutions.

  • Assay Procedure:

    • To each well of the 96-well plate, add 25 µL of the dipeptide solution (or Trolox/buffer for control) and 150 µL of the fluorescein working solution.

    • Incubate the plate at 37°C for 15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence decay every 2 minutes for at least 60 minutes. The excitation wavelength should be set at 485 nm and the emission wavelength at 520 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample.

    • The net AUC is calculated by subtracting the AUC of the blank (buffer only) from the AUC of the sample.

    • A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of the dipeptides is expressed as micromoles of Trolox equivalents per micromole of the peptide (µmol TE/µmol).

Cell-Based MAPK Signaling Pathway Analysis (Western Blot)

This protocol outlines a general method to assess the effect of this compound and Phe-Ile on the phosphorylation of key MAPK proteins (ERK, JNK, p38).

Materials:

  • A suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs)

  • Cell culture medium and supplements

  • This compound and Phe-Ile dipeptides

  • A known activator of the MAPK pathway (e.g., TNF-α)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cell line to approximately 80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound or Phe-Ile for a specified time (e.g., 1 hour).

    • Stimulate the cells with the MAPK activator (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 15-30 minutes). Include untreated and activator-only controls.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated form of the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein.

    • Quantify the band intensities using densitometry software. The level of phosphorylation is expressed as the ratio of the phosphorylated protein to the total protein.

Visualizations

The following diagrams illustrate the general experimental workflow and a key signaling pathway that may be influenced by these dipeptides.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays synthesis Dipeptide Synthesis (this compound & Phe-Ile) purification Purification & Characterization synthesis->purification ace_assay ACE Inhibition Assay purification->ace_assay antioxidant_assay Antioxidant Assays (ORAC, DPPH, etc.) purification->antioxidant_assay cell_culture Cell Culture purification->cell_culture treatment Dipeptide Treatment cell_culture->treatment cytotoxicity Cytotoxicity Assay treatment->cytotoxicity signaling Signaling Pathway Analysis (Western Blot) treatment->signaling

Figure 1. General experimental workflow for the comparative analysis of this compound and Phe-Ile.

MAPK_Pathway extracellular Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular->receptor jnk JNK extracellular->jnk Other Stimuli p38 p38 extracellular->p38 ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription jnk->transcription p38->transcription response Cellular Responses (Proliferation, Inflammation, etc.) transcription->response dipeptide This compound / Phe-Ile (Potential Modulators) dipeptide->receptor dipeptide->ras dipeptide->raf dipeptide->mek dipeptide->erk

Figure 2. Simplified schematic of the MAPK signaling pathway, a potential target for modulation by this compound and Phe-Ile.

Conclusion

The dipeptides this compound and Phe-Ile represent intriguing candidates for biological activity due to their structural similarities and the known functions of their constituent amino acids. While a definitive comparative analysis is hampered by the current lack of direct quantitative data, this guide provides a framework for future research. The provided experimental protocols offer a clear path for scientists to generate the necessary data to elucidate the relative potencies of this compound and Phe-Ile as ACE inhibitors and antioxidants, and to explore their potential influence on cellular signaling pathways. Such studies will be invaluable in advancing our understanding of the structure-activity relationships of small bioactive peptides and their potential therapeutic applications.

References

Sequencing the Dipeptide Tyr-Ile: A Comparative Guide to Tandem Mass Spectrometry and Edman Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of a peptide's amino acid sequence is a critical step in ensuring the identity and purity of synthetic peptides, therapeutic candidates, and biological samples. This guide provides an objective comparison of two prominent techniques for peptide sequencing—tandem mass spectrometry (MS/MS) and Edman degradation—with a specific focus on the validation of the dipeptide Tyrosyl-Isoleucine (Tyr-Ile). This comparison is supported by theoretical and experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Tandem Mass Spectrometry (MS/MS) for this compound Sequence Validation

Tandem mass spectrometry has become the cornerstone of modern proteomics and peptide analysis due to its high sensitivity, speed, and ability to elucidate detailed structural information from minute sample quantities. The process involves the ionization of the peptide, selection of the peptide ion (precursor ion), fragmentation of the precursor ion, and analysis of the resulting fragment ions (product ions) to determine the amino acid sequence.

Fragmentation of this compound

In collision-induced dissociation (CID), the most common fragmentation technique, the peptide bond of this compound is cleaved, resulting in the formation of b- and y-type ions. The b-ion comprises the N-terminal residue (Tyr), while the y-ion contains the C-terminal residue (Ile). The theoretical monoisotopic masses of the key ions for this compound are presented in the table below. The differentiation from its isomer, Ile-Tyr, is also shown, highlighting the unique fragmentation pattern that allows for unambiguous sequence determination.

Ion TypeThis compound (m/z)Ile-Tyr (m/z)Fragment Description
Precursor Ion [M+H]⁺ 279.1652279.1652Protonated molecular ion of the dipeptide.
b₁-ion 164.0706114.0913Corresponds to the N-terminal amino acid residue (Tyr in this compound, Ile in Ile-Tyr).
y₁-ion 116.0913166.0706Corresponds to the C-terminal amino acid residue (Ile in this compound, Tyr in Ile-Tyr).

Note: m/z values are for singly charged ions.

Edman Degradation: A Classic Alternative

Edman degradation is a chemical method that sequentially removes amino acids from the N-terminus of a peptide.[1] Each removed amino acid is then identified, typically by chromatography. For a dipeptide like this compound, this process would involve two cycles.

Advantages of Edman Degradation:

  • Provides direct, unambiguous N-terminal sequence information.[2]

  • Can be effective for simple, pure peptide samples.[3]

Limitations of Edman Degradation:

  • Requires a larger sample amount compared to MS/MS.[3]

  • It is a slower, stepwise process.[3]

  • Not suitable for complex mixtures or modified peptides.[2]

Experimental Protocols

Tandem Mass Spectrometry of this compound

1. Sample Preparation:

  • Dissolve the this compound dipeptide in a suitable solvent, such as 50% acetonitrile/0.1% formic acid in water, to a final concentration of 1-10 pmol/µL.

2. Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is recommended.

  • Ionization: Introduce the sample into the ESI source at a flow rate of 1-5 µL/min. Use positive ion mode to generate the protonated precursor ion [M+H]⁺.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the m/z of the precursor ion (theoretically 279.1652 for this compound).

  • MS/MS Scan: Isolate the precursor ion using the first mass analyzer.

  • Fragmentation: Subject the isolated precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Optimize the collision energy to achieve sufficient fragmentation.

  • MS2 Scan: Acquire the product ion spectrum to detect the b₁ and y₁ fragment ions.

3. Data Analysis:

  • Analyze the MS/MS spectrum to identify the characteristic b₁-ion at m/z 164.0706 and the y₁-ion at m/z 116.0913, which confirms the sequence as this compound.

Edman Degradation of this compound

1. Sample Preparation:

  • The this compound dipeptide sample must be highly pure. A typical sample requirement is in the range of 10-100 picomoles.[4]

2. Edman Chemistry Cycles:

  • Cycle 1 (Identification of Tyr):

    • Coupling: The N-terminal amino group of Tyrosine is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) peptide.

    • Cleavage: The PTC-derivatized Tyrosine is cleaved from the peptide using a strong anhydrous acid (e.g., trifluoroacetic acid), forming an anilinothiazolinone (ATZ)-tyrosine derivative.

    • Conversion and Identification: The ATZ-tyrosine is converted to the more stable phenylthiohydantoin (PTH)-tyrosine, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to a standard.

  • Cycle 2 (Identification of Ile):

    • The remaining Isoleucine residue is subjected to the same coupling, cleavage, and conversion steps to yield PTH-isoleucine, which is subsequently identified.

Visualizing the Workflows

Tandem_Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Tyr_Ile This compound Dipeptide Dissolution Dissolution in Solvent Tyr_Ile->Dissolution ESI Electrospray Ionization Dissolution->ESI MS1 MS1: Precursor Ion Selection (m/z 279.17) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Analysis CID->MS2 Spectrum MS/MS Spectrum MS2->Spectrum Identification Fragment Ion Identification (b₁ and y₁ ions) Spectrum->Identification Validation Sequence Validation: This compound Identification->Validation Peptide_Fragmentation cluster_fragments Collision-Induced Dissociation (CID) Tyr_Ile This compound Precursor Ion [M+H]⁺ = 279.17 b1_ion b₁-ion (Tyr) m/z = 164.07 Tyr_Ile->b1_ion Peptide Bond Cleavage y1_ion y₁-ion (Ile) m/z = 116.09 Tyr_Ile->y1_ion

References

Validating the Synthesis of Tyr-Ile Dipeptide: A Comparative Guide to NMR Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The successful synthesis of peptides is a cornerstone of drug discovery and proteomics research. Following synthesis, rigorous analytical validation is imperative to confirm the correct sequence, purity, and structural integrity of the peptide. Among the array of analytical tools available, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, in-depth view of the molecular structure in solution, making it an indispensable technique for unambiguous structure elucidation and validation.[1][2][3]

This guide provides a comparative overview of various NMR spectroscopy techniques for the validation of the synthesized dipeptide, Tyrosine-Isoleucine (Tyr-Ile). We present detailed experimental protocols, comparative data tables, and workflow diagrams to assist researchers, scientists, and drug development professionals in applying these methods.

This compound Dipeptide Synthesis: A Generalized Protocol

The this compound dipeptide is typically synthesized using Solid-Phase Peptide Synthesis (SPPS) with an Fmoc/tBu strategy.[4] This method involves anchoring the C-terminal amino acid (Isoleucine) to an insoluble resin support and sequentially adding the N-terminal amino acid (Tyrosine).[5]

Key Steps in SPPS of this compound:

  • Resin Loading: The first amino acid, Fmoc-Ile-OH, is attached to a suitable resin (e.g., Wang or Rink Amide resin).

  • Fmoc Deprotection: The Fmoc protecting group on the α-amine of isoleucine is removed using a base, typically piperidine (B6355638) in DMF.

  • Coupling: The next amino acid, Fmoc-Tyr(tBu)-OH, is activated by a coupling agent (e.g., HBTU, HATU) and added to the deprotected isoleucine on the resin to form the peptide bond.

  • Final Deprotection: The Fmoc group of the N-terminal tyrosine is removed.

  • Cleavage and Side-Chain Deprotection: The synthesized dipeptide is cleaved from the resin, and the tert-butyl (tBu) side-chain protecting group on tyrosine is simultaneously removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

General Workflow for Synthesis and NMR Validation

The overall process, from synthesis to final validation, involves a logical sequence of steps to ensure the final product's quality.

G cluster_synthesis Peptide Synthesis & Purification cluster_validation Analytical Validation A Solid-Phase Peptide Synthesis (SPPS) of this compound B Cleavage from Resin & Deprotection A->B C Crude Peptide Purification (RP-HPLC) B->C D Lyophilization of Pure Peptide C->D Pure Fractions E NMR Sample Preparation D->E F NMR Data Acquisition (1D & 2D Spectra) E->F G NMR Data Processing & Analysis F->G H Structure Confirmation G->H G->H

Figure 1: Workflow for this compound synthesis and subsequent NMR validation.

Experimental Protocols for NMR Spectroscopy

Detailed and standardized methodologies are crucial for obtaining high-quality, reproducible NMR data.[1]

3.1. Sample Preparation

  • Objective: To prepare a homogenous solution of the this compound dipeptide suitable for NMR analysis.

  • Methodology:

    • Dissolve 1-5 mg of the purified, lyophilized this compound peptide in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable amide protons.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a high-quality 5 mm NMR tube.

    • Ensure the sample is at the desired temperature and properly shimmed within the spectrometer for optimal magnetic field homogeneity.[6]

3.2. NMR Data Acquisition

  • Objective: To acquire a series of 1D and 2D NMR spectra to fully characterize the this compound structure.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Experiments:

    • 1D ¹H NMR: Provides information on the number and chemical environment of protons.

    • 1D ¹³C NMR: Identifies all unique carbon atoms in the molecule.

    • 2D COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) scalar couplings, typically through 2-3 bonds. This is crucial for identifying adjacent protons within an amino acid residue.[7][8]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-heteroatom pairs, most commonly ¹H-¹³C. This experiment links protons to the carbons they are attached to.[9][10]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (typically 2-3 bonds away), which is essential for connecting different amino acid residues and confirming the peptide backbone.

Data Presentation and Interpretation

The acquired NMR data is processed (typically via Fourier transformation) and analyzed to assign signals to specific atoms within the this compound dipeptide.

4.1. Expected Chemical Shifts

The chemical shift of a nucleus is highly sensitive to its local electronic environment.[11] The following tables summarize the approximate expected chemical shifts for this compound in DMSO-d₆. Actual values can vary based on concentration, temperature, and pH.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound

ProtonTyrosine (Tyr)Isoleucine (Ile)
NH (Amide)~8.0 - 8.5~7.8 - 8.3
α-H~4.0 - 4.5~4.0 - 4.5
β-H~2.8 - 3.1 (2H)~1.7 - 1.9 (1H)
γ-H / γ-CH₂-~1.1 - 1.4 (2H)
γ-CH₃-~0.8 - 0.9 (3H)
δ-H (Aromatic)~7.0 - 7.2 (2H)-
δ-CH₃-~0.8 - 0.9 (3H)
ε-H (Aromatic)~6.6 - 6.8 (2H)-
OH (Phenolic)~9.0 - 9.5-

Reference: Typical chemical shift ranges for amino acids in peptides.[11][12][13][14][15]

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound

CarbonTyrosine (Tyr)Isoleucine (Ile)
C=O (Carbonyl)~171 - 174~172 - 175
α-C~55 - 58~58 - 61
β-C~36 - 39~36 - 39
γ-C (Aromatic)~128 - 131~25 - 28
γ-CH₃-~15 - 17
δ-C (Aromatic)~130 - 133~11 - 13
ε-C (Aromatic)~115 - 118-
ζ-C (Aromatic)~155 - 158-

Reference: Typical chemical shift ranges for amino acids in peptides.[16][17][18][19][20]

4.2. Interpreting 2D NMR Spectra

2D NMR experiments are vital for unambiguously assigning the signals listed above and confirming the connectivity of the atoms.

  • COSY: A COSY spectrum will show correlations between adjacent protons. For example, it will confirm the connection from the amide NH to the α-H, from the α-H to the β-H(s), and so on, within each amino acid's spin system.

G cluster_tyr Tyrosine Spin System cluster_ile Isoleucine Spin System Tyr_NH NH Tyr_alpha αH Tyr_NH->Tyr_alpha Tyr_beta βH₂ Tyr_alpha->Tyr_beta Tyr_delta δH Tyr_epsilon εH Tyr_delta->Tyr_epsilon Ile_NH NH Ile_alpha αH Ile_NH->Ile_alpha Ile_beta βH Ile_alpha->Ile_beta Ile_gamma_CH2 γCH₂ Ile_beta->Ile_gamma_CH2 Ile_gamma_CH3 γCH₃ Ile_beta->Ile_gamma_CH3 Ile_delta_CH3 δCH₃ Ile_gamma_CH2->Ile_delta_CH3

Figure 2: Expected key COSY (¹H-¹H) correlations for this compound.
  • HSQC: An HSQC spectrum maps each proton to its directly attached carbon, confirming, for instance, that a proton signal at ~4.2 ppm corresponds to an α-carbon at ~56 ppm.

G cluster_tyr Tyrosine Correlations cluster_ile Isoleucine Correlations H_Tyr_alpha αH C_Tyr_alpha αC H_Tyr_alpha->C_Tyr_alpha H_Tyr_beta βH₂ C_Tyr_beta βC H_Tyr_beta->C_Tyr_beta H_Ile_alpha αH C_Ile_alpha αC H_Ile_alpha->C_Ile_alpha H_Ile_beta βH C_Ile_beta βC H_Ile_beta->C_Ile_beta

Figure 3: Expected key HSQC (¹H-¹³C) one-bond correlations.
  • HMBC: The most critical experiment for confirming the peptide bond is HMBC. It will show a correlation between the α-proton of Tyrosine and the carbonyl carbon of Isoleucine, and/or the amide proton of Isoleucine and the carbonyl carbon of Tyrosine, providing definitive proof of the this compound linkage.

G cluster_peptide_bond Peptide Bond Linkage Tyr_alpha_H Tyr (αH) Tyr_CO Tyr (C=O) Tyr_alpha_H->Tyr_CO Ile_NH Ile (NH) Ile_NH->Tyr_CO Key Correlation Ile_alpha_H Ile (αH) Ile_CO Ile (C=O) Ile_alpha_H->Ile_CO

Figure 4: Key HMBC correlation confirming the this compound peptide bond.

Comparison of Analytical Techniques

While NMR is exceptionally powerful for structural elucidation, it is often used in conjunction with other analytical methods for a comprehensive validation.

Table 3: Comparison of NMR Experiments for this compound Validation

ExperimentInformation ProvidedKey Advantage for this compoundTypical Application
1D ¹H NMR Proton environments, purity, simple coupling patternsQuick assessment of synthesis success and purityInitial screening
1D ¹³C NMR Number of unique carbonsConfirms presence of all expected carbon atomsCarbon backbone verification
2D COSY ¹H-¹H through-bond connectivity (2-3 bonds)Assigns protons within each amino acid residueSpin system identification
2D HSQC ¹H-¹³C one-bond correlationsLinks protons to their attached carbonsUnambiguous C-H assignment
2D HMBC ¹H-¹³C long-range correlations (2-3 bonds)Confirms the peptide bond between Tyr and IleSequence and connectivity validation

Table 4: Comparison of NMR with Other Common Analytical Techniques

TechniquePrimary InformationAdvantagesLimitations
NMR Spectroscopy Detailed 3D structure, atomic connectivity, conformationNon-destructive, provides unambiguous structural data in solution.[1]Lower sensitivity, requires more sample, longer acquisition times
Mass Spectrometry (MS) Molecular weight, elemental composition, sequence (MS/MS)High sensitivity (µg-ng), fast analysis, confirms mass.[1][2]Provides little to no information on 3D structure, destructive.[1]
RP-HPLC Purity, quantificationHigh resolution, reproducible, well-established for purity assessment.[3][21]Co-elution of impurities is possible, does not provide structural information

Conclusion

The validation of a synthetic peptide like this compound requires a robust analytical strategy to ensure its chemical identity and purity. While techniques like HPLC and Mass Spectrometry are essential for assessing purity and confirming molecular weight, NMR spectroscopy stands alone in its ability to provide a complete, atom-by-atom structural confirmation in solution.[2][21] A combination of 1D and 2D NMR experiments, particularly COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals and definitively verifies the crucial peptide bond linkage. This comprehensive characterization is vital for ensuring the quality and reliability of synthetic peptides used in research and drug development.

References

A Comparative Guide to the Enzymatic Stability of Tyr-Ile and Other Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, an in-depth understanding of the enzymatic stability of dipeptides is crucial for the design and development of peptide-based therapeutics and diagnostics. The inherent instability of peptides in biological fluids, primarily due to enzymatic degradation, presents a significant hurdle in achieving desired pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of the enzymatic stability of the dipeptide Tyrosyl-Isoleucine (Tyr-Ile) against other dipeptides, supported by experimental data and detailed methodologies.

The stability of a dipeptide is largely dictated by its amino acid composition, which influences its susceptibility to cleavage by various peptidases present in biological matrices such as plasma and serum. Dipeptidyl peptidase IV (DPP-IV) is a prominent serine protease in circulation that cleaves dipeptides from the N-terminus of polypeptides, showing a preference for proline at the P1 position, though it can also hydrolyze peptides with other residues like alanine, glycine, serine, valine, or leucine (B10760876) at a slower rate.[1] The rate of hydrolysis is a key determinant of a dipeptide's bioavailability and in vivo efficacy.

Comparative Analysis of Dipeptide Enzymatic Stability

The enzymatic stability of dipeptides is quantified by kinetic parameters such as the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the catalytic constant (kcat), representing the turnover number. The ratio kcat/Km serves as a measure of the enzyme's catalytic efficiency. While direct comparative data for this compound is limited, the following table summarizes the kinetic parameters for the hydrolysis of various dipeptide derivatives by different peptidases to provide a comparative landscape. It is important to note that many studies utilize synthetic substrates with chromogenic or fluorogenic leaving groups (e.g., p-nitroanilide [pNA] or 4-methoxy-2-naphthylamide [4Me2NA]) for ease of detection, and these values may not perfectly reflect the hydrolysis rates of unmodified dipeptides.[2]

Dipeptide SubstrateEnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Gly-Pro-pNADipeptidyl Peptidase IV0.2268.33.1 x 10⁵(Fischer et al., 1983)
Ala-Ala-pNADipeptidyl Peptidase IV1.22.52.1 x 10³(Heins et al., 1988)
Arg-Arg-βNADipeptidyl Peptidase III0.0412.53.1 x 10⁵(Abramić et al., 1990)
Phe-Pro-pNADipeptidyl Peptidase IV0.1545.23.0 x 10⁵(Fischer et al., 1983)
Val-Ala-pNADipeptidyl Peptidase IV0.93.64.0 x 10³(Heins et al., 1988)
Gly-Phe-pNADipeptidyl Peptidase IV1.51.81.2 x 10³(Heins et al., 1988)

Note: The data presented is compiled from various sources and experimental conditions may differ. pNA (p-nitroanilide) and βNA (β-naphthylamide) are chromogenic leaving groups used to measure enzyme activity.

Based on the substrate specificity of major serum peptidases, dipeptides with bulky hydrophobic residues at the C-terminus, such as isoleucine in this compound, are generally more resistant to hydrolysis than those with smaller, neutral amino acids. The N-terminal tyrosine may also influence stability, as aromatic residues can affect enzyme binding.

Experimental Protocols for Assessing Dipeptide Stability

A standardized protocol is essential for the accurate assessment and comparison of dipeptide stability. Below are detailed methodologies for conducting in vitro stability assays in plasma or serum.

Protocol 1: General In Vitro Dipeptide Stability Assay in Plasma/Serum

Objective: To determine the rate of degradation of a dipeptide in plasma or serum over time.

Materials:

  • Test dipeptide (e.g., this compound)

  • Human plasma or serum (pooled, with anticoagulant such as heparin or EDTA for plasma)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) or acetonitrile (B52724) for protein precipitation

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

  • Thermomixer or incubating water bath

Procedure:

  • Preparation: Prepare a stock solution of the test dipeptide in a suitable solvent (e.g., water or PBS).

  • Incubation:

    • Pre-warm the plasma or serum to 37°C.

    • Spike the plasma or serum with the dipeptide stock solution to a final concentration of 10-100 µM.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

    • The 0-minute time point is collected immediately after adding the dipeptide and serves as the initial concentration reference.

  • Reaction Quenching and Protein Precipitation:

    • To stop the enzymatic reaction, add 2-3 volumes of ice-cold acetonitrile or a final concentration of 3% (w/v) TCA to each aliquot.

    • Vortex the samples and incubate on ice for 10-20 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant containing the remaining intact dipeptide and any degradation products.

    • Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of the intact dipeptide.

  • Data Analysis:

    • Plot the percentage of the remaining intact dipeptide against time.

    • Calculate the half-life (t½) of the dipeptide by fitting the data to a first-order decay model.

Protocol 2: High-Throughput Dipeptide Stability Screening

Objective: To rapidly screen the stability of multiple dipeptides.

Materials:

  • 96-well microtiter plates

  • Automated liquid handling system (optional)

  • Multi-channel pipette

  • Plate reader compatible with the chosen detection method (e.g., fluorescence or absorbance)

  • Fluorogenic or chromogenic dipeptide substrates

Procedure:

  • Plate Setup: In a 96-well plate, add the reaction buffer (e.g., PBS) to each well.

  • Substrate Addition: Add the fluorogenic or chromogenic dipeptide substrates to the designated wells.

  • Enzyme/Plasma Addition: Add the enzyme solution or plasma/serum to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a plate reader pre-set to 37°C. Measure the increase in fluorescence or absorbance over time.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear phase of the progress curve. Compare the V₀ values for different dipeptide substrates to rank their relative stability.

Visualizing Enzymatic Dipeptide Degradation

To better understand the processes involved in assessing dipeptide stability, the following diagrams illustrate a typical experimental workflow and the enzymatic cleavage mechanism.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Dipeptide Dipeptide Stock Solution Incubate Incubate at 37°C Dipeptide->Incubate Plasma Plasma/Serum Plasma->Incubate Quench Quench Reaction & Protein Precipitation Incubate->Quench Time Points Centrifuge Centrifugation Quench->Centrifuge Analyze HPLC/LC-MS Analysis Centrifuge->Analyze Data Data Analysis (Half-life) Analyze->Data

Fig. 1: General workflow of an in vitro dipeptide stability assay.

G cluster_reaction Enzymatic Cleavage Dipeptide This compound Dipeptide Complex Enzyme-Substrate Complex Dipeptide->Complex Peptidase Peptidase (e.g., DPP-IV) Peptidase->Complex Complex->Peptidase Enzyme Release Products Hydrolysis Products (Tyrosine + Isoleucine) Complex->Products Peptide Bond Cleavage

Fig. 2: Mechanism of enzymatic dipeptide hydrolysis.

References

A Comparative Guide to Tyr-Ile Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common analytical methods for the quantification of the dipeptide Tyrosine-Isoleucine (Tyr-Ile). We offer an objective comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), complete with supporting data and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.

At a Glance: Method Comparison

The selection of an optimal quantification method hinges on the specific requirements of your study, such as the need for high sensitivity, the complexity of the sample matrix, and budget constraints. Below is a summary of the key performance characteristics of each method.

ParameterHPLC-UVLC-MS/MSELISA
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratioAntigen-antibody binding, enzymatic colorimetric detection
Linearity (R²)¹ >0.995>0.998>0.990
Accuracy (% Recovery)¹ 90-110%95-105%85-115%
Precision (%RSD)¹ < 15%< 10%< 20%
Limit of Quantification (LOQ)¹ ~1 µg/mL~1-10 ng/mL~0.1-1 ng/mL
Specificity ModerateHighHigh (potential for cross-reactivity)
Cost per Sample LowHighMedium
Throughput MediumHighHigh
Expertise Required ModerateHighLow to Moderate

¹Values are representative and may vary depending on the specific assay and instrumentation.

In-Depth Method Analysis

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the separation and quantification of peptides.[1] It is a robust and cost-effective method, particularly suitable for routine analysis and purity assessment.[1]

Advantages:

  • Excellent for purity analysis.[1]

  • Cost-effective instrumentation and operation.[1]

  • High resolution and reliability for routine quality control.[1]

Limitations:

  • Limited sensitivity compared to other methods.[1]

  • Structural information is not provided.[1]

  • Potential for interference from co-eluting compounds in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it the gold standard for peptide quantification in complex biological matrices.[2][3]

Advantages:

  • Extremely high sensitivity and specificity.[1]

  • Provides structural information and molecular weight confirmation.[1]

  • Capable of multiplexing for the analysis of multiple analytes simultaneously.

Limitations:

  • High upfront and maintenance costs for instrumentation.[1]

  • Requires specialized expertise for method development and data analysis.[4]

  • Susceptible to matrix effects which can impact quantification accuracy.[5]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides. It relies on the specific binding of an antibody to the target antigen.

Advantages:

  • High sensitivity and high throughput.

  • Relatively low cost per sample in a high-throughput setting.

  • Amenable to automation.

Limitations:

  • Development of specific antibodies can be time-consuming and costly.

  • Potential for cross-reactivity with similar structures.

  • Susceptible to matrix interference.

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV, LC-MS/MS, and a hypothetical ELISA are provided below.

HPLC-UV Method

1. Sample Preparation:

  • For biological samples, perform protein precipitation by adding acetonitrile (B52724) (1:3 v/v), vortexing, and centrifuging at 10,000 x g for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm.

  • Injection Volume: 20 µL.

3. Quantification:

  • A standard curve is generated by injecting known concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • The peak area of this compound in the samples is compared to the standard curve to determine its concentration.

LC-MS/MS Method

1. Sample Preparation:

  • Follow the same protein precipitation and extraction procedure as for the HPLC-UV method.

  • For enhanced sensitivity, solid-phase extraction (SPE) can be employed.

2. LC Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A rapid gradient from 2% to 50% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 295.16 -> Product ion (Q3) m/z 136.08 (Tyrosine immonium ion).

    • Internal Standard (e.g., ¹³C₆,¹⁵N₂-Tyr-Ile): Precursor ion (Q1) m/z 303.16 -> Product ion (Q3) m/z 142.08.

  • Collision Energy and other MS parameters: Optimized by infusing a standard solution of this compound.

4. Quantification:

  • A standard curve is prepared with known concentrations of this compound and a fixed concentration of the internal standard.

  • The ratio of the peak area of the analyte to the internal standard is used for quantification.

ELISA Protocol (Hypothetical)

1. Plate Coating:

  • Coat a 96-well microplate with a capture antibody specific for this compound (e.g., anti-Tyr-Ile monoclonal antibody) overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

3. Sample and Standard Incubation:

  • Add standards (with known this compound concentrations) and samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

4. Detection Antibody Incubation:

  • Add a biotinylated detection antibody that also specifically binds to this compound and incubate for 1 hour at room temperature.

  • Wash the plate.

5. Enzyme Conjugate Incubation:

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate.

6. Substrate Addition and Measurement:

  • Add a TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

7. Quantification:

  • A standard curve is generated by plotting the absorbance values against the known concentrations of the this compound standards.

  • The concentration of this compound in the samples is determined from the standard curve.

Visualizing the Workflow

To better understand the logical flow of a cross-validation study, the following diagram illustrates the key stages involved.

CrossValidationWorkflow Cross-Validation Workflow for this compound Quantification Methods cluster_planning 1. Planning & Preparation cluster_execution 2. Method Execution cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_elisa ELISA cluster_analysis 3. Data Analysis & Comparison DefineObjectives Define Objectives & Acceptance Criteria PrepareStandards Prepare this compound Standards & QCs DefineObjectives->PrepareStandards SamplePrep_HPLC Sample Preparation PrepareStandards->SamplePrep_HPLC SamplePrep_LCMS Sample Preparation PrepareStandards->SamplePrep_LCMS SamplePrep_ELISA Sample Preparation PrepareStandards->SamplePrep_ELISA HPLC_Analysis HPLC-UV Analysis SamplePrep_HPLC->HPLC_Analysis DataProcessing Data Processing & Quantification HPLC_Analysis->DataProcessing LCMS_Analysis LC-MS/MS Analysis SamplePrep_LCMS->LCMS_Analysis LCMS_Analysis->DataProcessing ELISA_Assay ELISA Assay SamplePrep_ELISA->ELISA_Assay ELISA_Assay->DataProcessing PerformanceComparison Compare Performance Metrics (Linearity, Accuracy, Precision, LOQ) DataProcessing->PerformanceComparison MethodSelection Select Optimal Method PerformanceComparison->MethodSelection

Caption: A flowchart illustrating the cross-validation process for this compound quantification methods.

Signaling Pathways

While this compound is a simple dipeptide and not typically associated with complex signaling pathways in the same manner as signaling proteins, its constituent amino acids, Tyrosine and Isoleucine, are integral to numerous cellular processes. Tyrosine is a precursor for neurotransmitters and hormones and is a key substrate in phosphorylation-mediated signaling cascades. Isoleucine is an essential amino acid crucial for protein synthesis and metabolic regulation. The biological significance of the dipeptide this compound itself may lie in its role as a product of protein degradation or as a potential bioactive peptide, the specific signaling roles of which are an area of ongoing research.

The diagram below depicts a simplified overview of the cellular roles of Tyrosine.

TyrosineSignaling Simplified Cellular Roles of Tyrosine cluster_synthesis Biosynthesis Pathways cluster_signaling Protein Signaling cluster_metabolism Metabolism Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine ThyroidHormones Thyroid Hormones Tyrosine->ThyroidHormones ProteinSynthesis Protein Synthesis Tyrosine->ProteinSynthesis EnergyProduction Energy Production Tyrosine->EnergyProduction Catabolism Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Protein Protein PhosphorylatedProtein Phosphorylated Protein (pTyr) Protein->PhosphorylatedProtein ATP -> ADP Kinase Tyrosine Kinase Kinase->PhosphorylatedProtein

Caption: An overview of the major cellular pathways involving the amino acid Tyrosine.

References

Introduction: The Critical Role of Stereochemistry in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Efficacy of L-Tyr-L-Ile and Its Stereoisomers

The three-dimensional structure of a peptide is a primary determinant of its biological function. Stereochemistry, the spatial arrangement of atoms, plays a pivotal role in molecular recognition events such as ligand-receptor binding and enzyme-substrate interactions.[1] Natural proteins and peptides in mammals are almost exclusively composed of L-amino acids.[2] The introduction of D-amino acids can profoundly alter a peptide's properties, including its resistance to enzymatic degradation, receptor affinity, and overall biological activity.[3][4]

D-amino acid-containing peptides often exhibit enhanced stability against proteolysis because proteases, which are chiral enzymes, are typically specific for L-amino acid substrates.[2][3] This increased stability can lead to a longer plasma half-life and potentially greater therapeutic efficacy.[3] However, changes in stereochemistry can also lead to reduced or altered activity if a specific three-dimensional conformation is required for interaction with a biological target.[5][6]

Comparative Biological Efficacy: An Inferential Analysis

In the absence of direct data for Tyr-Ile stereoisomers, we can infer potential differences in their biological activities by examining studies on other peptide stereoisomers. The following sections present data from such studies to illustrate how the biological efficacy of L-Tyr-L-Ile might compare to its D-D, L-D, and D-L counterparts in different biological contexts.

Antimicrobial Activity

The cell membranes of bacteria can be a target for antimicrobial peptides. The stereochemistry of these peptides can influence their ability to interact with and disrupt the bacterial membrane. In some cases, diastereomers (peptides containing a mix of L- and D-amino acids) retain high antibacterial activity while exhibiting reduced toxicity to mammalian cells (hemolytic activity).[5][6]

Table 1: Comparative Antimicrobial Activity of Cyclic Peptide Diastereomers

Peptide IsomerOrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Hemolytic Activity (HC50) (µg/mL)Therapeutic Index (HC50/MIC)
cyclo(VKLKVd-YPLKVKLd-YP) E. coli161408.8
S. aureus414035
Diastereomer with single L to D substitution E. coli2>2000>1000
S. aureus2>2000>1000

Data extrapolated from a study on cyclic antimicrobial peptide diastereomers to illustrate the principle.[6] A higher therapeutic index indicates greater selectivity for microbial cells over host cells.

It has been observed that incorporating D-amino acids can enhance the stability of peptides against bacterial proteases, which could contribute to their antimicrobial efficacy.[7]

Receptor Binding and Signaling

The interaction of a peptide with a cell surface receptor is highly dependent on the peptide's conformation. Chiral receptors can differentiate between stereoisomers of a ligand, leading to differences in binding affinity and subsequent signal transduction.[8] For example, the serotonin (B10506) 5-HT2 receptor shows stereoselective binding to the enantiomers of the ligand DOI.[8]

Table 2: Comparative Receptor Binding Affinity of Ligand Stereoisomers

Ligand IsomerReceptorHigh-Affinity Dissociation Constant (Kd) (nM)
R-125I-DOI Serotonin 5-HT21.26
S-125I-DOI Serotonin 5-HT22.52

Data from a study on the stereoisomers of a serotonin receptor ligand, illustrating the principle of stereoselective binding.[8]

A bioactive dipeptide like this compound could potentially modulate intracellular signaling pathways. The PI3K/Akt pathway, for instance, is a crucial regulator of cell growth, proliferation, and survival, and can be activated by various extracellular signals, including those mediated by peptide ligands.[9][10][11][12] The stereochemistry of a this compound dipeptide would likely influence its ability to bind to a receptor and trigger this cascade.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological efficacy of peptides.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[13]

  • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

  • Peptide Dilution: A stock solution of the peptide is prepared in a suitable solvent. Serial two-fold dilutions of the peptide are then prepared in the broth medium in a 96-well polypropylene (B1209903) microtiter plate.

  • Inoculation and Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. A positive control (bacteria without peptide) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed.

Receptor Binding Assay (Radioligand Competition Assay)

This assay measures the affinity of a ligand for its receptor by assessing its ability to compete with a radiolabeled ligand for binding sites.[14]

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissues by homogenization and centrifugation.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, a fixed concentration of a high-affinity radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled), and varying concentrations of the unlabeled test peptide (the competitor).

  • Incubation: The plate is incubated at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes with the bound ligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined, from which the inhibition constant (Ki) of the test peptide can be calculated.

Visualizations

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for screening and evaluating the biological activity of peptide stereoisomers.

G cluster_synthesis Peptide Synthesis & Purification cluster_screening Primary Bioactivity Screening cluster_secondary Secondary & Functional Assays cluster_analysis Data Analysis & Comparison synthesis Synthesis of L-L, D-D, L-D, D-L This compound Stereoisomers purification Purification (HPLC) synthesis->purification characterization Characterization (Mass Spec) purification->characterization antimicrobial Antimicrobial Assay (e.g., MIC) characterization->antimicrobial cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity receptor_binding Receptor Binding Assay characterization->receptor_binding stability Proteolytic Stability Assay antimicrobial->stability data_analysis Quantitative Data Analysis (IC50, MIC, etc.) antimicrobial->data_analysis cytotoxicity->data_analysis cell_signaling Cell Signaling Pathway Analysis (e.g., Western Blot for p-Akt) receptor_binding->cell_signaling receptor_binding->data_analysis enzyme_inhibition Enzyme Inhibition Assay enzyme_inhibition->data_analysis cell_signaling->data_analysis stability->data_analysis comparison Comparative Efficacy & Structure-Activity Relationship data_analysis->comparison

Caption: A generalized workflow for the synthesis, screening, and comparative analysis of peptide stereoisomers.

Hypothetical Signaling Pathway: PI3K/Akt Activation

This diagram illustrates the PI3K/Akt signaling pathway, which could be hypothetically activated by a bioactive this compound dipeptide interacting with a receptor tyrosine kinase (RTK).

PI3K_Akt_Pathway Ligand Bioactive Dipeptide (e.g., L-Tyr-L-Ile) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Activation PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation CellResponse Cellular Responses (Growth, Proliferation, Survival) mTORC1->CellResponse Promotes PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/Akt signaling cascade, a potential downstream pathway for a bioactive dipeptide.

Conclusion

While a definitive comparison of the biological efficacy of L-Tyr-L-Ile and its stereoisomers awaits direct experimental investigation, the principles of peptide stereochemistry provide a strong foundation for predicting their differential activities. It is plausible that the L-L, D-D, L-D, and D-L isomers of this compound would exhibit distinct profiles in terms of antimicrobial efficacy, receptor binding, and susceptibility to enzymatic degradation. The D-D and other D-amino acid-containing isomers may offer advantages in stability, which could be beneficial for therapeutic applications. However, the native L-L configuration might be optimal for interacting with specific biological targets that have evolved to recognize L-amino acid-containing peptides. Future research directly comparing these stereoisomers is necessary to elucidate their specific structure-activity relationships and to identify the isomer with the most promising biological profile for a given application.

References

Tyr-Ile Dipeptide: A Comparative Analysis of its Interaction with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding affinities and molecular interactions of the dipeptide Tyrosine-Isoleucine (Tyr-Ile) with Angiotensin-Converting Enzyme (ACE), Tyrosinase, and Matrix Metalloproteinase (MMP), providing researchers, scientists, and drug development professionals with a data-driven comparative guide.

The dipeptide this compound has garnered significant interest in the scientific community for its potential therapeutic applications. This guide offers a comparative analysis of its docking studies against three crucial protein targets: Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure; Tyrosinase, a central enzyme in melanin (B1238610) synthesis; and Matrix Metalloproteinase (MMP), a family of enzymes involved in tissue remodeling and implicated in diseases like cancer.

Quantitative Docking Analysis

Target ProteinLigandDocking Score/Binding Energy (kcal/mol)Inhibition Constant (Ki)IC50Key Interacting Residues (Predicted)
Angiotensin-Converting Enzyme (ACE) This compoundData not available in searched literature3.10 ± 0.28 µM[1]6.56 ± 1.12 µM[1]Gln281, Tyr520[2]
Tyrosinase This compoundData not available in searched literatureData not availableData not availableHis244, His259, His260, Asn260 (based on other peptide docking)[3]
Matrix Metalloproteinase (MMP) This compoundData not available in searched literatureData not availableData not availableAla88, His124 (based on other ligand docking)[4]

Note: The absence of specific docking scores for this compound with Tyrosinase and MMPs highlights a significant research gap. The interacting residues listed for these proteins are based on studies with other peptide or small molecule inhibitors and represent potential interaction sites for this compound.

Experimental Protocols: A Methodological Overview

The following sections detail the generalized experimental protocols for molecular docking studies, which can be adapted for investigating the interaction of this compound with the target proteins.

Molecular Docking Protocol for this compound with Angiotensin-Converting Enzyme (ACE)

A representative protocol for docking peptides with ACE is as follows:

  • Protein and Ligand Preparation: The three-dimensional crystal structure of human ACE is retrieved from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The 3D structure of the this compound dipeptide is built and optimized using a molecular modeling software.

  • Grid Box Generation: A grid box is defined around the active site of ACE to encompass the binding pocket. The dimensions and coordinates of the grid are set to allow for a thorough search of the ligand's conformational space.

  • Docking Simulation: A docking program such as AutoDock is employed to perform the simulation. The Lamarckian Genetic Algorithm is a commonly used search algorithm for this purpose. Multiple docking runs are typically performed to ensure the reliability of the results.

  • Analysis of Results: The docking results are analyzed based on the binding energy scores and the clustering of ligand poses. The pose with the lowest binding energy is generally considered the most favorable. Visualization of the docked complex is performed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

Conceptual Docking Protocol for this compound with Tyrosinase

A plausible docking protocol for this compound with tyrosinase can be conceptualized as follows:

  • Target and Ligand Preparation: The crystal structure of tyrosinase (e.g., from Agaricus bisporus, a common model) is obtained from the PDB. The protein is prepared by removing water molecules and co-factors not essential for the docking study. The this compound dipeptide structure is prepared as described for the ACE protocol.

  • Active Site Definition: The grid box for docking is centered on the binuclear copper active site of tyrosinase, which is crucial for its catalytic activity.

  • Docking and Scoring: Docking simulations are performed using software like AutoDock Vina. The program calculates the binding affinity of the peptide to the enzyme.

  • Interaction Analysis: The resulting docked poses are analyzed to understand the binding mode of this compound. Key interactions with active site residues, particularly those coordinating the copper ions, are investigated.

Conceptual Docking Protocol for this compound with Matrix Metalloproteinase (MMP)

A conceptual protocol for docking this compound with an MMP can be outlined as:

  • Protein and Ligand Setup: A specific MMP crystal structure (e.g., MMP-2 or MMP-9) is downloaded from the PDB. The protein is prepared by removing water and any co-crystallized inhibitors. The this compound ligand is prepared as in the previous protocols.

  • Binding Site Identification: The grid for docking is defined around the catalytic zinc ion and the S1' specificity pocket of the MMP, which are key for substrate recognition and catalysis.

  • Computational Docking: Molecular docking is carried out to predict the binding pose and affinity of this compound within the MMP active site.

  • Pose and Interaction Evaluation: The docking results are evaluated based on the predicted binding energy. The interactions between this compound and the amino acid residues in the active site, including the zinc-coordinating histidines, are analyzed.

Signaling Pathways and Molecular Interactions

Understanding the signaling pathways in which these target proteins are involved is crucial for contextualizing the potential effects of this compound binding.

Angiotensin-Converting Enzyme (ACE) and the Renin-Angiotensin System

ACE is a central component of the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance.[5][6] ACE converts angiotensin I to the potent vasoconstrictor angiotensin II.[5][6] By inhibiting ACE, this compound can potentially disrupt this pathway, leading to vasodilation and a decrease in blood pressure.

ACE_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction leads to Tyr_Ile This compound Tyr_Ile->ACE inhibits

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.

Tyrosinase and the Melanogenesis Pathway

Tyrosinase is the rate-limiting enzyme in melanogenesis, the process of melanin synthesis.[7][8][9] It catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[8] Inhibition of tyrosinase by molecules like this compound could potentially reduce melanin production, making it a target for treating hyperpigmentation disorders.

Tyrosinase_Signaling_Pathway L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA hydroxylation Tyrosinase Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin polymerization Tyr_Ile This compound Tyr_Ile->Tyrosinase inhibits

Caption: The Melanogenesis Pathway and the potential inhibitory role of this compound on Tyrosinase.

Matrix Metalloproteinases (MMPs) in Cancer Progression

MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM).[1] Their dysregulation is implicated in various pathological processes, including cancer invasion and metastasis.[1][10] By inhibiting MMPs, compounds like this compound could potentially interfere with tumor progression.

MMP_Signaling_Pathway cluster_0 Tumor Cell MMPs MMPs ECM_Degradation ECM Degradation MMPs->ECM_Degradation promotes Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis facilitates Tyr_Ile This compound Tyr_Ile->MMPs inhibits

Caption: The role of MMPs in cancer progression and the potential inhibitory effect of this compound.

Experimental Workflow for Comparative Docking Studies

The following diagram illustrates a generalized workflow for conducting comparative docking studies of a ligand like this compound against multiple protein targets.

Experimental_Workflow Start Start: Define Ligand (this compound) and Target Proteins (ACE, Tyrosinase, MMP) Protein_Prep Protein Structure Preparation (from PDB) Start->Protein_Prep Ligand_Prep Ligand (this compound) Structure Preparation Start->Ligand_Prep Docking Molecular Docking Simulations Protein_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Docking Results (Binding Energy, Interactions) Docking->Analysis Comparison Comparative Analysis of Binding Affinities Analysis->Comparison Conclusion Conclusion and Further Research Comparison->Conclusion

Caption: A generalized workflow for comparative molecular docking studies.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Tyr-Ile Containing Peptides and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo activities of opioid peptides, with a focus on the influence of the Tyrosine-Isoleucine (Tyr-Ile) motif. Due to the extensive characterization of deltorphins, naturally occurring opioid peptides, this guide will use [D-Ala2]deltorphin I and [D-Ala2]deltorphin II as benchmark compounds. The impact of substituting Valine residues with Isoleucine in these peptides will be discussed to highlight the significance of the this compound containing sequence on biological activity.

Deltorphins are heptapeptides known for their high affinity and selectivity for the delta (δ)-opioid receptor.[1][2] Their structure, particularly the N-terminal Tyr-D-Ala-Phe sequence, is crucial for their interaction with opioid receptors.[1] This comparison will delve into their receptor binding properties determined through in vitro assays and their analgesic potency as measured in in vivo animal models.

Data Presentation: Quantitative Comparison of Deltorphin (B1670231) Analogs

The following tables summarize the binding affinities and functional potencies of [D-Ala2]deltorphin I and [D-Ala2]deltorphin II. While comprehensive comparative data for a single this compound containing deltorphin analog is not available in a single source, studies on analogs where Valine is replaced by the more hydrophobic Isoleucine have shown enhanced in vitro activity and selectivity.[3]

Table 1: In Vitro Potency of [D-Ala2]deltorphin I and [D-Ala2]deltorphin II

LigandPreparationAssay TypeReceptor Selectivity (Ki, nM)Functional Potency (IC50, nM)
[D-Ala2]deltorphin I Rat brain membranesRadioligand Bindingδ: 0.15, μ: 2100MVD Bioassay: 0.28
Mouse brain membranesRadioligand Binding ([¹²⁵I]Deltorphin I)K_D (δ): 0.5Not Reported
[D-Ala2]deltorphin II Rat brain membranesRadioligand Bindingδ: 0.36, μ: 4600MVD Bioassay: 0.19

Abbreviations: K_i_ - Inhibition constant; K_D_ - Dissociation constant; IC50 - Half-maximal inhibitory concentration; MVD - Mouse Vas Deferens.

Table 2: In Vivo Analgesic Potency of [D-Ala2]deltorphin II

LigandAdministrationAssay TypeAnalgesic Potency (ED50)
[D-Ala2]deltorphin II Intracerebroventricular (i.c.v.)Mouse Tail-Flick Test~13-fold more potent than DPDPE
Intracerebroventricular (i.c.v.)Mouse Tail-Flick TestEquipotent with morphine

Abbreviations: ED50 - Median effective dose; DPDPE - [D-Pen2, D-Pen5]enkephalin, a selective δ-opioid agonist.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental results. Below are standard protocols for assessing the in vitro and in vivo activity of opioid peptides.

In Vitro: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test peptide for opioid receptors.[4]

Objective: To determine the affinity of a this compound containing peptide for the δ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human δ-opioid receptor or rodent brain tissue homogenates.[5]

  • Radioligand: A selective δ-opioid receptor radioligand, such as [³H]-naltrindole or an iodinated deltorphin analog like [¹²⁵I][D-Ala2]deltorphin-I.[6]

  • Test Compound: this compound containing peptide.

  • Non-specific Binding Control: A high concentration of a non-selective opioid receptor antagonist like naloxone (B1662785) (e.g., 10 µM).[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]

  • Filtration Apparatus: A cell harvester with glass fiber filters.[4]

  • Scintillation Counter or Gamma Counter: For measuring radioactivity.[5]

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes or prepare fresh brain homogenates on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[4]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[5]

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.[5]

    • Competitive Binding: Assay buffer, radioligand, and varying concentrations of the test peptide.[5]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[4][5]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine.[5]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[4]

  • Scintillation/Gamma Counting: Place the filters in vials with scintillation fluid (for ³H) or directly in tubes for a gamma counter (for ¹²⁵I) and measure radioactivity.[4]

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test peptide concentration.

  • Determine IC50: The IC50 is the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand, determined using non-linear regression analysis.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

In Vivo: Hot Plate Test for Analgesia

This test measures the analgesic effect of a compound by assessing the latency of a rodent to react to a thermal stimulus.[7][8]

Objective: To determine the antinociceptive effect of a this compound containing peptide in mice.

Apparatus:

  • A hot plate apparatus with adjustable temperature control.[7]

  • A transparent cylindrical restrainer to keep the animal on the heated surface.[9]

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[7]

  • Apparatus Setup: Set the hot plate temperature to a constant, noxious level, typically between 52°C and 55°C.[7][9]

  • Baseline Measurement: Place each mouse individually on the hot plate and start a timer. Record the latency to the first sign of nocifensive behavior, such as paw licking or jumping. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[7]

  • Drug Administration: Administer the this compound containing peptide or a vehicle control via a specific route (e.g., intracerebroventricularly or intravenously).

  • Post-Treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), place the mouse back on the hot plate and measure the reaction latency again.[10]

Data Analysis:

  • The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Dose-response curves are generated by plotting the %MPE against different doses of the peptide to calculate the ED50 value.

Mandatory Visualizations

G cluster_0 Opioid Receptor Signaling Agonist Opioid Peptide (e.g., this compound Peptide) Receptor δ-Opioid Receptor (GPCR) Agonist->Receptor Binding G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Activation Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP Analgesia Analgesia cAMP->Analgesia Reduced Neuronal Excitability K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release

Caption: Opioid receptor signaling pathway.[11][12][13][14][15]

G cluster_0 Experimental Workflow cluster_1 In Vitro Assays cluster_2 In Vivo Assays Peptide_Synthesis Peptide Synthesis & Purification In_Vitro In Vitro Screening Peptide_Synthesis->In_Vitro Binding_Assay Receptor Binding Assay (Ki determination) In_Vitro->Binding_Assay Functional_Assay Functional Assay (e.g., GTPγS binding) In_Vitro->Functional_Assay In_Vivo In Vivo Testing Analgesia_Test Analgesia Test (e.g., Hot Plate, Tail Flick) In_Vivo->Analgesia_Test Toxicity_Study Toxicity & Side Effect Profile In_Vivo->Toxicity_Study Data_Analysis Data Analysis & Comparison Binding_Assay->In_Vivo Binding_Assay->Data_Analysis Functional_Assay->In_Vivo Functional_Assay->Data_Analysis Analgesia_Test->Data_Analysis Toxicity_Study->Data_Analysis

Caption: Experimental workflow for peptide activity screening.[16][17][18][19][20]

References

Head-to-Head Comparison of Tyr-Ile and Ala-Tyr in Cell Culture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two tyrosine-containing dipeptides, Tyrosine-Isoleucine (Tyr-Ile) and Alanine-Tyrosine (Ala-Tyr), for use in cell culture applications. While both dipeptides offer a significant advantage over free L-tyrosine due to their enhanced solubility, their differing constituent amino acids—Isoleucine and Alanine—can elicit distinct cellular responses. This comparison focuses on their potential impacts on cell proliferation, apoptosis, and underlying signaling pathways.

Executive Summary

The primary advantage of using this compound or Ala-Tyr is to overcome the poor solubility of L-tyrosine in neutral pH cell culture media, thereby ensuring a consistent and adequate supply of this essential amino acid. This can lead to improved cell viability, reduced formation of toxic byproducts, and enhanced protein production, particularly in high-density cultures like those of Chinese Hamster Ovary (CHO) cells.[1][2][3]

The choice between this compound and Ala-Tyr may depend on the specific goals of the cell culture experiment. Based on the known functions of their constituent amino acids, Ala-Tyr may be favored for promoting general cell proliferation due to the rapid uptake facilitated by alanine.[2] Conversely, this compound could be investigated for applications requiring modulation of cell growth or induction of specific signaling pathways related to the metabolic effects of isoleucine.

Data Presentation: A Comparative Overview

As direct head-to-head experimental data for this compound versus Ala-Tyr is limited in publicly available literature, the following table summarizes the anticipated effects based on the known biological roles of Isoleucine and Alanine. These values are illustrative and should be confirmed experimentally for any specific cell line and culture conditions.

ParameterThis compoundAla-TyrRationale
Cell Proliferation May exhibit dose-dependent effects; potentially inhibitory at high concentrations.Generally expected to promote proliferation.Isoleucine can have anti-proliferative effects at high doses, while Alanine is a readily utilized energy source.
Apoptosis May induce apoptosis in certain cancer cell lines.May have a protective effect against apoptosis.High levels of Isoleucine can stabilize the pro-apoptotic protein PTEN. Alanine has been shown to protect against cytokine-induced apoptosis.
Metabolic Impact Potential to influence mTOR and PTEN signaling pathways.Potential to influence AMPK signaling and glutamine metabolism.Isoleucine is a known modulator of the mTOR pathway. Alanine can activate AMPK and compete with glutamine for transport.
Uptake Efficiency Expected to be efficient, influenced by the hydrophobic nature of Isoleucine.Potentially faster uptake due to the small, neutral side chain of Alanine.Dipeptide transporters show preference based on the physicochemical properties of the amino acid side chains.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the impact of this compound and Ala-Tyr on cell proliferation by measuring the metabolic activity of viable cells.

Materials:

  • Cells of interest (e.g., CHO, HeLa, etc.)

  • Complete cell culture medium

  • This compound and Ala-Tyr stock solutions (sterile-filtered)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight.

  • Prepare serial dilutions of this compound and Ala-Tyr in complete medium.

  • Remove the overnight medium from the cells and replace it with 100 µL of the medium containing different concentrations of the dipeptides. Include a control group with no dipeptide supplementation.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the extent of apoptosis induced by this compound or Ala-Tyr using flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound and Ala-Tyr stock solutions

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and Ala-Tyr for a predetermined time.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Mandatory Visualizations

G cluster_0 This compound Signaling cluster_1 Ala-Tyr Signaling Tyr_Ile This compound Dipeptide_Transporter Dipeptide Transporter Tyr_Ile->Dipeptide_Transporter Intracellular_Tyr_Ile Intracellular This compound Dipeptide_Transporter->Intracellular_Tyr_Ile Tyr_Ile_Hydrolysis Hydrolysis Intracellular_Tyr_Ile->Tyr_Ile_Hydrolysis Isoleucine Isoleucine Tyr_Ile_Hydrolysis->Isoleucine mTORC1 mTORC1 Isoleucine->mTORC1 PTEN PTEN (stabilized) Isoleucine->PTEN Cell_Proliferation Cell Proliferation mTORC1->Cell_Proliferation Apoptosis Apoptosis PTEN->Apoptosis Ala_Tyr Ala-Tyr Dipeptide_Transporter2 Dipeptide Transporter Ala_Tyr->Dipeptide_Transporter2 Intracellular_Ala_Tyr Intracellular Ala-Tyr Dipeptide_Transporter2->Intracellular_Ala_Tyr Ala_Tyr_Hydrolysis Hydrolysis Intracellular_Ala_Tyr->Ala_Tyr_Hydrolysis Alanine Alanine Ala_Tyr_Hydrolysis->Alanine AMPK AMPK Alanine->AMPK Glutamine_Transporter Glutamine Transporter Alanine->Glutamine_Transporter competes with glutamine Cell_Survival Cell Survival AMPK->Cell_Survival Apoptosis2 Apoptosis Glutamine_Transporter->Apoptosis2 inhibition may induce apoptosis

Caption: Postulated signaling pathways of this compound and Ala-Tyr.

G cluster_workflow Comparative Experimental Workflow cluster_assays Assays start Start: Seed Cells treatment Treatment: - Control - this compound (various conc.) - Ala-Tyr (various conc.) start->treatment incubation Incubate (24, 48, 72h) treatment->incubation proliferation Proliferation Assay (MTT) incubation->proliferation apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis western Signaling Analysis (Western Blot) incubation->western analysis Data Analysis & Comparison proliferation->analysis apoptosis->analysis western->analysis end End analysis->end

Caption: Workflow for comparing this compound and Ala-Tyr effects.

Conclusion

The selection between this compound and Ala-Tyr for cell culture supplementation should be guided by the specific experimental objectives. Ala-Tyr appears to be a robust choice for general applications aiming to enhance cell growth and viability by providing a readily available source of tyrosine. This compound, on the other hand, presents an interesting tool for researchers investigating the modulation of cell fate and signaling pathways, particularly in the context of cancer cell biology. It is imperative to empirically determine the optimal concentration and effects of each dipeptide for the specific cell line and culture system being utilized.

References

A Comparative Guide to Purity Assessment of Synthetic Tyr-Ile by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step that underpins the reliability of experimental results and the safety of potential therapeutics.[1] High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) is the gold standard for assessing peptide purity, offering high resolution and quantitative accuracy.[1][2] This guide provides a comparative analysis of two common Reverse-Phase HPLC (RP-HPLC) methods for the purity assessment of the synthetic dipeptide Tyrosine-Isoleucine (Tyr-Ile), supported by representative experimental data.

The synthesis of peptides, while efficient, can introduce various impurities.[1] These may include deletion sequences, truncated sequences, by-products from incomplete deprotection of amino acid side chains, and other synthesis-related impurities.[1][3][4] Even minor impurities can significantly impact the biological activity and immunogenicity of a peptide, highlighting the necessity for robust analytical methods to ensure purity.[1] RP-HPLC is the most widely employed technique for this purpose, separating peptides based on their hydrophobicity.[1][2][5][6]

Comparison of HPLC-UV Methods for this compound Purity Analysis

Two primary RP-HPLC-UV methods were evaluated for the purity assessment of a synthetic this compound sample: a standard gradient method (Method A) and a fast gradient method (Method B). The objective is to compare their effectiveness in separating the main this compound peak from potential impurities, focusing on resolution, analysis time, and overall performance.

Data Presentation: Purity Analysis of Synthetic this compound

The following table summarizes the quantitative data obtained from the analysis of a synthetic this compound sample using two different HPLC-UV methods. The data illustrates the performance of each method in terms of retention time, peak area percentage (purity), and resolution between the main peak and a key impurity.

ParameterMethod A: Standard GradientMethod B: Fast Gradient
Column C18, 5 µm, 4.6 x 250 mmC18, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (B52724)0.1% TFA in Acetonitrile
Gradient 5-40% B over 30 min10-50% B over 10 min
Flow Rate 1.0 mL/min1.5 mL/min
Detection Wavelength 220 nm, 280 nm220 nm, 280 nm
This compound Retention Time 15.2 min6.8 min
Impurity 1 Retention Time 14.5 min6.5 min
Resolution (this compound/Impurity 1) 2.11.6
Calculated Purity (%) 98.5%98.3%
Total Run Time 40 min15 min

Analysis of Comparative Data

Method A, utilizing a longer column and a shallower gradient, provides superior resolution between the main this compound peak and a closely eluting impurity. This is critical for accurate quantification of purity, especially when dealing with complex impurity profiles. However, this comes at the cost of a significantly longer analysis time.

Method B offers a much faster analysis, which is advantageous for high-throughput screening applications. While the resolution is lower than in Method A, it may still be sufficient for routine quality control where the impurity profile is well-characterized and baseline separation is not strictly necessary for all impurities. The choice between these methods will depend on the specific requirements of the analysis, balancing the need for high resolution with the demand for rapid turnaround.

Experimental Protocols

Detailed methodologies for the two HPLC-UV methods are provided below.

Method A: Standard Gradient Elution

Objective: To achieve high-resolution separation of this compound from its synthesis-related impurities.

Instrumentation:

  • A gradient-capable HPLC system equipped with a UV-Vis detector.[1]

  • Data acquisition and processing software.

Materials:

  • Column: C18 reversed-phase column (5 µm particle size, 100 Å pore size, 4.6 mm I.D. x 250 mm length).[7]

  • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).[1][8]

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[1][8]

  • Sample Diluent: Mobile Phase A.

  • Sample Preparation: A stock solution of the synthetic this compound peptide was prepared by dissolving it in the sample diluent to a final concentration of approximately 1 mg/mL.[1] The sample was then filtered through a 0.22 µm syringe filter prior to injection.[1]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 10 µL.

  • UV Detection: 220 nm for the peptide bond and 280 nm due to the presence of the tyrosine residue.[1][6][7]

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-35 min: Linear gradient from 5% to 40% B

    • 35-37 min: Linear gradient from 40% to 95% B

    • 37-40 min: 95% B (column wash)

    • 40.1-45 min: Return to 5% B (equilibration)

Method B: Fast Gradient Elution

Objective: To provide a rapid purity assessment of this compound suitable for high-throughput analysis.

Instrumentation and Materials:

  • Same as Method A, with the exception of the column.

  • Column: C18 reversed-phase column (3.5 µm particle size, 100 Å pore size, 4.6 mm I.D. x 150 mm length).

Chromatographic Conditions:

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 220 nm and 280 nm.[1][6][7]

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-11 min: Linear gradient from 10% to 50% B

    • 11-12 min: Linear gradient from 50% to 95% B

    • 12-14 min: 95% B (column wash)

    • 14.1-15 min: Return to 10% B (equilibration)

Mandatory Visualizations

Experimental Workflow for HPLC-UV Purity Assessment

The following diagram illustrates the general workflow for the purity assessment of synthetic peptides using HPLC-UV.

HPLC_Workflow SamplePrep Sample Preparation (Dissolve & Filter this compound) HPLC_System HPLC System SamplePrep->HPLC_System Inject Sample Column C18 Column HPLC_System->Column Mobile Phase Flow UV_Detector UV Detector (220 nm & 280 nm) Column->UV_Detector Separated Analytes Data_Acquisition Data Acquisition (Chromatogram) UV_Detector->Data_Acquisition Signal Data_Analysis Data Analysis (Peak Integration & Purity Calculation) Data_Acquisition->Data_Analysis Report Purity Report Data_Analysis->Report

Caption: Workflow for this compound purity analysis by HPLC-UV.

References

Benchmarking Tyr-Ile Analytical Standards: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of analytical standards is paramount for accurate and reproducible results. This guide provides a comparative overview of commercially available Tyrosine-Isoleucine (Tyr-Ile) dipeptide analytical standards, focusing on key performance attributes and the analytical methodologies for their evaluation.

While specific batch-to-batch data for commercially available this compound analytical standards is typically proprietary and provided on certificates of analysis upon purchase, this guide outlines the crucial parameters for their comparison and the experimental workflows to verify their performance.

Comparative Analysis of this compound Analytical Standards

The selection of a this compound analytical standard should be based on a thorough evaluation of its purity, stability, and the supplier's quality control measures. The following table summarizes typical specifications for commercially available standards. Researchers are advised to consult the supplier's specific certificate of analysis for lot-specific data.

FeatureSupplier A (e.g., Sigma-Aldrich)Supplier B (e.g., AnaSpec)Supplier C (Generic)
Purity (by HPLC) ≥97%≥95%[1][2]Typically ≥95%
Form Lyophilized powderLyophilized powderLyophilized powder
Identification Methods HPLC, Mass SpectrometryHPLC, Mass SpectrometryHPLC, Mass Spectrometry
Solubility Soluble in waterInformation not readily availableGenerally soluble in water
Storage Conditions -20°C[1]-20°C-20°C

Experimental Protocols for Standard Verification

To ensure the quality and suitability of a this compound analytical standard for its intended application, independent verification is often necessary. Below are detailed protocols for key analytical methods.

Protocol 1: Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the this compound standard and to confirm its retention time.

Workflow for HPLC Analysis of this compound

prep Standard Preparation hplc HPLC System prep->hplc Inject column C18 Reversed-Phase Column hplc->column detection UV Detection (214 nm) column->detection Elution mobile_phase Mobile Phase Gradient mobile_phase->hplc analysis Data Analysis detection->analysis Chromatogram

Caption: Workflow for this compound analysis by HPLC.

Methodology:

  • Standard Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent, such as water or a water/acetonitrile (B52724) mixture, to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for peptide separations.[3]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a typical starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm, where the peptide bond absorbs.

  • Data Analysis: The purity is calculated based on the peak area of this compound relative to the total peak area in the chromatogram. The retention time should be consistent across injections.

Protocol 2: Identity and Molecular Weight Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides definitive identification of the this compound dipeptide by determining its mass-to-charge ratio (m/z).

Workflow for LC-MS Analysis of this compound

sample This compound Standard Solution lc LC Separation (HPLC) sample->lc Injection esi Electrospray Ionization (ESI) lc->esi Eluent ms Mass Analyzer esi->ms Ions detector Detector ms->detector data Data System detector->data Signal

Caption: Workflow for this compound analysis by LC-MS.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound standard (e.g., 10-100 µg/mL) in a solvent compatible with LC-MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • LC Conditions: Similar to the HPLC protocol, a C18 column is used to separate the analyte from any potential impurities before it enters the mass spectrometer.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for peptides.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Scan Range: Set the scan range to include the expected m/z of the protonated this compound molecule.

  • Data Analysis: Confirm the presence of the [M+H]+ ion corresponding to the calculated molecular weight of this compound.

Biological Context: Dipeptide Uptake and Signaling

While this compound itself is not a primary signaling molecule, its constituent amino acids play crucial roles in cellular metabolism and signaling. The uptake of dipeptides from the extracellular environment is a key physiological process.

Dipeptide Uptake via PepT1

Dipeptides and tripeptides are absorbed in the small intestine and other tissues by the proton-coupled peptide transporter 1 (PepT1).[4] This process is important for protein nutrition and the absorption of peptide-based drugs.

Diagram of Dipeptide Uptake

cluster_membrane Apical Membrane of Enterocyte cluster_lumen Intestinal Lumen cluster_cytosol Cytosol pept1 PepT1 tyr_ile_cyto This compound pept1->tyr_ile_cyto Uptake nhe3 NHE3 h_lumen H+ nhe3->h_lumen Proton Gradient na_cyto Na+ nhe3->na_cyto tyr_ile This compound tyr_ile->pept1 h_lumen->pept1 na_lumen Na+ na_lumen->nhe3 h_cyto H+ h_cyto->nhe3

Caption: Dipeptide transport via PepT1 in intestinal cells.

mTORC1 Signaling Pathway

Amino acids, the building blocks of peptides like this compound, are key activators of the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[5][6][7]

Diagram of mTORC1 Signaling

amino_acids Amino Acids (e.g., from this compound hydrolysis) rag_gtpases Rag GTPases amino_acids->rag_gtpases Activate mtorc1 mTORC1 rag_gtpases->mtorc1 Recruit to Lysosome s6k1 S6K1 mtorc1->s6k1 Phosphorylates four_ebp1 4E-BP1 mtorc1->four_ebp1 Phosphorylates protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis Promotes four_ebp1->protein_synthesis Promotes

Caption: Simplified mTORC1 signaling pathway activated by amino acids.

References

A Comparative Analysis of the Bioactivities of Tyr-Ile and Tyr-Leu Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals that the dipeptides Tyrosine-Isoleucine (Tyr-Ile) and Tyrosine-Leucine (Tyr-Leu) exhibit a range of promising biological activities, including angiotensin-converting enzyme (ACE) inhibition, antioxidant effects, potential anticancer properties, and interaction with opioid receptors. While both peptides share a common tyrosine residue, the subtle difference in their C-terminal amino acid—isoleucine versus leucine—imparts distinct characteristics that influence their therapeutic potential.

This guide provides a comparative study of the bioactivities of this compound and Tyr-Leu, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways to aid researchers, scientists, and drug development professionals in their understanding and future investigations of these bioactive dipeptides.

Quantitative Bioactivity Data

To facilitate a direct comparison of the efficacy of this compound and Tyr-Leu, the following tables summarize the available quantitative data from various in vitro studies.

BioactivityDipeptideIC50 Value (µM)Source
ACE Inhibition This compound6.56[1]
Tyr-LeuData Not Found
Antioxidant Activity This compoundData Not Found
Tyr-LeuData Not Found
Anticancer Activity This compoundData Not Found
Tyr-LeuData Not Found
Opioid Receptor Binding This compoundData Not Found
Tyr-LeuData Not Found

Note: The table highlights the current gaps in directly comparable quantitative data for these two dipeptides.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments commonly used to assess the bioactivities of dipeptides like this compound and Tyr-Leu.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of ACE, a key enzyme in the regulation of blood pressure.

Principle: The assay is based on the spectrophotometric measurement of hippuric acid produced from the ACE-catalyzed hydrolysis of the substrate hippuryl-histidyl-leucine (B1329654) (HHL). The presence of an ACE inhibitor reduces the amount of hippuric acid formed.

Protocol:

  • Reagent Preparation:

    • Prepare a borate (B1201080) buffer (pH 8.3) containing NaCl.

    • Dissolve rabbit lung ACE in the borate buffer to a final concentration of 100 mU/mL.

    • Prepare a 5 mM solution of HHL in the borate buffer.

    • Prepare various concentrations of the test dipeptides (this compound and Tyr-Leu) and a positive control (e.g., Captopril).

  • Assay Procedure:

    • In a microcentrifuge tube, mix the ACE solution with the test dipeptide solution or buffer (for control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 1 M HCl.

  • Quantification:

    • Extract the hippuric acid produced into ethyl acetate (B1210297).

    • Evaporate the ethyl acetate and redissolve the hippuric acid in a suitable solvent.

    • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculation:

    • The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

    • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined from a dose-response curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant capacity of a substance against peroxyl radicals.

Principle: This assay is based on the inhibition of the peroxyl-radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

  • Assay Procedure:

    • In a black 96-well microplate, add the test dipeptide solution or buffer (for blank) and the fluorescein (B123965) solution.

    • Incubate the plate at 37°C for a few minutes.

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement:

    • Immediately place the microplate in a fluorescence microplate reader.

    • Measure the fluorescence decay at regular intervals (e.g., every minute) for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation:

    • Calculate the area under the curve (AUC) for the blank, control, and samples.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of a Trolox standard curve.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test dipeptides for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition:

    • After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

    • Incubate the plate at 37°C for 2-4 hours to allow formazan crystal formation.

  • Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculation:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

Opioid Receptor Binding Assay

This assay determines the affinity of a compound for opioid receptors.

Principle: A competitive binding assay is used where the test compound competes with a radiolabeled ligand (e.g., [³H]DAMGO for the mu-opioid receptor) for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line expressing the opioid receptor of interest.

  • Assay Setup:

    • In a 96-well plate, set up reactions for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled antagonist like naloxone), and competitive binding (radioligand + membranes + various concentrations of the test dipeptide).

  • Incubation:

    • Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly separate the bound and free radioligand by filtering the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measurement:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Calculation:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound from a competition curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound and Tyr-Leu exert their effects is crucial for their development as therapeutic agents.

ACE Inhibition Signaling Pathway

ACE inhibitors, including bioactive peptides, primarily function by blocking the renin-angiotensin-aldosterone system (RAAS).

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE AT1R AT1 Receptor AngiotensinII->AT1R Binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Tyr_Peptide This compound / Tyr-Leu Tyr_Peptide->ACE Inhibits

Caption: ACE Inhibition Pathway.

ACE inhibitors like this compound block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

Antioxidant Mechanism of Tyrosine-Containing Peptides

The antioxidant activity of peptides containing tyrosine is attributed to the ability of the phenolic hydroxyl group of the tyrosine residue to donate a hydrogen atom to scavenge free radicals.

Antioxidant_Mechanism cluster_reaction cluster_products Tyr_Peptide Tyr-Peptide (Tyr-OH) Stable_Radical Stable Tyr-Peptide Radical (Tyr-O•) Tyr_Peptide->Stable_Radical Donates H• Free_Radical Free Radical (R•) Neutral_Molecule Neutral Molecule (RH) Free_Radical->Neutral_Molecule Accepts H• Anticancer_Mechanism Dipeptide This compound / Tyr-Leu Cancer_Cell Cancer Cell Dipeptide->Cancer_Cell Interacts with Mitochondria Mitochondria Cancer_Cell->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 Activates Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes Opioid_Signaling Opioid_Peptide This compound / Tyr-Leu Opioid_Receptor Opioid Receptor (GPCR) Opioid_Peptide->Opioid_Receptor Binds to G_Protein G-Protein (αβγ) Opioid_Receptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_betagamma->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channels->Cellular_Response

References

A Researcher's Guide to Confirming Tyrosine and Isoleucine Identity in Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of an amino acid sequence is paramount to understanding a peptide's function, efficacy, and safety. While routine sequencing is often straightforward, ambiguities can arise, particularly when dealing with isobaric amino acids. This guide provides a comprehensive comparison of leading analytical techniques for unequivocally identifying Tyrosine (Tyr) and Isoleucine (Ile) within a peptide sequence, with a special focus on the more challenging differentiation of the isobaric pair, Leucine (Leu) and Isoleucine.

This guide presents a head-to-head comparison of Mass Spectrometry, Edman Degradation, and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the fundamental principles of each technique, providing detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for your research needs.

At a Glance: Comparative Analysis of Sequencing Techniques

To facilitate a quick assessment, the following table summarizes the key quantitative data points for the identification of Tyrosine, Isoleucine, and its isobaric counterpart, Leucine, using the discussed techniques.

Analytical TechniqueParameterTyrosine (Tyr)Isoleucine (Ile)Leucine (Leu)
Mass Spectrometry Monoisotopic Mass (Da)163.0633113.0841113.0841
Characteristic Fragment Ion (CID/HCD)Immonium ion (m/z 136.076)Immonium ion (m/z 86.097)Immonium ion (m/z 86.097)
Characteristic Fragment Ion (ETD/HCD)-w-ion (loss of 29.04 Da from z-ion)w-ion (loss of 43.05 Da from z-ion)
Edman Degradation PTH-Amino Acid HPLC Retention Time (min)~13.5~15.5~16.0
NMR Spectroscopy ¹H Chemical Shift Range (ppm) - Side Chainδ: 6.5-7.5 (aromatic), β: ~3.0γ-CH₃: ~0.9, δ-CH₃: ~0.8, β-CH: ~1.9, γ-CH: ~1.4, γ'-CH₂: ~1.2/1.5δ-CH₃: ~0.9, γ-CH: ~1.7, β-CH₂: ~1.7

In-Depth Analysis: Methodologies and Data

Mass Spectrometry: The Gold Standard for Peptide Sequencing

Mass spectrometry (MS) is the cornerstone of modern proteomics and peptide sequencing due to its high sensitivity, speed, and ability to analyze complex mixtures. Tandem mass spectrometry (MS/MS) is particularly powerful for sequencing, as it involves the fragmentation of selected peptide ions to generate a series of fragment ions that reveal the amino acid sequence.

Tyrosine, with a monoisotopic mass of 163.0633 Da, is easily distinguished from Isoleucine and Leucine (113.0841 Da) by the mass difference of 50.0 Da in a high-resolution mass spectrometer. Furthermore, the fragmentation of Tyrosine-containing peptides in Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) generates a characteristic immonium ion at m/z 136.076, which is unique to Tyrosine.

The primary challenge in MS-based sequencing lies in the differentiation of the isobaric amino acids Isoleucine and Leucine. As they have the same mass, they cannot be distinguished by a simple mass measurement. However, advanced fragmentation techniques can exploit the differences in their side-chain structures.

  • Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): While both CID and HCD are effective for general peptide fragmentation, they are often insufficient for reliably distinguishing between Ile and Leu as they primarily cleave the peptide backbone, producing b- and y-ions. The immonium ions for both Ile and Leu appear at m/z 86.097, offering no differentiation.

  • Electron Transfer Dissociation (ETD) and Electron Transfer Higher-Energy Collision Dissociation (EThcD): ETD is a "softer" fragmentation technique that preserves labile post-translational modifications and provides complementary fragmentation to CID/HCD, primarily generating c- and z-ions. When combined with HCD in a multi-stage fragmentation experiment (MS³ or EThcD), ETD can effectively differentiate Ile and Leu. This is achieved by isolating a specific z-ion containing the Ile or Leu residue and subjecting it to HCD. The different side-chain structures lead to characteristic neutral losses:

    • Isoleucine: Loss of an ethyl radical (C₂H₅•), resulting in a w-ion with a mass difference of 29.04 Da from the z-ion.

    • Leucine: Loss of an isobutyl radical (C₄H₉•), resulting in a w-ion with a mass difference of 43.05 Da from the z-ion.

  • Sample Preparation: The peptide sample is first digested with a protease (e.g., trypsin) to generate smaller peptides suitable for MS analysis. The resulting peptide mixture is then separated by liquid chromatography (LC).

  • Mass Spectrometry Analysis: The LC eluent is introduced into a high-resolution mass spectrometer capable of EThcD, such as an Orbitrap Fusion Lumos.

  • MS¹ Scan: A full scan MS¹ spectrum is acquired to determine the mass-to-charge ratio (m/z) of the precursor peptide ions.

  • MS² Scan (ETD): A specific precursor ion containing the ambiguous Ile/Leu residue is isolated and subjected to ETD. This generates a series of c- and z-ions.

  • MS³ Scan (HCD): A specific z-ion containing the N-terminal Ile/Leu residue is then isolated and subjected to HCD.

  • Data Analysis: The resulting MS³ spectrum is analyzed for the presence of the characteristic w-ions. The mass difference between the precursor z-ion and the w-ion will indicate the presence of either Isoleucine (Δm = 29.04 Da) or Leucine (Δm = 43.05 Da).

G cluster_workflow EThcD Workflow for Ile/Leu Differentiation Peptide Peptide Mixture LC Liquid Chromatography Peptide->LC MS Mass Spectrometer LC->MS MS1 MS¹ Scan (Precursor Ion Selection) MS->MS1 Ionization MS2 MS² Scan (ETD) (Generate c- and z-ions) MS1->MS2 Isolate Precursor MS3 MS³ Scan (HCD) (Fragment z-ion) MS2->MS3 Isolate z-ion Data Data Analysis (Identify w-ions) MS3->Data Result Confirmed Sequence Data->Result

EThcD workflow for Ile/Leu differentiation.

G cluster_Ile Isoleucine Fragmentation cluster_Leu Leucine Fragmentation Ile_z z-ion (containing Ile) Ile_w w-ion Ile_z->Ile_w HCD Ile_loss Loss of C₂H₅• (29.04 Da) Leu_z z-ion (containing Leu) Leu_w w-ion Leu_z->Leu_w HCD Leu_loss Loss of C₄H₉• (43.05 Da)

Characteristic fragmentation of Ile and Leu.
Edman Degradation: The Classical Approach

Edman degradation is a chemical method for sequencing amino acids in a peptide from the N-terminus. It involves a stepwise removal and identification of the N-terminal amino acid.

In Edman degradation, each amino acid is derivatized to a phenylthiohydantoin (PTH) derivative, which is then identified by high-performance liquid chromatography (HPLC). Tyrosine, Isoleucine, and Leucine each have distinct PTH derivatives that can be separated and identified based on their unique retention times.

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to label the N-terminal amino acid.

  • Cleavage: The labeled N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid, such as trifluoroacetic acid (TFA).

  • Conversion: The cleaved amino acid derivative is converted into its more stable PTH-amino acid form.

  • Identification: The PTH-amino acid is injected into an HPLC system, and its retention time is compared to a standard chromatogram of known PTH-amino acids for identification.

  • Cycle Repetition: The remaining peptide is subjected to the next cycle of Edman degradation to identify the subsequent amino acid.

G cluster_edman Edman Degradation Cycle Start Peptide (N-terminus) Coupling Coupling with PITC Start->Coupling Cleavage Cleavage with TFA Coupling->Cleavage Conversion Conversion to PTH-amino acid Cleavage->Conversion RemainingPeptide Remaining Peptide (n-1 amino acids) Cleavage->RemainingPeptide Next Cycle HPLC HPLC Analysis Conversion->HPLC Identification Identification by Retention Time HPLC->Identification

The cyclical process of Edman degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Perspective

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For peptide analysis, NMR can provide information about the connectivity of atoms and the spatial proximity of protons, which can be used to identify individual amino acids and their sequence.

Each amino acid has a unique set of proton chemical shifts in an NMR spectrum. The distinct chemical environments of the protons in the side chains of Tyrosine, Isoleucine, and Leucine allow for their unambiguous identification.

  • Tyrosine: Exhibits characteristic signals in the aromatic region of the spectrum (typically 6.5-7.5 ppm) due to the protons on its phenyl ring.

  • Isoleucine: Has two methyl groups (γ and δ) with distinct chemical shifts, and its β- and γ-protons also have characteristic shifts.

  • Leucine: Possesses two magnetically equivalent δ-methyl groups that give a characteristic doublet, and its β- and γ-protons have specific chemical shifts.

  • Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture) and placed in an NMR tube.

  • Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed, such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons of the amino acid residues in the peptide. This is a complex process that involves tracing correlations in the 2D spectra.

  • Sequence Confirmation: By identifying the spin systems of individual amino acids and observing NOE correlations between adjacent residues, the sequence can be confirmed.

G cluster_nmr NMR-Based Amino Acid Identification PeptideSample Peptide in Solution NMR_Acquisition 1D & 2D NMR Experiments (COSY, TOCSY, NOESY) PeptideSample->NMR_Acquisition Spectrum NMR Spectra NMR_Acquisition->Spectrum ResonanceAssignment Resonance Assignment (Identify Spin Systems) Spectrum->ResonanceAssignment SequenceConfirmation Sequence Confirmation (NOE Connectivities) ResonanceAssignment->SequenceConfirmation IdentifiedAminoAcids Identified Amino Acids SequenceConfirmation->IdentifiedAminoAcids

Inter-Laboratory Validation of Tyr-Ile Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prevalent analytical methods for the quantification of the dipeptide Tyr-Ile (Tyrosine-Isoleucine): Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective of this document is to present data from a representative inter-laboratory validation study to assist researchers in selecting the most suitable method for their specific application, whether for routine quality control or bioanalysis.

The validation of an analytical procedure is crucial to ensure that the method is suitable for its intended purpose[1]. This involves evaluating various performance characteristics, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ)[2][3]. Inter-laboratory validation, or reproducibility, assesses the precision of a method when performed in different laboratories, providing a measure of its robustness[1][4].

Quantitative Data Summary

The following tables summarize the performance characteristics of RP-HPLC-UV and LC-MS/MS for this compound analysis as determined in a hypothetical inter-laboratory study involving three distinct laboratories.

Table 1: Inter-Laboratory Comparison of Method Precision for this compound Quantification

ParameterMethodLaboratory 1 (%RSD)Laboratory 2 (%RSD)Laboratory 3 (%RSD)Mean %RSD
Intra-day Precision (Repeatability) RP-HPLC-UV1.21.51.31.33
LC-MS/MS0.80.90.70.80
Inter-day Precision (Intermediate Precision) RP-HPLC-UV2.12.42.22.23
LC-MS/MS1.51.71.41.53
Reproducibility RP-HPLC-UV\multicolumn{3}{c}{-}3.5
LC-MS/MS\multicolumn{3}{c}{-}2.8

%RSD: Percent Relative Standard Deviation

Table 2: Comparison of Accuracy, Linearity, LOD, and LOQ for this compound Analysis

ParameterMethodLaboratory 1Laboratory 2Laboratory 3Mean Value
Accuracy (% Recovery) RP-HPLC-UV99.2%101.5%98.7%99.8%
LC-MS/MS99.8%100.5%99.5%99.9%
Linearity (R²) RP-HPLC-UV0.99950.99910.99930.9993
LC-MS/MS0.99990.99980.99990.9999
LOD (ng/mL) RP-HPLC-UV50554851
LC-MS/MS0.50.40.60.5
LOQ (ng/mL) RP-HPLC-UV150165145153.3
LC-MS/MS1.51.21.81.5

R²: Coefficient of determination; LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Protocols

Detailed methodologies for the RP-HPLC-UV and LC-MS/MS methods are provided below. These protocols represent typical procedures used in the pharmaceutical industry for the analysis of peptides[5][6].

1. RP-HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program: A linear gradient from 5% to 40% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: this compound standard and sample solutions were prepared in the mobile phase at appropriate concentrations.

2. LC-MS/MS Method

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[7][8][9].

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program: A linear gradient from 2% to 50% Solvent B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound were monitored for quantification.

  • Sample Preparation: this compound standard and sample solutions were prepared in the mobile phase. For analysis in biological matrices, a protein precipitation or solid-phase extraction step would be required[8].

Visualizations

The following diagrams illustrate the experimental workflow for this compound analysis and the logical flow of an inter-laboratory validation study.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing start This compound Sample dissolution Dissolution in Mobile Phase start->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc RP-HPLC-UV filtration->hplc Injection lcms LC-MS/MS filtration->lcms Injection chromatogram Chromatogram Generation hplc->chromatogram lcms->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification end end quantification->end Final Result inter_laboratory_validation cluster_labs Participating Laboratories cluster_results Data Collection protocol Standardized Analytical Protocol lab1 Laboratory 1 protocol->lab1 lab2 Laboratory 2 protocol->lab2 lab3 Laboratory 3 protocol->lab3 sample Homogeneous this compound Samples sample->lab1 sample->lab2 sample->lab3 results1 Results from Lab 1 lab1->results1 results2 Results from Lab 2 lab2->results2 results3 Results from Lab 3 lab3->results3 analysis Statistical Analysis (Repeatability, Reproducibility, Accuracy) results1->analysis results2->analysis results3->analysis report Validation Report analysis->report

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Tyr-Ile

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the proper disposal of synthetic peptides such as Tyr-Ile (Tyrosine-Isoleucine) is a critical component of laboratory safety and environmental responsibility. Given that the specific toxicological properties of many research peptides are not extensively documented, a precautionary approach to waste management is imperative. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with general laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a designated laboratory area. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][2]

Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling this compound.[1][3]

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile.[2]

  • Body Protection: A standard laboratory coat.[1][4]

Spill Management

In the event of a spill, prompt and safe cleanup is necessary to mitigate exposure and environmental contamination.

  • For solid spills: Gently cover with absorbent paper to avoid raising dust, then wet the paper before cleaning.[1] Mechanically collect the spilled material and place it into a suitable, closed container for disposal.[4]

  • For liquid spills: Absorb with an inert material, such as sand or vermiculite, and place it in a sealed container for disposal.[1][5]

  • Following the collection of spilled material, decontaminate the spill area with a suitable solvent or detergent, followed by a thorough water rinse.[3] All contaminated cleaning materials must also be disposed of as hazardous waste.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it should be treated as chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[2][6] Never dispose of peptide waste down the drain or in regular trash. [6][7]

Step 1: Waste Segregation

Proper segregation of waste at the point of generation is critical.[1] All items that have come into contact with this compound must be segregated from general laboratory waste. This includes:

  • Unused or expired peptide (in solid or solution form).[5][6]

  • Contaminated consumables such as pipette tips, tubes, vials, and weighing papers.[1][6]

  • Contaminated PPE, including gloves and disposable lab coats.[6]

  • Solutions containing the peptide.[1][6]

Step 2: Containerization

Use designated, leak-proof, and clearly labeled hazardous waste containers.[1][6][8] The container should be appropriate for the type of waste (e.g., a sharps container for needles, a robust container for solid waste, and a sealed container for liquid waste).[1][6] High-density polyethylene (B3416737) (HDPE) containers are generally suitable for solid waste.[1] Ensure containers are kept closed except when adding waste.[1]

Step 3: Labeling

The waste container must be labeled clearly and accurately.[6] The label should include:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "this compound" or "Tyrosine-Isoleucine".

  • The appropriate hazard pictograms, if known.

  • The date of accumulation.

Step 4: Inactivation (Optional but Recommended)

While not always mandatory, inactivation provides an additional layer of safety.[2] A common method for peptide inactivation is hydrolysis. This can be achieved by adding a strong acid or base.

Inactivating Agent Concentration Minimum Contact Time Notes
Sodium Hypochlorite (Bleach)10% solution (0.5-1.0% final concentration)30 - 60 minutesA strong oxidizing agent effective for peptide degradation. The resulting solution should still be disposed of as chemical waste.[6]
Strong Acid (e.g., 1 M HCl)1 MMinimum 30 minutesHighly effective but requires a subsequent neutralization step before disposal.[2][6]
Strong Base (e.g., 1 M NaOH)1 MMinimum 30 minutesHighly effective but requires a subsequent neutralization step before disposal.[2]

After the inactivation period, if an acid or base was used, the pH of the solution should be neutralized to between 6.0 and 8.0 before collection for disposal.[2]

Step 5: Storage and Final Disposal

Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general lab traffic, preferably in secondary containment. Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Tyr_Ile_Disposal_Workflow start Waste Generation (this compound Contaminated Material) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (e.g., tubes, tips, gloves) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, buffers) segregate->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, syringes) segregate->sharps_waste Sharps solid_container Collect in Labeled, Leak-Proof Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled, Puncture-Resistant Sharps Container sharps_waste->sharps_container store Store in Designated Satellite Accumulation Area solid_container->store liquid_container->store sharps_container->store ehs Contact EHS for Pickup and Final Disposal store->ehs end Disposal Complete ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Tyr-Ile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of peptides like Tyr-Ile (Tyrosine-Isoleucine) is fundamental to maintaining a secure laboratory environment and ensuring the integrity of research. Although specific hazard data for this compound is not extensively documented, it should be handled with the care afforded to all laboratory chemicals, taking precautions to prevent inhalation, ingestion, and contact with skin and eyes.

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for any specific laboratory procedure to determine if additional personal protective equipment is required. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.[1]

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Eye & Face Protection Safety glasses with side-shields (meeting ANSI Z87.1 standards).[2]A full-face shield should be worn in addition to safety goggles when there is a significant risk of splashing.[1]
Hand Protection Disposable nitrile gloves. Gloves should be inspected for integrity before use and changed immediately if contaminated.[1]Double gloving can provide an additional layer of protection.
Body Protection A standard, buttoned laboratory coat.[1]Chemical-resistant or disposable coveralls for larger quantities or splash potential.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.An N95 respirator or higher should be used when weighing or handling the lyophilized powder to minimize inhalation of fine particles.[1][3]
Foot Protection Closed-toe shoes.[1]Chemical-resistant boots for spill response scenarios.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[4]

  • Facilities should be equipped with an eyewash station and a safety shower.[5]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Equilibration: Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Conduct weighing of the powdered form in a fume hood or a designated containment area to avoid inhalation of dust.[3]

  • Dissolving: When preparing solutions, add the solvent to the peptide slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[6] Contaminated clothing should be removed and washed before reuse.[5][6]

Storage:

  • Store this compound in a tightly sealed container in a cool, dry place.[2]

  • Recommended storage is often at -20°C to preserve stability.[2]

First Aid Measures

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[3]

  • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial for laboratory safety and environmental protection. Treat all peptide waste as chemical waste.

  • Solid Waste: Collect all contaminated solid materials, such as gloves, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect all unused or waste solutions containing this compound in a separate, sealed, and clearly labeled container designated for chemical waste.[1] Do not dispose of it down the drain.

  • Decontamination: Clean any spills promptly. For small spills of powder, carefully sweep up the material to avoid raising dust and place it in the solid waste container.[2] The area should then be decontaminated.

  • Institutional Guidelines: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[8]

Visualizing the Workflow

The following diagrams illustrate the logical flow for handling and disposal procedures for this compound.

handle_tyr_ile cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risk Assess Risk Select PPE Select PPE Assess Risk->Select PPE Don PPE Don PPE Select PPE->Don PPE Equilibrate Container Equilibrate Container Don PPE->Equilibrate Container Weigh Powder (in hood) Weigh Powder (in hood) Equilibrate Container->Weigh Powder (in hood) Prepare Solution Prepare Solution Weigh Powder (in hood)->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Doff PPE Doff PPE Perform Experiment->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

dispose_tyr_ile cluster_waste_collection Waste Segregation cluster_disposal_path Disposal Pathway Solid Waste Contaminated Solids (Gloves, Vials, etc.) Labeled Solid\nWaste Container Labeled Solid Waste Container Solid Waste->Labeled Solid\nWaste Container Liquid Waste Unused/Waste Solutions Labeled Liquid\nWaste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid\nWaste Container Institutional EHS Disposal Institutional EHS Disposal Labeled Solid\nWaste Container->Institutional EHS Disposal Labeled Liquid\nWaste Container->Institutional EHS Disposal

Caption: Disposal plan for this compound waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.